molecular formula C14H21NO B1388753 3-(2,3,5-Trimethylphenoxy)piperidine CAS No. 946725-76-4

3-(2,3,5-Trimethylphenoxy)piperidine

Katalognummer: B1388753
CAS-Nummer: 946725-76-4
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: NMIUPOLTNYMFEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,3,5-Trimethylphenoxy)piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3,5-Trimethylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3,5-Trimethylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2,3,5-trimethylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10-7-11(2)12(3)14(8-10)16-13-5-4-6-15-9-13/h7-8,13,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIUPOLTNYMFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CCCNC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-(2,3,5-Trimethylphenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-(2,3,5-Trimethylphenoxy)piperidine is a sterically encumbered, electron-rich aryloxypiperidine. Compounds of this structural class are highly valued in medicinal chemistry as versatile building blocks, frequently serving as core scaffolds for CNS-active agents and metabolic enzyme inhibitors, such as [1].

The synthesis of this molecule presents unique challenges due to the steric bulk of the 2,3,5-trimethylphenol nucleophile and the secondary nature of the piperidine alcohol. To forge the C–O ether linkage, traditional nucleophilic aromatic substitution (SNAr) is unviable because 2,3,5-trimethylphenol is highly electron-rich. Conversely, a direct SN2 reaction utilizing a 3-halopiperidine and the phenoxide anion is prone to competitive E2 elimination, yielding undesired tetrahydropyridine byproducts.

Therefore, the [2] is the most robust and stereospecific method. By utilizing 1-Boc-3-hydroxypiperidine, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), the secondary alcohol is activated in situ into a highly reactive oxyphosphonium leaving group. This allows the sterically hindered 2,3,5-trimethylphenoxide to attack via a clean SN2 mechanism, resulting in a complete inversion of stereochemistry. Following etherification, standard [3] of the tert-butoxycarbonyl (Boc) group yields the target free amine.

Workflow A 1-Boc-3-hydroxypiperidine + 2,3,5-Trimethylphenol B Mitsunobu Reaction (DIAD, PPh3, THF, 0 °C to RT) A->B C 1-Boc-3-(2,3,5-trimethylphenoxy)piperidine (Intermediate) B->C D Boc Deprotection (TFA, DCM, RT) C->D E 3-(2,3,5-Trimethylphenoxy)piperidine (Final Product) D->E

Figure 1: Synthetic workflow for 3-(2,3,5-Trimethylphenoxy)piperidine.

Experimental Workflows: A Self-Validating Approach

The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding.

Protocol 1: Mitsunobu Etherification

Objective: Synthesis of 1-Boc-3-(2,3,5-trimethylphenoxy)piperidine.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) and 2,3,5-trimethylphenol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 eq) to the solution and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C is critical. It controls the exothermic formation of the betaine intermediate and prevents its premature degradation before it can be protonated by the relatively weak phenol acid.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours under an inert atmosphere.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO) and filter. Purify the filtrate via silica gel flash chromatography (gradient: 0–20% Ethyl Acetate in Hexanes).

Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product will appear as a distinct, UV-active spot (Rf ~0.6). LC-MS must confirm the presence of the intermediate (m/z [M+H-tBu]⁺ = 264.2). The bulky trimethylphenoxy group shields the ether oxygen, making it highly stable during this isolation.

Mechanism A PPh3 + DIAD B Betaine Intermediate A->B C Protonation by 2,3,5-Trimethylphenol B->C D Phosphonium Intermediate + Phenoxide C->D E Activation of 1-Boc-3-hydroxypiperidine D->E F Oxyphosphonium Ion (Good Leaving Group) E->F G SN2 Displacement by Phenoxide (Inversion) F->G

Figure 2: Mechanistic pathway of the Mitsunobu etherification step.

Protocol 2: Boc Deprotection

Objective: Cleavage of the carbamate to yield 3-(2,3,5-Trimethylphenoxy)piperidine.

  • Preparation: Dissolve the purified 1-Boc-3-(2,3,5-trimethylphenoxy)piperidine in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cleavage: Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at room temperature.

    • Causality: TFA protonates the carbamate oxygen, triggering the elimination of isobutylene and carbon dioxide. The lack of highly reactive electrophilic sites on the ether product negates the need for carbocation scavengers (e.g., triisopropylsilane).

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To obtain the free base, partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (pH ~8–9). Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the complete disappearance of the massive 9H singlet at ~1.45 ppm (Boc group). LC-MS will confirm the final product mass (m/z[M+H]⁺ = 220.2). Complete consumption of the intermediate ensures no Boc-protected contaminant remains, which is critical for downstream pharmaceutical coupling.

Quantitative Stoichiometry & Yield Metrics

To facilitate reaction scaling and optimization, the quantitative parameters for the two-step synthesis are summarized below:

Reagent / MaterialMW ( g/mol )EquivalentsFunctionExpected YieldExpected Purity (LC-MS)
1-Boc-3-hydroxypiperidine 201.261.0Electrophile precursor->98%
2,3,5-Trimethylphenol 136.191.2Nucleophile->98%
Triphenylphosphine (PPh₃) 262.291.5Activating agent--
DIAD 202.211.5Coupling reagent75–85% (Step 1)>95%
Trifluoroacetic Acid (TFA) 114.0210.0Deprotecting acid90–95% (Step 2)>98%

References

  • Sharma, R., et al. (2023). "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology, 36(6), 882-895. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

An In-depth Technical Guide to 3-(2,3,5-Trimethylphenoxy)piperidine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,5-Trimethylphenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a 2,3,5-trimethylphenoxy group via an ether bond. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds due to its ability to interact with various biological targets.[1][2] The substitution at the 3-position of the piperidine ring, combined with the electronic and steric properties of the trimethylphenoxy group, suggests that this molecule may possess unique chemical and pharmacological characteristics. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-(2,3,5-Trimethylphenoxy)piperidine, along with generalized methodologies for its synthesis and characterization based on established principles for analogous structures.

Core Chemical Properties

While specific experimental data for 3-(2,3,5-Trimethylphenoxy)piperidine is not extensively documented in publicly available literature, its fundamental properties can be reliably identified.

PropertyValueSource
CAS Number 946725-76-4[3]
Molecular Formula C₁₄H₂₁NO[3]
Molecular Weight 219.32 g/mol [3]

Based on its structure, 3-(2,3,5-Trimethylphenoxy)piperidine is expected to be a weakly basic compound due to the secondary amine in the piperidine ring. Its solubility is predicted to be higher in organic solvents than in water.

Synthesis and Purification

A common and effective method for the synthesis of 3-phenoxypiperidine derivatives involves a nucleophilic substitution reaction, such as the Williamson ether synthesis or the Mitsunobu reaction. A plausible synthetic route for 3-(2,3,5-Trimethylphenoxy)piperidine is outlined below.

Proposed Synthesis Pathway

Synthesis_of_3-(2,3,5-Trimethylphenoxy)piperidine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 3-Hydroxypiperidine reaction_node Mitsunobu Reaction: - Triphenylphosphine (PPh₃) - Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) - Anhydrous THF or Toluene reactant1->reaction_node reactant2 2,3,5-Trimethylphenol reactant2->reaction_node product 3-(2,3,5-Trimethylphenoxy)piperidine reaction_node->product Ether formation

Caption: Proposed synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine via Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

This protocol is a generalized procedure and may require optimization for this specific synthesis.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypiperidine (1.0 eq) and 2,3,5-trimethylphenol (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃) (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic and may exhibit a color change.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 3-(2,3,5-Trimethylphenoxy)piperidine would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the trimethylphenoxy group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Piperidine N-H 1.5 - 3.0Broad singlet
Piperidine C-H (adjacent to N and O) 2.5 - 4.5Multiplets
Piperidine C-H (other) 1.2 - 2.2Multiplets
Aromatic C-H 6.5 - 7.0Singlets or doublets
Methyl C-H 2.0 - 2.4Singlets
¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic shifts for the aliphatic and aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
Piperidine C (adjacent to O) 70 - 85
Piperidine C (adjacent to N) 45 - 60
Piperidine C (other) 20 - 40
Aromatic C (attached to O) 150 - 160
Aromatic C (other) 110 - 140
Methyl C 15 - 25
Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 (weak to medium, broad)
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C-O-C Stretch (aryl-alkyl ether) 1200 - 1275 (strong, asymmetric) and 1020 - 1075 (strong, symmetric)
C-N Stretch 1020 - 1250
Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation. The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[4]

Potential Applications and Biological Activity

While no specific biological activities have been reported for 3-(2,3,5-Trimethylphenoxy)piperidine, the piperidine scaffold is a well-established pharmacophore with a broad range of activities, including analgesic, antipsychotic, and antihistaminic effects.[2][5] Furthermore, phenoxy-piperidine derivatives have been investigated for their potential as central nervous system agents, such as dopamine autoreceptor agonists and antidepressants.[6][7] The trimethyl substitution on the phenoxy ring could influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties cluster_bioactivity Biological Evaluation (Optional) synthesis Synthesize Crude Product purification Purify by Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Structural Elucidation ir Infrared (IR) Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (MS) purification->ms Molecular Weight & Fragmentation mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility screening In vitro Biological Screening ms->screening Purity Confirmation

Caption: A typical experimental workflow for the synthesis and characterization of novel piperidine derivatives.

Conclusion

3-(2,3,5-Trimethylphenoxy)piperidine represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its core properties, a plausible synthetic strategy, and a roadmap for its comprehensive characterization. The structural motifs present in this molecule suggest potential for biological activity, making it a candidate for further investigation in the field of medicinal chemistry and drug discovery. The methodologies and predicted data presented herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related compounds. It is imperative that these theoretical and generalized approaches are validated through rigorous experimentation.

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An In-depth Technical Guide to 3-(2,3,5-Trimethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive structural motif for drug design.[1] This guide focuses on a specific, yet under-documented derivative, 3-(2,3,5-Trimethylphenoxy)piperidine (CAS No. 946725-76-4), a molecule that combines the piperidine core with a substituted phenoxy group. While specific data for this compound is not extensively available in peer-reviewed literature, this document will provide a comprehensive overview based on established principles of organic synthesis, spectroscopic analysis of analogous structures, and the well-documented pharmacological relevance of the 3-phenoxypiperidine class. We will explore its chemical identity, propose a robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential as a pharmacologically active agent.

Chemical Identity and Structural Features

IUPAC Name: 3-(2,3,5-Trimethylphenoxy)piperidine

CAS Number: 946725-76-4[2]

Molecular Formula: C₁₄H₂₁NO

Molecular Weight: 219.32 g/mol

The structure of 3-(2,3,5-Trimethylphenoxy)piperidine is characterized by a piperidine ring connected at the 3-position to a 2,3,5-trimethylphenyl group via an ether linkage. This arrangement imparts a combination of lipophilic and hydrophilic properties, with the trimethylphenyl group contributing to lipophilicity and the secondary amine of the piperidine ring providing a site for hydrogen bonding and potential salt formation. The substitution pattern on the aromatic ring is a key feature that can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.

Identifier Value Source
IUPAC Name3-(2,3,5-Trimethylphenoxy)piperidine-
CAS Number946725-76-4[2]
Molecular FormulaC₁₄H₂₁NO[2]
Molecular Weight219.32 g/mol [2]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine can be logically approached through the formation of the aryl ether bond. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Given the nature of the reactants, a variation of the Ullmann condensation, specifically an O-arylation, is a highly plausible and efficient route.

Synthetic Scheme: Ullmann Condensation

The Ullmann condensation provides a direct method for the formation of a C-O bond between an aryl halide and an alcohol, catalyzed by a copper species.[3][4] In this proposed synthesis, 3-hydroxypiperidine serves as the alcohol component and a suitably halogenated 1,2,4-trimethylbenzene is the aryl partner.

Ullmann Condensation for 3-(2,3,5-Trimethylphenoxy)piperidine cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxypiperidine Reagents 1. CuI (catalyst), L-proline (ligand), K₂CO₃ (base) 2. DMSO (solvent), Heat 3. HCl or TFA (deprotection) 3-Hydroxypiperidine->Reagents Reacts with 1-Bromo-2,3,5-trimethylbenzene 1-Bromo-2,3,5-trimethylbenzene->Reagents 3-Hydroxypiperidine_label N-Boc-3-Hydroxypiperidine 1-Bromo-2,3,5-trimethylbenzene_label 1-Bromo-2,3,5-trimethylbenzene Product Reagents->Product To Yield Product_label 3-(2,3,5-Trimethylphenoxy)piperidine caption Proposed Ullmann Condensation Synthesis

Caption: Proposed Ullmann Condensation Synthesis.

Step-by-Step Experimental Protocol
  • Protection of Piperidine Nitrogen: To prevent side reactions at the secondary amine, the synthesis should commence with an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. This is a standard procedure in piperidine chemistry.

  • Ullmann Condensation:

    • To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq.), 1-bromo-2,3,5-trimethylbenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

    • Add dimethyl sulfoxide (DMSO) as the solvent.

    • Heat the reaction mixture at a temperature range of 90-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection of Piperidine Nitrogen:

    • Dissolve the purified N-Boc-3-(2,3,5-trimethylphenoxy)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting product can be neutralized with a base and extracted, or isolated as the corresponding salt.

Rationale for Experimental Choices
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

  • Copper(I) Iodide and L-proline: The use of a copper(I) catalyst is characteristic of the Ullmann condensation. L-proline has been shown to be an effective and inexpensive ligand that accelerates the reaction and improves yields.[5]

  • Potassium Carbonate: A mild inorganic base is required to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the corresponding alkoxide which is the active nucleophile in the reaction.

  • DMSO as Solvent: A polar aprotic solvent like DMSO is typically used in Ullmann condensations as it can dissolve the reactants and salts and can withstand the high temperatures often required.

Predicted Spectroscopic Data

NMR_Prediction Title Predicted 1H and 13C NMR Shifts H_NMR Predicted ¹H NMR Shifts (CDCl₃, ppm) 6.5-7.0 (m, 2H, Ar-H) 4.2-4.5 (m, 1H, -O-CH-) 2.8-3.2 (m, 4H, -CH₂-N-CH₂-) 1.5-2.0 (m, 4H, piperidine CH₂) 2.1-2.3 (s, 9H, 3 x Ar-CH₃) 1.5-2.5 (br s, 1H, NH) C_NMR Predicted ¹³C NMR Shifts (CDCl₃, ppm) 150-155 (Ar-C-O) 130-140 (Ar-C-CH₃) 110-125 (Ar-CH) 70-75 (-O-CH-) 45-55 (-CH₂-N-CH₂-) 20-35 (piperidine CH₂) 15-20 (Ar-CH₃) caption Predicted NMR spectral data.

Caption: Predicted NMR spectral data.

Expected ¹H NMR (in CDCl₃):

  • Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, likely appearing as multiplets or singlets depending on the specific coupling patterns.

  • Piperidine Proton (H-3): A multiplet in the region of δ 4.2-4.5 ppm, corresponding to the proton attached to the carbon bearing the phenoxy group.

  • Piperidine Protons (H-2, H-6): Multiplets in the range of δ 2.8-3.2 ppm, representing the protons on the carbons adjacent to the nitrogen atom.

  • Piperidine Protons (H-4, H-5): Multiplets in the range of δ 1.5-2.0 ppm.

  • Methyl Protons: Three distinct singlets in the region of δ 2.1-2.3 ppm, each integrating to 3 protons.

  • NH Proton: A broad singlet that can appear over a wide range (δ 1.5-2.5 ppm) and is D₂O exchangeable.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 110-155 ppm, with the carbon attached to the oxygen appearing most downfield.

  • Piperidine Carbon (C-3): A signal in the range of δ 70-75 ppm.

  • Piperidine Carbons (C-2, C-6): Signals in the range of δ 45-55 ppm.

  • Piperidine Carbons (C-4, C-5): Signals in the range of δ 20-35 ppm.

  • Methyl Carbons: Signals in the range of δ 15-20 ppm.

Potential Pharmacological Significance and Future Directions

The piperidine ring is a key component in numerous FDA-approved drugs and is associated with a wide range of biological activities, including but not limited to, anticancer, antioxidant, and CNS-related effects.[1][6] The 3-phenoxypiperidine scaffold, in particular, has been explored for various therapeutic applications. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential antidepressant agents.[7]

The presence of the trimethylphenoxy group in 3-(2,3,5-Trimethylphenoxy)piperidine is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The methyl groups can affect the molecule's lipophilicity, which can impact its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the substitution pattern on the phenyl ring can modulate the molecule's interaction with target proteins, potentially leading to enhanced potency or selectivity.

Given the broad biological activities of piperidine derivatives, 3-(2,3,5-Trimethylphenoxy)piperidine could be a valuable candidate for screening in various biological assays, including:

  • Central Nervous System (CNS) Targets: Due to the prevalence of the piperidine scaffold in CNS-active drugs, this compound could be evaluated for its activity at various receptors and transporters in the brain.

  • Anticancer and Antiproliferative Assays: Many piperidine-containing compounds have demonstrated significant anticancer properties.[1]

  • Antimicrobial and Antiviral Screening: The piperidine nucleus is also found in a number of antimicrobial and antiviral agents.

The synthesis of a focused library of analogs with variations in the substitution pattern on the phenoxy ring and on the piperidine nitrogen would be a logical next step to establish a structure-activity relationship (SAR) and to identify lead compounds for further drug development.

Conclusion

While 3-(2,3,5-Trimethylphenoxy)piperidine is not yet a well-characterized compound, its structural features, combining the privileged piperidine scaffold with a substituted phenoxy moiety, make it an intriguing target for chemical and pharmacological investigation. This guide has provided a comprehensive framework for its synthesis, predicted its key spectroscopic features, and highlighted its potential for biological activity based on the extensive literature on related compounds. The proposed synthetic route via an Ullmann condensation is robust and based on well-established chemical principles. Further experimental work is warranted to synthesize and characterize this molecule and to explore its potential as a novel therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

  • ChemSrc. 3-(2,3,5-Trimethylphenoxy)piperidine. Available from: [Link]

  • Carron, C., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Available from: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available from: [Link]

  • Hrycyna, C. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Al-Ghorbani, M., et al. (2025).
  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187522.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). Available from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • Kononowicz, M., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2779-2792.
  • SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]

  • SpectraBase. Piperidine. Available from: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
  • ResearchGate. (2002). Synthesis of functionalized 3-hydroxypiperidines. Available from: [Link]

  • ATB. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Available from: [Link]

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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2,3,5-Trimethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, the rational design of small-molecule libraries relies heavily on privileged scaffolds that offer both structural predictability and high derivatization potential. 3-(2,3,5-Trimethylphenoxy)piperidine is a highly versatile, lipophilic building block frequently utilized in medicinal chemistry and combinatorial synthesis.

As an Application Scientist, I have structured this technical guide to provide an in-depth analysis of this compound's core molecular specifications, validated synthetic methodologies, and analytical characterization protocols. By understanding the causality behind its structural features—specifically the basic piperidine ring coupled with a sterically hindered, electron-rich phenoxy group—researchers can better leverage this intermediate for the development of neuropharmacological agents and targeted therapeutics[1][2].

Core Molecular Specifications & Physicochemical Data

The fundamental properties of 3-(2,3,5-Trimethylphenoxy)piperidine dictate its behavior in both synthetic workflows and biological systems. The molecular weight of 219.33 g/mol is particularly advantageous; it provides a low-molecular-weight starting point (a "fragment" or "lead-like" scaffold) that allows for extensive downstream functionalization—such as N-alkylation or acylation—without prematurely violating Lipinski’s Rule of Five[2].

Quantitative Data Summary
PropertyValue / SpecificationAnalytical Significance
Chemical Name 3-(2,3,5-Trimethylphenoxy)piperidineIdentifies the 3-position ether linkage.
Molecular Formula C₁₄H₂₁NOIndicates a high degree of saturation and lipophilicity[3].
Molecular Weight 219.33 g/mol Ideal lead-like mass; enables downstream expansion[3].
CAS Registry Number 946725-76-4Unique identifier for chemical sourcing and patent literature[4].
MDL Number MFCD08688563Cross-reference for chemical databases and structural search.
Structural Features Secondary amine, Aryl etherAmine acts as an H-bond donor/acceptor; ether is metabolically stable.

Structural Rationale in Medicinal Chemistry

The architectural design of phenoxypiperidines is not arbitrary. The structural components of 3-(2,3,5-Trimethylphenoxy)piperidine act synergistically to modulate biological targets:

  • The Piperidine Scaffold: The secondary amine in the piperidine ring is basic (typically possessing a pKa around 9-10). At physiological pH, it exists primarily in its protonated (cationic) state. This is a critical pharmacophoric element for interacting with conserved aspartate residues in G-protein coupled receptors (GPCRs) and monoamine transporters[2].

  • The 2,3,5-Trimethylphenoxy Group: The addition of three methyl groups to the aromatic ring significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted phenoxy group. This steric bulk enhances blood-brain barrier (BBB) permeability—a crucial factor for neuropharmacological applications—while also providing a complementary fit for deep, hydrophobic binding pockets in target proteins[1][2].

Pharmacophore Compound 3-(2,3,5-Trimethylphenoxy)piperidine MW: 219.33 Amine Secondary Amine (Piperidine N) Basic Center / Cation at pH 7.4 Compound->Amine Aryl 2,3,5-Trimethylphenoxy Group Lipophilic Core / Steric Bulk Compound->Aryl Target_Asp Target Protein: Aspartate Residue (Salt Bridge Formation) Amine->Target_Asp Ionic / H-Bond Target_Pocket Target Protein: Hydrophobic Pocket (Van der Waals Interactions) Aryl->Target_Pocket Hydrophobic Interaction

Caption: Conceptual pharmacophore model illustrating target binding interactions of the molecular scaffold.

Standardized Synthetic Methodology

To synthesize 3-(2,3,5-Trimethylphenoxy)piperidine with high yield and purity, a Mitsunobu etherification is the preferred self-validating protocol. This method is chosen because it allows for the formation of aryl ethers from secondary alcohols under mild conditions, avoiding the harsh basic conditions of a traditional Williamson ether synthesis which could lead to elimination side-reactions.

Step-by-Step Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques for moisture-sensitive reactions.

  • Preparation of Reagents:

    • Dissolve 1.0 equivalent of 1-Boc-3-hydroxypiperidine and 1.1 equivalents of 2,3,5-trimethylphenol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Add 1.2 equivalents of Triphenylphosphine (PPh₃).

  • Activation (The Mitsunobu Coupling):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise. Causality: DIAD reacts with PPh₃ to form a betaine intermediate, which activates the hydroxyl group of the piperidine for nucleophilic attack by the phenol.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Intermediate Isolation:

    • Concentrate the mixture in vacuo and purify the Boc-protected intermediate via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Boc Deprotection:

    • Dissolve the purified intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (typically a 1:4 ratio of TFA:DCM) and stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine without cleaving the newly formed ether bond.

  • Final Isolation & Neutralization:

    • Concentrate the reaction mixture to remove excess TFA.

    • Basify the residue with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base of 3-(2,3,5-Trimethylphenoxy)piperidine.

Synthesis A 1-Boc-3-hydroxypiperidine + 2,3,5-Trimethylphenol B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C -> RT) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA / DCM) C->D E 3-(2,3,5-Trimethylphenoxy) piperidine D->E

Caption: Workflow for the synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine via Mitsunobu etherification.

Analytical Validation Framework

Trustworthiness in chemical synthesis requires rigorous analytical validation. To confirm the identity and purity of 3-(2,3,5-Trimethylphenoxy)piperidine, the following self-validating analytical protocols must be executed.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Verify the molecular weight (219.33 g/mol ) and assess sample purity[3].

  • Protocol: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Expected Observation: In positive Electrospray Ionization (ESI+) mode, the basic piperidine nitrogen will readily protonate. You must observe a dominant pseudo-molecular ion peak at m/z 220.3 [M+H]⁺ . The presence of a single sharp peak in the UV chromatogram (at 254 nm, corresponding to the aromatic ring) validates >95% purity.

Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Objective: Confirm the structural connectivity, specifically the ether linkage and the trimethyl substitution.

  • Protocol: Dissolve 5-10 mg of the compound in CDCl₃ or DMSO-d₆. Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher.

  • Key Diagnostic Signals:

    • Aromatic Protons: Two distinct signals (singlets or doublets depending on exact coupling) in the 6.5–7.0 ppm range, confirming the pentasubstituted nature of the benzene ring.

    • Methine Proton (C3-H): A distinct multiplet around 4.2–4.5 ppm. Causality: This proton is highly deshielded due to the adjacent electronegative ether oxygen, confirming the successful coupling at the 3-position of the piperidine ring.

    • Trimethyl Protons: Three distinct singlets integrating to 3 protons each (total 9H) in the 2.1–2.3 ppm region, corresponding to the 2, 3, and 5-methyl groups on the aromatic ring.

Pharmacological & Metabolic Implications

Once synthesized and validated, the utility of 3-(2,3,5-Trimethylphenoxy)piperidine extends into biological screening. Compounds featuring phenoxypiperidine scaffolds are known to interact with various biological targets, including neurotransmitter systems and cytochrome P450 (CYP) enzymes[2].

Because the secondary amine can undergo rapid in vivo alkylation or acylation, and the lipophilic trimethylphenoxy group can bind to the hydrophobic active sites of metabolic enzymes, researchers must monitor for potential CYP450 inhibition (e.g., CYP1A2 or CYP2D6) during early pharmacokinetic (PK) profiling[2]. This structural knowledge allows drug development professionals to iteratively modify the scaffold—such as introducing fluorinated moieties—to tune metabolic stability and target selectivity[1].

References

Sources

In-Depth Technical Guide: ¹H and ¹³C NMR Structural Elucidation of 3-(2,3,5-Trimethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The structural characterization of piperidine derivatives is a critical workflow in pharmaceutical development, as the piperidine pharmacophore is ubiquitous in central nervous system (CNS) therapeutics, antihistamines, and analgesics. 3-(2,3,5-Trimethylphenoxy)piperidine (C₁₄H₂₁NO) presents a unique analytical challenge due to its combination of a flexible, nitrogen-containing saturated heterocycle and a sterically hindered, electron-rich aromatic system.

This whitepaper provides a comprehensive, predictive, and self-validating framework for the complete structural elucidation of 3-(2,3,5-Trimethylphenoxy)piperidine using high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Dynamics

The piperidine ring undergoes rapid chair-chair interconversion in solution. However, the bulky 2,3,5-trimethylphenoxy substituent at the C3 position strongly biases the conformational equilibrium. To minimize 1,3-diaxial steric clashes with the axial protons at C1 (NH) and C5, the bulky ether linkage predominantly adopts an equatorial position [2]. This conformational "lock" directly dictates the coupling constants ( J -values) observed in the ¹H NMR spectrum, specifically resulting in large axial-axial couplings ( J≈10−12 Hz) for the piperidine C3 proton.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of 3-(2,3,5-Trimethylphenoxy)piperidine can be divided into three distinct regions: the shielded aliphatic piperidine core, the intermediate methyl singlets, and the deshielded aromatic protons.

Causality in Experimental Setup
  • Solvent Selection: Chloroform- d (CDCl₃) is the standard solvent. However, the quadrupolar relaxation of the ¹⁴N nucleus can broaden the adjacent piperidine protons, and the amine N-H proton often appears as a broad singlet (~1.50–2.00 ppm) that may overlap with the C4/C5 aliphatic multiplets. If overlap occurs, switching to Benzene- d6​ induces Aromatic Solvent-Induced Shifts (ASIS) , selectively shifting the solute signals based on collision complex geometry and resolving the overlap [3].

  • Temperature: Variable Temperature (VT) NMR at 298 K is generally sufficient, but cooling the sample to 253 K can slow down the chair-chair interconversion, sharpening the signals of the diastereotopic protons on the piperidine ring.

Predicted ¹H NMR Chemical Shifts & Splitting Patterns

Data acquired at 400 MHz in CDCl₃ at 298 K.

PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Notes
NH (Pip-1) 1.80br s-1HBroadened by ¹⁴N quadrupolar relaxation; exchanges with D₂O.
C2-H eq​ (Pip) 3.10dd12.0, 4.01HDeshielded by adjacent N and O; equatorial position.
C2-H ax​ (Pip) 2.70dd12.0, 9.51HDiastereotopic to H eq​ ; exhibits large geminal coupling.
C3-H ax​ (Pip) 4.30tt10.5, 4.01HStrongly deshielded by ether oxygen. Large axial-axial J confirms equatorial phenoxy group.
C4-H / C5-H (Pip) 1.40 – 2.00m-4HOverlapping complex multiplets of the aliphatic backbone.
C6-H eq​ (Pip) 2.90m-1HDeshielded purely by the adjacent nitrogen atom.
C6-H ax​ (Pip) 2.60m-1HDiastereotopic to H eq​ .
C2'-CH₃ 2.10s-3HShifted slightly upfield due to steric compression (γ-gauche effect) from the ether oxygen.
C3'-CH₃ / C5'-CH₃ 2.25s-6HStandard aromatic methyl singlets.
C4' (Ar-H) 6.55br s~1.51HShielded by the para-alkoxy group; fine meta-coupling to C6'.
C6' (Ar-H) 6.65br s~1.51HShielded by the ortho-alkoxy group; fine meta-coupling to C4'.

¹³C NMR & 2D Correlation Workflows

While ¹H NMR provides conformational data, ¹³C NMR combined with 2D techniques (HSQC, HMBC) is required to map the carbon backbone and definitively prove the connectivity between the piperidine ring and the aromatic system [1].

Predicted ¹³C NMR Chemical Shifts
PositionPredicted Shift (δ, ppm)DEPT-135 PhaseAssignment Rationale
C1' (Ar-O) 154.5Null (Quaternary)Highly deshielded by the electronegative ether oxygen.
C3' / C5' (Ar-CH₃) 136.5 / 135.0Null (Quaternary)Substituted aromatic carbons.
C2' (Ar-CH₃) 125.0Null (Quaternary)Ortho to the ether linkage.
C4' (Ar-H) 124.0Positive (CH)Unsubstituted aromatic carbon.
C6' (Ar-H) 112.5Positive (CH)Strongly shielded by resonance electron donation from the ortho-oxygen.
C3 (Pip-O) 73.0Positive (CH)Aliphatic carbon deshielded by the ether linkage.
C2 (Pip-N) 51.5Negative (CH₂)Deshielded by the adjacent nitrogen.
C6 (Pip-N) 46.0Negative (CH₂)Deshielded by the adjacent nitrogen.
C4 / C5 (Pip) 30.5 / 24.5Negative (CH₂)Standard aliphatic piperidine carbons.
Aromatic CH₃ 12.0, 20.0, 21.0Positive (CH₃)C2'-CH₃ appears most upfield (12.0 ppm) due to steric crowding.
Logical Workflow for Structural Validation

NMR_Workflow cluster_0 1D NMR Acquisition cluster_1 2D NMR Correlation H1 1H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY C13 13C NMR (Carbon Backbone) HSQC HSQC (1J C-H) C13->HSQC DEPT DEPT-135 (CH/CH3 vs CH2) DEPT->HSQC Validation Structural Validation (Stereochemistry & Connectivity) COSY->Validation HMBC HMBC (2J/3J C-H) HSQC->HMBC HMBC->Validation

Multi-dimensional NMR workflow for complete structural elucidation and validation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating loop where 1D hypotheses are strictly confirmed by 2D correlation data.

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an internal 0.00 ppm reference, critical for accurately measuring the subtle chemical shift differences between the three aromatic methyl groups.

Step 2: 1D ¹³C and DEPT-135 Acquisition

  • Acquire the ¹³C spectrum with proton decoupling (zgpg30). Set the relaxation delay ( d1​ ) to 2.5 to 3.0 seconds .

  • Causality: Quaternary carbons (C1', C2', C3', C5') lack attached protons, depriving them of efficient dipole-dipole relaxation mechanisms. A longer d1​ ensures these critical signals are not saturated and appear clearly above the noise floor.

  • Self-Validation: Immediately run a DEPT-135 experiment. The resulting spectrum must show exactly four negative signals (phased downwards), corresponding to the piperidine C2, C4, C5, and C6 methylene groups. If more or fewer negative signals appear, the sample is impure or the structural hypothesis is incorrect.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a gradient-selected HMBC optimized for a long-range coupling constant of nJCH​=8 Hz.

  • Self-Validation: The definitive proof of the molecule's core structure lies in the ether linkage. The HMBC spectrum must reveal a 3J cross-peak between the Piperidine C3-H (~4.30 ppm) and the Aromatic C1' quaternary carbon (~154.5 ppm).

Correlation_Network PipC3H Piperidine C3-H (~4.30 ppm) ArC1 Aromatic C1' (~154.5 ppm) PipC3H->ArC1 HMBC (3J) PipC2H Piperidine C2-H2 (~2.7-3.1 ppm) PipC3H->PipC2H COSY (3J) PipC4H Piperidine C4-H2 (~1.5-2.0 ppm) PipC3H->PipC4H COSY (3J)

Key 2D NMR correlation network confirming the ether linkage and piperidine core.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier Shop URL: [Link]

Unveiling the Pharmacological Landscape of Trimethylphenoxy-Piperidine Derivatives: A Technical Guide to Biological Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the trimethylphenoxy-piperidine (and its bioisosteric piperazine counterpart) axis has emerged as a highly versatile and privileged pharmacophore. The terminal phenoxy group, particularly when substituted with methyl groups at the 2, 4, and 6 positions, imparts unique physicochemical properties to the piperidine core[1]. This technical whitepaper dissects the primary biological targets of these derivatives, elucidating the structure-activity relationships (SAR) and providing validated experimental protocols for their pharmacological evaluation.

Structural Rationale: Why Trimethylphenoxy?

The incorporation of a 2,4,6-trimethylphenoxy moiety onto a piperidine ring is not an arbitrary choice; it is a calculated design strategy driven by three critical physicochemical factors:

  • Steric Shielding & Metabolic Stability : The ortho-methyl groups (positions 2 and 6) restrict the rotational freedom of the ether linkage, locking the molecule into a bioactive conformation. This steric bulk also shields the ether oxygen from rapid enzymatic cleavage (e.g., O-dealkylation by Cytochrome P450 enzymes)[1].

  • Hydrophobic Interactions & π−π Stacking : The electron-rich aromatic ring engages in robust π−π stacking with aromatic amino acids (such as Tyrosine and Tryptophan) within deep receptor binding pockets.

  • Blood-Brain Barrier (BBB) Penetration : The addition of three methyl groups significantly increases the lipophilicity (LogP) of the molecule. This is a critical parameter for central nervous system (CNS) drugs targeting aminergic G-protein coupled receptors (GPCRs), allowing them to partition effectively across the BBB[2].

Primary Biological Targets

Serotonergic (5-HT1A/5-HT7) and Dopaminergic (D2) Receptors

Trimethylphenoxy-piperidine and piperazine derivatives exhibit potent anxiolytic and anticonvulsant activities by acting as ligands for CNS GPCRs[2]. The lipophilic trimethylphenoxy tail anchors the compound deep within the orthosteric binding site of the 5-HT1A receptor, acting primarily as an antagonist or partial agonist. This modulation inhibits adenylyl cyclase, subsequently reducing intracellular cAMP levels.

G L Trimethylphenoxy Derivative R 5-HT1A Receptor L->R Agonist/Antagonist G Gi/o Protein R->G Activation AC Adenylyl Cyclase (Inhibition) G->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Fig 1. Modulation of 5-HT1A signaling by trimethylphenoxy-piperidine derivatives.

HIV-1 Reverse Transcriptase (NNRTI Pocket)

In antiviral research, the trimethylphenoxy-piperidine scaffold has been successfully utilized to design potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A prime example is HIV-1 inhibitor-55 (CAS 2771211-73-3), which features a 2,4,6-trimethylphenoxy group linked to a pyrimidine-piperidine core[3]. The bulky trimethylphenoxy group acts as a hydrophobic wedge, binding allosterically to a highly hydrophobic pocket (interacting with residues like Tyr181 and Tyr188) near the polymerase active site of HIV-1 RT[4]. This induces a conformational change that paralyzes the enzyme's catalytic function.

G Compound HIV-1 Inhibitor-55 (Trimethylphenoxy-piperidine) Pocket NNRTI Binding Pocket (Hydrophobic Core) Compound->Pocket Pi-Pi Stacking & Hydrophobic Interactions Conform Conformational Change in RT Enzyme Pocket->Conform Allosteric Shift Block Blockade of DNA Polymerization Conform->Block Catalytic Inhibition

Fig 2. Allosteric inhibition of HIV-1 Reverse Transcriptase via the NNRTI pocket.

Chemokine Receptor 1 (CCR1)

Acyl piperidine and piperazine derivatives bearing a trimethylphenoxy moiety have been identified as potent CCR1 antagonists[5]. By blocking the binding of chemokines like MIP-1 α (CCL3), these compounds halt the chemotaxis of monocytes and T-cells, presenting a viable therapeutic avenue for inflammatory disorders such as rheumatoid arthritis.

Experimental Methodologies & Validation Protocols

To ensure scientific rigor and trustworthiness, the following self-validating protocols are recommended for evaluating trimethylphenoxy-piperidine derivatives across their respective targets.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Fluorometric)

Rationale : This cell-free assay directly measures the catalytic inhibition of RT, isolating the compound's allosteric mechanism of action from cellular permeability factors.

  • Preparation : Prepare a reaction master mix containing poly(rA)-oligo(dT) template-primer, dTTP, and a fluorescent DNA-intercalating dye (e.g., PicoGreen) in RT buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2).

  • Compound Incubation : Dispense 10 μ L of the test compound (serial dilutions in 1% DMSO) into a 96-well black microplate. Add 10 μ L of purified recombinant HIV-1 RT enzyme (0.1 U/well). Incubate for 15 minutes at room temperature to allow allosteric binding. Self-Validation Step: Include Nevirapine as a positive control and 1% DMSO as a vehicle control to define the assay window.

  • Initiation : Add 30 μ L of the master mix to initiate the polymerization reaction.

  • Incubation & Readout : Incubate at 37°C for 45 minutes. Measure fluorescence (Ex: 480 nm / Em: 520 nm) using a microplate reader.

  • Data Analysis : Calculate IC50 using non-linear regression. A valid assay must yield a Z'-factor > 0.6.

Protocol 2: Intracellular Calcium Flux Assay for CCR1 Antagonism

Rationale : CCR1 is a Gq/Gi-coupled receptor. Antagonism is best measured functionally by monitoring the blockade of ligand-induced intracellular calcium release[5].

  • Cell Plating : Seed HEK293 cells stably expressing human CCR1 into a 384-well clear-bottom black plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading : Remove media and add 20 μ L of Fluo-4 AM calcium indicator dye (2 μ M) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 min at 37°C.

  • Compound Addition : Add 10 μ L of the trimethylphenoxy-piperidine derivative. Incubate for 30 minutes. Self-Validation Step: Use a known CCR1 antagonist (e.g., BX471) as a reference standard.

  • Stimulation & Kinetic Read : Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 μ L of MIP-1 α (EC80 concentration) and continuously record fluorescence (Ex: 488 nm / Em: 515 nm) for 3 minutes.

  • Validation : Plot the maximum fluorescence peak ( Fmax​−Fmin​ ) against compound concentration to determine the IC50.

G Cell Cell Preparation (HEK293-CCR1) Dye Fluo-4 AM Dye Loading Cell->Dye Incubate Compound Incubation Dye->Incubate Stim Ligand Stimulation (MIP-1 alpha) Incubate->Stim Read Fluorescence Measurement Stim->Read

Fig 3. Step-by-step workflow for the intracellular calcium flux assay.

Quantitative Data Summary

The following table summarizes the representative binding affinities and inhibitory concentrations of trimethylphenoxy-piperidine/piperazine derivatives across their primary biological targets.

Biological TargetDisease IndicationRepresentative Compound / ClassPotency (IC50 / Ki / EC50)Key Interaction Mechanism
HIV-1 WT RT Viral Infection (HIV)HIV-1 inhibitor-55 (CAS 2771211-73-3)EC50 = 8.6 nMHydrophobic packing in NNRTI pocket
5-HT1A Receptor Anxiety / Depression1-[3-(2,4,6-trimethylphenoxy)propyl]-piperazine analogKi ≈ 5 - 146 nMOrthosteric binding, lipophilic anchoring
CCR1 Receptor InflammationAcyl-piperazine/piperidine derivativesIC50 < 100 nMBlockade of MIP-1 α binding site

Conclusion

The trimethylphenoxy-piperidine scaffold is a masterclass in rational drug design. By leveraging the steric bulk and lipophilicity of the 2,4,6-trimethylphenoxy moiety, medicinal chemists can fine-tune these derivatives to target deep, hydrophobic pockets across diverse protein classes—from viral polymerases to human GPCRs. Future drug development should focus on optimizing the linker length and piperidine substitutions to maximize target selectivity and minimize off-target liabilities.

References

  • Title : Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Source : Pharmaceuticals (MDPI) / PubMed Central. URL :[Link]

  • Title: Piperazine derivatives and their use as anti-inflammatory agents (AU735462B2).
  • Title : Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Source : ResearchGate. URL :[Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotective Assays for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Neuroprotective Promise of Piperidine Derivatives

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] In the realm of neuropharmacology, piperidine derivatives have emerged as a promising class of compounds with significant potential for the treatment of neurodegenerative diseases.[3][4][5] Their neuroprotective effects are often attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[6] The initial preclinical evaluation of these compounds heavily relies on robust and reproducible in vitro assays to elucidate their mechanisms of action and establish a preliminary safety and efficacy profile before advancing to more complex in vivo models.[6][7]

This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of key in vitro assays designed to systematically evaluate the neuroprotective potential of novel piperidine derivatives. The methodologies described herein are intended for researchers, scientists, and drug development professionals, offering a framework for generating reliable and translatable data.

I. Foundational Assays: Assessing Cell Viability and Cytotoxicity

A critical first step in evaluating a neuroprotective agent is to determine its intrinsic effect on neuronal cell viability. These assays establish a therapeutic window, identifying concentrations at which the piperidine derivative is non-toxic and can be further tested for its protective effects.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable neuronal cell line, such as SH-SY5Y (human neuroblastoma), to 70-80% confluency.[11][12]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.[13]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the piperidine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the piperidine derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known neurotoxin).

    • Incubate for the desired period (e.g., 24 or 48 hours).[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C.[9][13]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][13]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Interpretation: Cell viability is expressed as a percentage of the control (untreated) cells. A dose-response curve can be generated to determine the concentration at which the piperidine derivative exhibits 50% cytotoxicity (CC50).

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cell lysis.[15]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as for the MTT assay.

  • Collection of Supernatant:

    • After the incubation period with the piperidine derivative, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).

Data Interpretation: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release, which is determined by treating control cells with a lysis buffer.

II. Modeling Neurodegenerative Insults

To assess the neuroprotective properties of piperidine derivatives, it is essential to induce neuronal damage using a relevant in vitro model of neurodegeneration.[6] The choice of neurotoxin should align with the pathological mechanisms of the disease being studied.

A. Oxidative Stress-Induced Neurotoxicity

Oxidative stress is a common pathological feature in many neurodegenerative diseases.[6][16][17] Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and subsequent cell death in neuronal cultures.[18][19][20]

Experimental Protocol: H₂O₂-Induced Oxidative Stress

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment with Piperidine Derivative:

    • After overnight incubation, replace the medium with fresh medium containing various non-toxic concentrations of the piperidine derivative.

    • Incubate for a pre-treatment period (e.g., 2-4 hours).[21]

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically, but a common starting point for SH-SY5Y cells is 100-400 µM.[19][22][23]

    • Add the H₂O₂ solution to the wells (with the piperidine derivative still present).

    • Incubate for 24 hours.[19]

  • Assessment of Neuroprotection:

    • After the 24-hour incubation, assess cell viability using the MTT assay or cytotoxicity using the LDH assay as described above.

Data Interpretation: A successful neuroprotective piperidine derivative will significantly increase cell viability in the presence of H₂O₂ compared to cells treated with H₂O₂ alone.

B. Glutamate-Induced Excitotoxicity

Excitotoxicity is a process of neuronal injury and death resulting from the overactivation of glutamate receptors.[24] This is a key mechanism in ischemic stroke and other neurodegenerative conditions.[25]

Experimental Protocol: Glutamate-Induced Excitotoxicity

  • Cell Seeding:

    • Seed primary cortical neurons or a suitable neuronal cell line like HT22 in a 96-well plate.[26]

  • Pre-treatment with Piperidine Derivative:

    • Pre-treat the cells with non-toxic concentrations of the piperidine derivative for 1-2 hours.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid. The final concentration to induce excitotoxicity will vary depending on the cell type (e.g., 20 µM to 5 mM).[24][25]

    • Add glutamate to the wells and incubate for 24 hours.[25]

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay.

Data Interpretation: An effective neuroprotective compound will mitigate the glutamate-induced reduction in cell viability.

III. Mechanistic Assays: Unraveling the Mode of Action

Once the neuroprotective effect of a piperidine derivative is established, the next step is to investigate its underlying mechanism of action.

A. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS, providing a direct measure of a compound's antioxidant activity.[8] 2',7'-dichlorofluorescin diacetate (DCF-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[8]

Experimental Protocol: DCF-DA Assay

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Pre-treat with the piperidine derivative, followed by induction of oxidative stress with H₂O₂ as described above.

  • DCF-DA Staining:

    • After the desired treatment period, remove the medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCF-DA in PBS to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Interpretation: A reduction in fluorescence intensity in cells pre-treated with the piperidine derivative indicates a decrease in intracellular ROS levels, suggesting an antioxidant mechanism.

B. Caspase-3/7 Activity Assay for Apoptosis

Apoptosis, or programmed cell death, is a key event in neurodegeneration.[6] Caspases are a family of proteases that execute the apoptotic process, with caspase-3 and -7 being key executioner caspases.[27][28][29]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays.

    • Treat the cells with the piperidine derivative and a neurotoxic stimulus to induce apoptosis.

  • Caspase-Glo® 3/7 Assay:

    • Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).[30]

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation: A decrease in the luminescent signal in cells treated with the piperidine derivative indicates an inhibition of caspase-3/7 activity and an anti-apoptotic effect.

IV. Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Neuronal Cell Culture (e.g., SH-SY5Y) seed Seed Cells in 96-well Plate start->seed attach Overnight Incubation (Cell Attachment) seed->attach pretreat Pre-treatment with Piperidine Derivative attach->pretreat induce Induce Neurotoxicity (e.g., H2O2, Glutamate) pretreat->induce incubate Incubate for 24h induce->incubate viability Cell Viability (MTT Assay) incubate->viability cytotoxicity Cytotoxicity (LDH Assay) incubate->cytotoxicity ros Oxidative Stress (DCF-DA Assay) incubate->ros apoptosis Apoptosis (Caspase-3/7 Assay) incubate->apoptosis analyze Quantify Results & Determine Neuroprotection viability->analyze cytotoxicity->analyze ros->analyze apoptosis->analyze

Caption: The Keap1-Nrf2 signaling pathway in neuroprotection.

V. Data Presentation and Summary

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Recommended Cell Lines and Neurotoxins

Cell LineOriginKey CharacteristicsRecommended Neurotoxins
SH-SY5Y Human NeuroblastomaDopaminergic phenotype upon differentiation, widely used for Parkinson's and Alzheimer's disease modeling.[11][12][31] H₂O₂, 6-OHDA, MPP+, Amyloid-β
HT22 Mouse HippocampalLacks ionotropic glutamate receptors, making it ideal for studying oxidative glutamate toxicity.[26] Glutamate, H₂O₂
PC12 Rat PheochromocytomaDifferentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).6-OHDA, H₂O₂
Primary Cortical Neurons Rodent EmbryosMore biologically relevant but also more difficult to culture and maintain.Glutamate, NMDA

Table 2: Summary of In Vitro Neuroprotective Assays

AssayPrincipleEndpoint MeasuredInterpretation
MTT Mitochondrial reductase activityFormazan absorbanceIncreased absorbance indicates higher cell viability.
LDH Release of cytosolic enzyme upon membrane damageLDH activity in supernatantDecreased LDH release indicates reduced cytotoxicity.
DCF-DA Oxidation of a non-fluorescent probe by ROSFluorescence intensityDecreased fluorescence indicates reduced intracellular ROS.
Caspase-3/7 Cleavage of a specific substrate by executioner caspasesLuminescence or fluorescenceDecreased signal indicates inhibition of apoptosis.

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust framework for the initial screening and mechanistic characterization of piperidine derivatives as potential neuroprotective agents. By employing a multi-faceted approach that assesses cell viability, cytotoxicity, and key pathways involved in neurodegeneration, researchers can generate comprehensive and reliable data to guide further drug development efforts. It is crucial to remember that while these in vitro models are powerful tools, the ultimate validation of a compound's neuroprotective efficacy will require subsequent investigation in more complex in vivo models.

References

  • Vertex AI Search. (n.d.). 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay.
  • SciSpace. (2017, June 5). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Benchchem. (n.d.). Application Notes: In Vitro Assessment of Neuroprotection by Schisanhenol.
  • 2BScientific. (n.d.). Neuronal Cell Lines for Neurodegenerative Research.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • PMC - NIH. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.
  • springermedizin.de. (n.d.). Organic silicon protects human neuroblastoma SH-SY5Y cells against hydrogen peroxide effects.
  • PubMed. (n.d.). In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones.
  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro.
  • PubMed - NIH. (2006, June 30). A sensitive and selective assay of neuronal degeneration in cell culture.
  • IRIS - Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • R Discovery. (2025, November 24). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
  • Benchchem. (n.d.). Application Notes: Selecting and Utilizing Neuronal Cell Lines for Evaluating the Neuroprotective Effects of Lycoramine Hydrobromide.
  • Bio-protocol. (n.d.). 3.12. Neuroprotection Assays.
  • PMC. (2012, September 20). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • Abcam. (n.d.). MTT assay overview.
  • PubMed. (2021, July 15). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis.
  • MDPI. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
  • Journal of Neuroscience. (2001, October 1). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PMC. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
  • Thieme E-Books & E-Journals. (2023, September 12). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
  • MDPI. (2025, October 24). Neuroprotective Effects and Mechanisms of Arecoline Against H 2 O 2 -Induced Damage in SH-SY5Y Cells.
  • PMC. (n.d.). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • ResearchGate. (2025, November 24). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
  • MDPI. (2025, October 16). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino.
  • Preprints.org. (2022, February 22). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide.
  • ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells.
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  • PMC. (n.d.). Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway.
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  • MDPI. (n.d.). Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders.
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Application Notes and Protocols for Serotonin and Dopamine Transporter Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Monoamine Transporters in Neuromodulation and Disease

The serotonin transporter (SERT) and the dopamine transporter (DAT) are pivotal players in the central nervous system, meticulously controlling the concentration of their respective neurotransmitters, serotonin (5-HT) and dopamine (DA), in the synaptic cleft.[1][2] This reuptake mechanism is fundamental for terminating neurotransmission and maintaining delicate homeostatic balance.[1] Consequently, SERT and DAT are primary targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse.[1][2][3] Elucidating the binding affinity and functional potency of novel compounds at these transporters is a cornerstone of neuropharmacology research and drug development.

These application notes provide a comprehensive guide to performing and interpreting binding affinity assays for SERT and DAT. We will delve into the theoretical underpinnings of these assays, offer detailed, step-by-step protocols for both traditional radioligand binding and modern non-radioactive techniques, and provide insights into robust data analysis and interpretation.

Section 1: Foundational Principles of Transporter Binding Assays

The core principle of a binding assay is to quantify the interaction between a ligand (e.g., a drug candidate) and its target protein (SERT or DAT). This is typically achieved by measuring the displacement of a labeled ligand (radioligand or fluorescent probe) from the transporter by an unlabeled test compound.

Key Parameters: Affinity (Ki) and Potency (IC50)
  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of a test compound required to inhibit 50% of the specific binding of the labeled ligand.[4] It is an operational parameter that is dependent on the specific experimental conditions, including the concentration of the labeled ligand and the transporter.[4][5]

  • Ki (Inhibition constant): This is a measure of the binding affinity of the inhibitor for the transporter and is a more absolute value.[4][6] It is derived from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.[7][8] A lower Ki value indicates a higher binding affinity.

Assay Formats: A Comparative Overview
Assay Type Principle Advantages Disadvantages
Radioligand Binding Assay Utilizes a radioactively labeled ligand to quantify binding.[9]High sensitivity and well-established protocols.[10]Requires handling of radioactive materials, specialized equipment, and disposal procedures.[10][11][12]
Fluorescent Ligand Binding Assay Employs a fluorescently labeled ligand to measure binding.[13]Safer alternative to radioligands, allows for real-time monitoring.[13][14]Potential for compound interference with fluorescence signal; requires specific instrumentation.
Scintillation Proximity Assay (SPA) A homogeneous radioligand binding assay where the radioligand, when bound to the transporter immobilized on a scintillant-containing bead, emits light.[15][16][17]No separation of bound and free ligand is required, making it amenable to high-throughput screening (HTS).[16][18]Can be influenced by factors affecting the proximity of the radioligand to the bead.
Cell-Based Uptake Assays Measures the functional inhibition of the transporter's ability to uptake a labeled substrate.[9][19]Provides a more physiologically relevant measure of a compound's effect on transporter function.[20]Can be more complex to set up and may be influenced by cellular processes other than direct transporter binding.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for performing radioligand binding assays using membrane preparations and a functional uptake inhibition assay using whole cells.

Protocol: Radioligand Binding Affinity Assay for SERT and DAT using Membrane Preparations

This protocol describes a classic filtration-based radioligand binding assay to determine the Ki of a test compound for SERT and DAT.

2.1.1 Materials and Reagents

  • Cell Membranes: Membrane preparations from cells stably expressing human SERT or DAT (e.g., HEK293-hSERT or HEK293-hDAT).[3][21]

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Imipramine.[22][23]

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935.[3][23]

  • Test Compounds: A dilution series of the compound of interest.

  • Non-specific Binding Control:

    • For SERT: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).[24]

    • For DAT: A high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine or GBR 12909).[3]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[22]

  • Cell harvester

  • Scintillation counter and scintillation fluid

2.1.2 Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis prep_membranes Prepare Membrane Suspension add_membranes Add Membrane Suspension prep_membranes->add_membranes prep_ligands Prepare Radioligand and Test Compound Dilutions add_compound Add Test Compound or Non-specific Control prep_ligands->add_compound add_radioligand Add Radioligand prep_ligands->add_radioligand add_buffer Add Binding Buffer incubate Incubate to Reach Equilibrium harvest Harvest onto Glass Fiber Filters incubate->harvest wash Wash Filters harvest->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Fluid dry->add_scintillant count Quantify Radioactivity add_scintillant->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow

2.1.3 Step-by-Step Protocol

  • Membrane Preparation:

    • Thaw the frozen membrane aliquots on ice.

    • Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer.[3]

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[25][26]

    • Dilute the membrane preparation in binding buffer to the desired final concentration (typically 20-50 µg of protein per well).[3]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control.

    • Competition Wells: Add 50 µL of varying concentrations of the test compound.

    • To all wells, add 50 µL of the radioligand diluted in binding buffer to a final concentration approximately equal to its Kd value.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).[3] Gentle agitation is recommended.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[22]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

2.1.4 Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter.

Protocol: Functional Transporter Uptake Inhibition Assay using Whole Cells

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

2.2.1 Materials and Reagents

  • Cells: HEK293 cells stably expressing hSERT or hDAT.[20]

  • Radiolabeled Substrates:

    • For SERT: [³H]Serotonin ([³H]5-HT).[1][24]

    • For DAT: [³H]Dopamine ([³H]DA).[1]

  • Test Compounds: A dilution series of the compound of interest.

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological buffer.[1]

  • Wash Buffer: Ice-cold uptake buffer.

  • Cell Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) or other suitable lysis buffer.[3]

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

2.2.2 Workflow Diagram

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_quant Quantification and Analysis plate_cells Plate Transfected Cells in 96-well Plate incubate_cells Incubate Overnight plate_cells->incubate_cells wash_cells Wash Cells with Uptake Buffer incubate_cells->wash_cells preincubate Pre-incubate with Test Compound wash_cells->preincubate add_substrate Add Radiolabeled Substrate preincubate->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake terminate_uptake Terminate Uptake with Ice-Cold Wash Buffer incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells transfer_lysate Transfer Lysate to Scintillation Vials lyse_cells->transfer_lysate add_scintillant Add Scintillation Fluid transfer_lysate->add_scintillant count_radioactivity Quantify Radioactivity add_scintillant->count_radioactivity analyze_data Analyze Data (IC50) count_radioactivity->analyze_data

Caption: Functional Uptake Inhibition Assay Workflow

2.2.3 Step-by-Step Protocol

  • Cell Culture:

    • Culture HEK293 cells stably expressing the transporter of interest in appropriate growth medium.[22]

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[27]

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.[3]

    • Add uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known transporter inhibitor.[3]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[3]

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]5-HT or [³H]DA) to each well. The final concentration should be close to the Km for uptake.

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[3]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.[3]

  • Cell Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer to each well.[3]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

2.2.4 Data Analysis

  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Generate Inhibition Curve:

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which in this functional assay represents the compound's potency.

Section 3: Emerging Technologies and Future Directions

While radioligand-based assays have been the gold standard, non-radioactive methods are gaining prominence due to safety and convenience.

  • Fluorescent Probes: The development of novel fluorescently labeled ligands for SERT and DAT allows for real-time imaging and quantification of transporter binding and dynamics without the need for radioactivity.[13][28][29][30][31]

  • Homogeneous Assays: Techniques like Scintillation Proximity Assays (SPA) and fluorescence-based neurotransmitter uptake assay kits streamline the workflow by eliminating wash steps, making them highly suitable for high-throughput screening.[14][18][27]

  • Mass Spectrometry-Based Assays: The use of stable isotope-labeled substrates followed by LC-MS/MS detection offers a non-radioactive, sensitive, and accurate method for measuring transporter uptake.[11][12]

Section 4: Data Interpretation and Troubleshooting

4.1 Representative Data

The following tables provide examples of expected data from binding affinity and uptake inhibition assays for hypothetical compounds targeting SERT and DAT.

Table 1: Binding Affinity (Ki) of Test Compounds at hSERT and hDAT

CompoundhSERT Ki (nM)hDAT Ki (nM)Selectivity (DAT/SERT)
Compound A1.5150100
Compound B2505.20.02
Compound C10.312.11.17

Table 2: Functional Potency (IC50) of Test Compounds in Uptake Inhibition Assays

CompoundhSERT Uptake IC50 (nM)hDAT Uptake IC50 (nM)
Compound A3.2320
Compound B51011.5
Compound C22.125.8

4.2 Common Pitfalls and Troubleshooting

Issue Potential Cause(s) Solution(s)
High Non-specific Binding - Insufficient washing- Radioligand sticking to filters or plates- Inappropriate blocking of filters- Increase the number and volume of washes- Pre-soak filters in PEI- Use a lower concentration of radioligand
Low Signal-to-Noise Ratio - Low transporter expression in membranes- Inactive radioligand- Suboptimal assay conditions (pH, temperature)- Use membranes with higher Bmax- Check the age and storage of the radioligand- Optimize assay buffer and incubation conditions
Poor Curve Fit - Incorrect concentration range of test compound- Compound insolubility- Insufficient data points- Broaden the concentration range of the test compound- Check compound solubility in the assay buffer- Increase the number of concentrations tested

Conclusion

The meticulous characterization of compound interactions with serotonin and dopamine transporters is indispensable for the advancement of neuropharmacology. The protocols and principles outlined in these application notes provide a robust framework for obtaining reliable and reproducible binding affinity and functional potency data. As technology evolves, the integration of non-radioactive and high-throughput methods will further accelerate the discovery and development of novel therapeutics targeting these critical neurotransmitter transporters.

References

  • Radioligand Binding to Nanodisc-reconstituted Membrane Transporters by Scintillation Proximity Assay - PMC. (n.d.).
  • Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay - PubMed. (2012, September 15).
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.).
  • Scintillation proximity assay in lead discovery - ResearchGate. (2025, August 9).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
  • Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters - PubMed. (2023, November 15).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
  • Utilization of Membrane Vesicle Preparations to Study drug-ABC Transporter Interactions - PubMed. (2008, June 15).
  • human Serotonin Transporter Receptor Cell Line - Revvity. (n.d.).
  • Scintillation proximity assay - Wikipedia. (n.d.).
  • Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain | Academic Commons. (2025, March 26).
  • Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl) - PMC. (n.d.).
  • Utilization of membrane vesicle preparations to study drug-ABC-transporter interactions - Scientific Background - Solvo Biotechnology. (n.d.).
  • SERT and DAT binding site and uptake analysis. a , SERT expression in... - ResearchGate. (n.d.).
  • Transporter Assays - Sygnature Discovery. (n.d.).
  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... - ResearchGate. (n.d.).
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PubMed. (2024, April 24).
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC. (2024, April 24).
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (2021, August 10).
  • Enzyme Inhibitor Terms and Calculations - MilliporeSigma. (n.d.).
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12).
  • Fluorescent probes for the dopamine transporter: Elucidating the atomic basis of binding and behaviour - University of Copenhagen Research Portal. (n.d.).
  • SERT Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Analysis and prediction of affinity of TAP binding peptides using cascade SVM - PMC. (n.d.).
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - Frontiers. (2024, April 23).
  • Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain | Journal of the American Chemical Society. (2024, April 1).
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC. (2009, April 24).
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (n.d.).
  • (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - ResearchGate. (2025, October 28).
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).
  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? - Biocompare. (2012, July 24).
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017, October 4).
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024, February 23).
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.).
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. (2018, October 15).
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.).
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6).
  • Wide range of Uptake Transporter Assays are available at SOLVO - Technologies. (n.d.).
  • Accurate Prediction of Ligand Affinities for a Proton-Dependent Oligopeptide Transporter. (2016, January 28).
  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 4).
  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 3).
  • Transporter Screening Assays - Creative BioMart. (n.d.).
  • TRANSIL Membrane Binding & Permeability Assays - Sovicell. (n.d.).
  • Protocol | genomembrane - Drug Transporters. (n.d.).
  • Transporter Products | Thermo Fisher Scientific - US. (n.d.).
  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16).
  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - MDPI. (2022, July 21).
  • Annotation-based inference of transporter function | Bioinformatics - Oxford Academic. (2008, July 1).
  • Transporter tandems: precise tools for normalizing active transporter in the plasma membrane | Biochemical Journal | Portland Press. (2020, November 9).

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Application Note: The In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Rationale

Ischemic stroke accounts for the vast majority of cerebrovascular events, with occlusion of the middle cerebral artery (MCA) being the most common clinical presentation, responsible for approximately 70% of stroke-related disabilities[1]. To develop neuroprotective agents and evaluate reperfusion therapies (such as mechanical thrombectomy), researchers rely heavily on the intraluminal suture MCAO model in rodents.

Originally developed by2 and later refined by 3, this model involves advancing a silicone-coated filament through the carotid artery network to block the origin of the MCA[2],[3]. The transient MCAO (tMCAO) variant allows for controlled reperfusion by withdrawing the filament, making it the gold standard for studying ischemia-reperfusion injury and evaluating translational therapeutics[4].

Mechanistic Framework: The Ischemic Cascade

Understanding the pathophysiology of the MCAO model is critical for selecting appropriate experimental endpoints. The sudden cessation of cerebral blood flow (CBF) triggers a complex, biphasic signaling cascade. In the immediate ischemic core, rapid ATP depletion leads to necrotic cell death. In the surrounding penumbra, tissue is subjected to excitotoxicity, intracellular calcium overload, and oxidative stress[1]. Reperfusion, while necessary for tissue salvage, paradoxically exacerbates injury by fueling a secondary wave of neuroinflammation driven by microglial activation and the release of pro-inflammatory cytokines like5[5].

Figure 1: The ischemic cascade signaling pathway triggered by MCAO.

Experimental Design & Self-Validating Workflow

A major challenge in stroke modeling is high inter-animal variability due to anatomical differences in the Circle of Willis. To ensure scientific integrity, the protocol must be a self-validating system . This is achieved by integrating continuous 2 to dynamically confirm both successful occlusion and successful reperfusion[2].

Figure 2: Self-validating surgical workflow for the transient MCAO model.

Step-by-Step Surgical Protocol (Modified Longa Method)

Phase 1: Preparation and LDF Setup
  • Anesthesia & Temperature Control : Induce anesthesia using 3-4% isoflurane and maintain at 1.5-2% via a facemask. Immediately place the animal on a feedback-controlled heating pad with a rectal probe to strictly maintain core temperature at 37.0 ± 0.5 °C.

  • Probe Placement : Make a small midline incision on the scalp. Thin the skull over the right parietal cortex (2 mm posterior and 5 mm lateral to bregma) using a micro-drill. Affix the LDF probe to record baseline Cerebral Blood Flow (CBF)[2].

Phase 2: Surgical Isolation of the Carotid Artery
  • Incision & Exposure : Make a ventral midline neck incision. Carefully dissect the submandibular glands and retract them laterally to expose the right carotid triangle.

  • Vessel Isolation : Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) from the adjacent vagus nerve to prevent respiratory complications[6].

  • Ligation : Permanently ligate the distal ECA and the occipital artery branches. Place a temporary microvascular clip on the proximal CCA and another on the ICA to prevent bleeding during arteriotomy[4].

Phase 3: Filament Insertion and Occlusion Validation
  • Arteriotomy : Make a small V-shaped incision (arteriotomy) in the ECA stump using micro-scissors.

  • Insertion : Insert a silicone-coated monofilament suture (e.g., 6-0 for mice, 4-0 for rats) into the ECA and advance it gently into the ICA.

  • Occlusion : Remove the ICA clip and advance the filament approximately 9–11 mm (in mice) past the carotid bifurcation until mild resistance is felt. This indicates the tip has reached the origin of the MCA[2].

  • Validation (Critical Step) : Observe the LDF monitor. A successful occlusion requires a sudden drop in CBF to <20-30% of the baseline value. If the drop is insufficient, reposition the filament. If CBF still does not drop, exclude the animal from the study[2].

Phase 4: Reperfusion
  • Secure the filament in place with a suture around the ECA stump for the desired ischemic duration (typically 60 or 90 minutes)[1].

  • After the ischemic period, gently withdraw the filament until the tip reaches the ECA stump to allow reperfusion.

  • Reperfusion Validation : Confirm via LDF that CBF rapidly returns to >70-80% of baseline. Remove the LDF probe, suture the neck and scalp incisions, and allow the animal to recover in a warmed chamber[4].

Post-Surgical Validation & Data Presentation

Standardized endpoints are required to quantify neuroprotection. The table below summarizes the expected quantitative readouts for a successful 60-minute tMCAO model in C57BL/6 mice.

ParameterMeasurement ToolExpected BaselineTarget Ischemic ValuePost-Reperfusion Value
Cerebral Blood Flow (CBF) Laser Doppler Flowmetry100% (Normalized)< 20–30% of baseline> 70–80% of baseline
Infarct Volume TTC Staining & ImageJ0%30–50% of ipsilateral hemisphere (at 24h)N/A
Neurological Deficit Longa Scale / Garcia Score0 (Normal motor function)3–4 (Circling/Loss of righting reflex)2–3 (Gradual partial recovery)
Core Body Temperature Rectal Probe / Heating Pad37.0 ± 0.5 °C37.0 ± 0.5 °C (Strictly maintained)37.0 ± 0.5 °C

Note: For TTC (2,3,5-triphenyltetrazolium chloride) staining, viable tissue reduces the dye to a deep red formazan, while the dead infarct core remains white, providing a direct biochemical validation of cell death[2].

Expert Insights: Causality Behind Experimental Choices

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), researchers must understand the why behind the protocol:

  • Why use silicone-coated filaments instead of bare nylon? Bare nylon sutures frequently cause subarachnoid hemorrhages by puncturing the vessel wall and often fail to completely block the MCA due to their rigid, non-conforming shape. Silicone coating provides a soft, pliable tip that conforms to the vessel diameter, ensuring a complete and reproducible ischemic block while drastically reducing mortality rates[3].

  • Why is strict temperature control mandatory? The ischemic cascade is highly temperature-dependent. Rodents naturally lose body heat under anesthesia. Even a mild drop in core temperature (hypothermia) provides massive artifactual neuroprotection, shrinking the infarct volume and leading to false-positive efficacy results for investigational drugs.

  • Why use the ECA as the entry point rather than the CCA? While inserting the filament directly through the CCA is technically easier, it requires permanent ligation of the CCA. The6 uses the ECA stump, which preserves the anatomical integrity of the CCA and ICA[6]. Upon reperfusion, natural anterograde blood flow is fully restored to the brain, accurately mimicking clinical mechanical thrombectomy[4].

References

  • Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice. Journal of Visualized Experiments (PubMed).[Link]

  • Pathophysiology and Treatment of Stroke: Present Status and Future Perspectives. International Journal of Molecular Sciences (PMC).[Link]

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments (PMC).[Link]

  • Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. JoVE Journal.[Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Veterinary Sciences (PMC).[Link]

  • Molecular Pathogenesis of Ischemic and Hemorrhagic Strokes: Background and Therapeutic Approaches. International Journal of Molecular Sciences (MDPI).[Link]

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Application Notes and Protocols for 3-(2,3,5-Trimethylphenoxy)piperidine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-(2,3,5-Trimethylphenoxy)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ability of its nitrogen atom to be protonated at physiological pH allow for precise three-dimensional orientation of substituents and critical interactions with biological targets, particularly within the central nervous system (CNS).[3] The strategic incorporation of a 3-phenoxy moiety introduces a critical linkage that is frequently observed in centrally acting agents, influencing properties such as receptor affinity and metabolic stability.

This guide introduces the 3-(2,3,5-trimethylphenoxy)piperidine scaffold, a novel framework for the design of new therapeutic agents. The inclusion of the 2,3,5-trimethylphenol group offers a unique combination of lipophilicity and metabolic stability. The methyl groups can sterically shield the aromatic ring from certain metabolic transformations while increasing the overall lipophilicity of the molecule, a key factor in blood-brain barrier penetration. 2,3,5-trimethylphenol itself is a known precursor in the synthesis of Vitamin E, highlighting its industrial relevance and established chemical handling protocols.[4]

These application notes provide a comprehensive guide for researchers, covering the synthesis of the core scaffold, the design and synthesis of a focused library of derivatives, and detailed protocols for their subsequent biological evaluation.

Part 1: Synthesis of the 3-(2,3,5-Trimethylphenoxy)piperidine Scaffold

The synthesis of the target scaffold is achieved through a robust two-step process, commencing with the preparation of a key piperidine intermediate followed by a classical etherification reaction.

Synthesis of N-Boc-3-hydroxypiperidine (Intermediate 1)

The initial step involves the synthesis of N-Boc-3-hydroxypiperidine, a versatile intermediate that allows for subsequent derivatization at the piperidine nitrogen. A common and efficient method is the reduction of commercially available N-Boc-3-piperidone.[5]

Protocol 1: Reduction of N-Boc-3-piperidone

Materials:

  • N-Boc-3-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-3-piperidone (1.0 eq) in methanol (10 mL per gram of piperidone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water (5 mL per gram of starting material).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a colorless oil or white solid. The product is often used in the next step without further purification.

Etherification: Coupling of N-Boc-3-hydroxypiperidine with 2,3,5-Trimethylphenol

The formation of the aryl ether linkage can be effectively achieved via the Mitsunobu reaction, which proceeds with inversion of configuration at the secondary alcohol and is tolerant of a wide range of functional groups.[6][7]

Protocol 2: Mitsunobu Reaction

Materials:

  • N-Boc-3-hydroxypiperidine (from Protocol 1)

  • 2,3,5-Trimethylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2,3,5-trimethylphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (15 mL per gram of hydroxypiperidine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise via syringe over 30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford N-Boc-3-(2,3,5-trimethylphenoxy)piperidine.

Deprotection of the Piperidine Nitrogen

The final step to yield the core scaffold involves the removal of the Boc protecting group.

Protocol 3: Boc Deprotection

Materials:

  • N-Boc-3-(2,3,5-trimethylphenoxy)piperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (10 mL per gram).

  • Add an excess of TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-(2,3,5-trimethylphenoxy)piperidine. The product can be further purified by crystallization or chromatography if necessary.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->N-Boc-3-hydroxypiperidine NaBH4, MeOH N-Boc-3-(2,3,5-trimethylphenoxy)piperidine N-Boc-3-(2,3,5-trimethylphenoxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(2,3,5-trimethylphenoxy)piperidine 2,3,5-Trimethylphenol, PPh3, DIAD 3-(2,3,5-Trimethylphenoxy)piperidine 3-(2,3,5-Trimethylphenoxy)piperidine N-Boc-3-(2,3,5-trimethylphenoxy)piperidine->3-(2,3,5-Trimethylphenoxy)piperidine TFA or HCl

Caption: Synthetic workflow for 3-(2,3,5-Trimethylphenoxy)piperidine.

Part 2: Rationale for Application in CNS Drug Discovery

The structural features of 3-(2,3,5-trimethylphenoxy)piperidine suggest its potential as a scaffold for CNS-active agents.

  • The Piperidine Moiety: This saturated heterocycle is a well-established pharmacophore in numerous CNS drugs, including analgesics, antipsychotics, and antidepressants.[8][9] Its ability to adopt a stable chair conformation allows for precise spatial arrangement of substituents, which is crucial for optimal receptor binding.[3] The basic nitrogen atom can be protonated at physiological pH, facilitating interactions with acidic residues in target proteins.

  • The Phenoxy Linker: The ether linkage between the piperidine and the aromatic ring is a common structural motif in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs).[10]

  • The 2,3,5-Trimethylphenyl Group: The substitution pattern on the phenyl ring is critical for modulating both potency and pharmacokinetic properties. The three methyl groups increase the lipophilicity of the scaffold, which can enhance its ability to cross the blood-brain barrier. Furthermore, strategic methylation can block sites of potential metabolism, thereby increasing the metabolic stability of the compound.[11]

Table 1: Physicochemical Property Analysis

FeaturePredicted ContributionRationale
Piperidine Ring Basic center, conformational rigidityThe nitrogen atom (pKa ~8-10) will be protonated at physiological pH, enabling ionic interactions. The chair conformation provides a rigid framework for substituent orientation.
Ether Linkage Chemical stability, hydrogen bond acceptorThe ether bond is generally stable to metabolic degradation. The oxygen atom can act as a hydrogen bond acceptor.
Trimethylphenyl Group Increased lipophilicity, potential for steric shieldingThe three methyl groups significantly increase the calculated LogP of the molecule. They can also sterically hinder enzymatic attack on the aromatic ring, potentially improving metabolic stability.

Part 3: Design and Synthesis of a Focused Derivative Library

To explore the potential of this scaffold, a focused library of derivatives should be synthesized to probe the structure-activity relationship (SAR). Modifications will be focused on the piperidine nitrogen, as this is a common site for derivatization to modulate potency and selectivity.

Library_Design cluster_R R-Group Modifications at Piperidine Nitrogen Scaffold 3-(2,3,5-Trimethylphenoxy)piperidine (Core Scaffold) R_Alkyl Small Alkyl Groups (e.g., Methyl, Ethyl) Scaffold->R_Alkyl Reductive Amination R_Benzyl Substituted Benzyl Groups (e.g., 4-F, 4-Cl, 4-MeO) Scaffold->R_Benzyl N-Alkylation R_Amide Amide Linkages (e.g., Benzamide) Scaffold->R_Amide Acylation R_Sulfonamide Sulfonamide Linkages (e.g., Benzenesulfonamide) Scaffold->R_Sulfonamide Sulfonylation

Caption: Strategy for derivative library design.
Protocol 4: N-Alkylation of the Piperidine Scaffold

Materials:

  • 3-(2,3,5-Trimethylphenoxy)piperidine

  • Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents as in previous protocols.

Procedure:

  • To a solution of the piperidine scaffold (1.0 eq) in MeCN or DMF, add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Add the corresponding alkyl or benzyl halide (1.1 eq).

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Filter off the base and concentrate the filtrate.

  • Purify the residue via silica gel chromatography to obtain the N-alkylated derivative.

Protocol 5: N-Acylation of the Piperidine Scaffold

Materials:

  • 3-(2,3,5-Trimethylphenoxy)piperidine

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or a peptide coupling reagent (e.g., HATU, HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure (for Acyl Chloride):

  • Dissolve the piperidine scaffold (1.0 eq) and TEA (1.5 eq) in DCM.

  • Cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine, then dry and concentrate.

  • Purify by chromatography.

Part 4: Protocols for Biological Evaluation

Based on the structural alerts for CNS activity, a primary screening cascade should focus on targets implicated in neurological and psychiatric disorders.

Virtual Screening and Target Identification

A virtual screening campaign can be conducted to prioritize potential biological targets.

Protocol 6: In Silico Docking Study

  • Library Preparation: Generate 3D conformers of the designed library of 3-(2,3,5-trimethylphenoxy)piperidine derivatives. Assign appropriate protonation states at physiological pH (7.4).

  • Target Selection: Select a panel of CNS-related protein targets. High-priority targets include:

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Sigma-1 Receptor (S1R)

    • Various subtypes of 5-HT and Dopamine receptors.

  • Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the library into the binding sites of the selected targets.

  • Analysis: Analyze the docking poses and scores to identify derivatives with favorable predicted binding energies and interaction patterns.

In Vitro Biological Assays

Compounds prioritized from virtual screening or synthesized as part of the initial library should be evaluated in vitro.

Protocol 7: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the selected CNS targets.

General Procedure:

  • Prepare cell membrane homogenates expressing the target receptor or transporter.

  • Incubate the membranes with a known radioligand for the target and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using a scintillation counter.

  • Calculate the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.

Table 2: Example Binding Assay Parameters

TargetRadioligandNon-specific Ligand
SERT [³H]CitalopramFluoxetine
DAT [³H]WIN 35,428Cocaine
NET [³H]NisoxetineDesipramine
S1R -PentazocineHaloperidol
Protocol 8: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the lead compounds.

Procedure:

  • Incubate the test compound (typically 1 µM) with liver microsomes (human or rat) and NADPH (as a cofactor for CYP enzymes) at 37 °C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The 3-(2,3,5-trimethylphenoxy)piperidine scaffold represents a promising starting point for the development of novel CNS-active agents. Its synthesis is straightforward, and the constituent moieties suggest a favorable profile for blood-brain barrier penetration and metabolic stability. The provided protocols offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold, enabling researchers to efficiently explore its therapeutic potential.

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • J Med Chem. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • Eur J Med Chem. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
  • BenchChem. (2025). Application Notes and Protocols: 2,3,5-Trimethylphenol as a Pharmaceutical Intermediate.
  • Pain Physician. (2017).
  • Chemistry Steps. (2022). The Mitsunobu Reaction. Retrieved from [Link]

  • Prostaglandins Other Lipid Mediat. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Molecules. (2022).
  • FooDB. (2010). Showing Compound 2,4,6-Trimethylphenol (FDB010421). Retrieved from [Link]

  • Pak J Pharm Sci. (2016).
  • ResearchGate. (n.d.).
  • Bioorg Med Chem Lett. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties.
  • Wikipedia. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]

  • RSC Adv. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • J Med Chem. (2002).
  • Encyclopedia. (2023).
  • DrugDesign.org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
  • ChemSynthesis. (2025). 2,4,6-trimethylphenol. Retrieved from [Link]

  • Front Cell Infect Microbiol. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • NIST. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Molecules. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • Bioorg Med Chem. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)

Sources

Application Note: High-Throughput Anti-Cancer Activity Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidine ring is a highly privileged saturated six-membered heterocyclic scaffold in medicinal chemistry[1]. Due to its optimal conformational flexibility, basicity, and capacity for both hydrogen-bonding and hydrophobic interactions, piperidine derivatives are uniquely suited to interface with deep catalytic pockets in kinases and structural proteins[1]. In recent years, novel piperidine-embedded compounds have demonstrated profound anti-proliferative and cytotoxic effects across a spectrum of malignancies, including prostate, lung, breast, and glioblastoma cell lines[2],[3].

As a Senior Application Scientist, establishing a robust, self-validating in vitro screening pipeline is critical. This guide outlines the mechanistic foundations of piperidine-induced cytotoxicity and provides field-proven, step-by-step protocols for evaluating novel derivatives.

Key Signaling Pathways Modulated by Piperidines

Piperidine derivatives exert their anti-cancer effects primarily by disrupting critical survival and proliferation networks. A prominent target is the PI3K/Akt signaling cascade [4]. By inhibiting PI3K, piperidines prevent the downstream phosphorylation of Akt[2]. This kinase inhibition directly alters the balance of the Bcl-2 family proteins—downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax—ultimately triggering caspase-mediated apoptosis[2]. Additionally, specific derivatives act as potent colchicine binding site inhibitors, preventing tubulin polymerization and arresting cells in the G2/M phase[5],[6].

Pathway Piperidine Piperidine Derivatives PI3K PI3K Piperidine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Akt Akt (PKB) PI3K->Akt Phosphorylates Akt->Bcl2 Upregulates Akt->Bax Downregulates Caspase Caspase-3/9 Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Fig 1: Modulatory effects of piperidine derivatives on the PI3K/Akt/Apoptosis signaling pathway.

Quantitative Summary of Recent Piperidine Derivatives

To contextualize the potency of this chemical class, the table below summarizes the quantitative screening data and mechanistic targets of recently synthesized piperidine derivatives.

Compound DesignationTarget Cancer Cell LinePrimary Mechanism of ActionIC₅₀ ValueReference
Compound 17a PC3 (Prostate)Colchicine binding site inhibition, Apoptosis~0.81 µM[6]
F2S4-p-VPA LN-18 (Glioblastoma)Cell cycle arrest (S/G2/M), Bax/Bak-independent112 µM[3]
Compound 7h A549 (Lung)Tubulin depolymerization, G2/M phase arrestHigh Potency[5]
IKKb Inhibitor 2 Lung/BreastIKKb / NF-κB transcription inhibitionSuperior to EF24[1]

Experimental Screening Protocols

Workflow Prep 1. Compound Preparation Viability 2. Cytotoxicity (MTT Assay) Prep->Viability Phenotype 3. Phenotypic (Flow Cytometry) Viability->Phenotype Mechanism 4. Target Validation (Western Blot) Phenotype->Mechanism

Fig 2: Sequential high-throughput in vitro screening workflow for novel piperidine compounds.

Primary Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is strictly active in viable cells, the quantity of formazan directly correlates with cellular metabolic activity, providing a highly reliable proxy for compound cytotoxicity[4]. Self-Validating System: This protocol mandates a Background Control (media + MTT) to subtract optical noise, a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Positive Control (e.g., 5-Fluorouracil or Cisplatin) to benchmark the novel compound's relative IC₅₀[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cells (e.g., PC3, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative (e.g., 0.1 µM to 100 µM) in culture media[6]. Aspirate the old media and apply 100 µL of the treated media to the wells in triplicate. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality: To distinguish whether a piperidine derivative is merely cytostatic (halting growth) or truly cytotoxic (inducing death), flow cytometry is utilized. Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic or necrotic cells with compromised membranes. For cell cycle analysis, PI staining of permeabilized cells quantifies DNA content, revealing specific arrest phases (e.g., G2/M arrest due to tubulin inhibition)[5]. Self-Validating System: Requires an Unstained Control to set baseline auto-fluorescence gates, and Single-Stain Controls (Annexin V-only and PI-only) to calculate compensation matrices and eliminate spectral overlap artifacts.

Step-by-Step Methodology:

  • Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Mechanistic Target Validation (Western Blotting)

Causality: Phenotypic observations of apoptosis must be anchored to molecular mechanisms. Western blotting quantifies the expression of key signaling proteins. Because piperidines frequently target the PI3K/Akt pathway, probing for PI3K, phosphorylated Akt (p-Akt), Bax, and Bcl-2 confirms the activation of the intrinsic mitochondrial apoptotic pathway[2],[4]. Self-Validating System: A Loading Control (e.g., GAPDH or β-actin) is mandatory to ensure equal protein loading across lanes. Furthermore, when evaluating kinase pathways, both Total Akt and Phospho-Akt must be probed to confirm that the compound inhibits phosphorylation rather than merely downregulating total protein synthesis[4].

Step-by-Step Methodology:

  • Cell Lysis: Wash treated cells with ice-cold PBS. Add RIPA lysis buffer supplemented with 1X protease and phosphatase inhibitor cocktails to preserve delicate phosphorylation states[4]. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine protein concentration using a BCA Protein Assay Kit[4].

  • Electrophoresis: Denature the samples by boiling in Laemmli buffer. Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel at 120V.

  • Transfer & Blocking: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk (or 5% BSA for phospho-proteins) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt) overnight at 4°C on a rocker. Wash three times with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities via densitometry software.

Sources

zebrafish models for assessing CNS activity of new chemical entities

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Zebrafish Models for Evaluating CNS Activity and BBB Permeability of New Chemical Entities (NCEs)

As drug discovery pipelines for neuroactive compounds face high attrition rates due to poor blood-brain barrier (BBB) penetration or unforeseen neurotoxicity, the zebrafish (Danio rerio) has emerged as a premier translational model. Bridging the gap between high-throughput in vitro assays and resource-intensive mammalian models, zebrafish offer high genetic homology to humans, rapid neurogenesis, and a functionally mature neurovascular unit (NVU) by 3–5 days post-fertilization (dpf)[1][2].

This application note provides a comprehensive, self-validating methodological framework for assessing New Chemical Entities (NCEs) using three core zebrafish assays: BBB Permeability, Light-Dark Locomotor Transition, and Pentylenetetrazole (PTZ)-Induced Seizure Liability.

Strategic Workflow for NCE CNS Screening

To systematically evaluate an NCE, researchers must first confirm target tissue exposure (BBB penetration) before characterizing its behavioral phenotype (anxiolytic, sedative, or anticonvulsant).

G A NCE Library B BBB Permeability Assay (5-7 dpf larvae) A->B C High Kp,brain (CNS Penetrant) B->C D Low Kp,brain (Peripheral) B->D E Light-Dark Locomotor Assay (Anxiety/Sedation) C->E F PTZ Seizure Model (Anticonvulsant) C->F G Hit Selection & Lead Optimization E->G F->G

Caption: Zebrafish NCE screening workflow for CNS activity and BBB penetration.

Protocol 1: Blood-Brain Barrier (BBB) Permeability Assay

Scientific Rationale: The zebrafish BBB achieves functional maturity by 5 dpf, expressing tight junctions and active efflux transporters (e.g., P-glycoprotein/ABCB1) that restrict the passage of xenobiotics[1][2]. Evaluating the brain-to-plasma partition coefficient ( Kp,brain​ ) in zebrafish highly correlates with mammalian models, allowing early identification of compounds that are actively effluxed[3].

Step-by-Step Methodology:

  • Subject Preparation: Select healthy 5–7 dpf wild-type larvae.

  • NCE Exposure: Transfer larvae into a 6-well plate (30 larvae/well). Expose them to the NCE via simple waterborne immersion (e.g., 1–10 µM) for 2 hours. Causality: Immersion is validated to mimic systemic exposure without the trauma and low-throughput nature of intracardiac injections[4].

  • Efflux Inhibition (The Self-Validation Step): Run a parallel cohort co-exposed to the NCE and a known P-gp inhibitor (e.g., Tariquidar at 2 µM or MK571)[3][4].

  • Tissue Extraction: Euthanize larvae via rapid chilling. Decapitate to separate the brain from the body (surrogate for plasma). Pool 30 brains per replicate.

  • Quantification: Homogenize tissues and quantify NCE concentrations using LC-MS/MS to calculate the Kp,brain​ ratio.

Self-Validating System Check: The assay is considered valid only if a known P-gp substrate (e.g., Loperamide) demonstrates at least a 1.5-fold increase in Kp,brain​ when co-administered with Tariquidar[3]. If efflux inhibition does not increase brain penetrance of the control, the larval BBB transporters are compromised or immature.

Protocol 2: Light-Dark Transition Locomotor Assay

Scientific Rationale: Zebrafish larvae exhibit a robust, stereotyped behavioral response to sudden changes in illumination. They display baseline scototaxis (hyperactivity in the dark) and freeze or reduce movement in the light[5][6]. NCEs with sedative, anxiolytic, or stimulant properties will distinctly alter these transition phases[7].

Step-by-Step Methodology:

  • Plating: Transfer 5–7 dpf larvae individually into a 96-well plate with 200 µL of E3 medium per well. Causality: Group housing introduces shoaling (schooling) behavior, which confounds the measurement of drug-induced locomotor changes[6].

  • Dosing: Spike wells with the NCE (logarithmic concentration range) and incubate for 1 hour.

  • Acclimation: Place the plate in an automated video-tracking system (e.g., DanioVision) and acclimate in the dark for 30 minutes to establish a baseline[5].

  • Testing Paradigm: Run alternating cycles of 10 minutes Light (100% intensity) and 10 minutes Dark (0% intensity) for a total of 60 minutes.

  • Data Acquisition: Track total distance moved (mm), velocity (mm/s), and time spent in the outer zone (thigmotaxis)[6].

Self-Validating System Check: Vehicle-treated control larvae must exhibit a statistically significant spike in locomotion immediately upon the transition from Light to Dark[5]. Failure to observe this scototactic response indicates poor clutch health or improper light calibration, rendering the plate invalid.

Protocol 3: PTZ-Induced Seizure Model

Scientific Rationale: Pentylenetetrazole (PTZ) is a GABA_A receptor antagonist. Exposure to PTZ induces a concentration-dependent sequence of epileptiform behaviors in zebrafish, culminating in clonic convulsions (Stage III seizures) and epileptiform electrographic discharges in the brain[8][9][10]. This model is highly predictive for screening novel anticonvulsant NCEs.

G PTZ Pentylenetetrazole (PTZ) (15-20 mM) GABA GABA-A Receptor (Inhibition) PTZ->GABA Hyper Neuronal Hyperexcitation (Optic Tectum) GABA->Hyper Seizure Stage III Seizures (Clonic Convulsions) Hyper->Seizure Rescue Normal Locomotion (Phenotype Rescue) Seizure->Rescue If NCE is effective NCE Candidate NCE (Anticonvulsant) NCE->GABA Allosteric Modulation NCE->Hyper Ion Channel Blockade NCE->Rescue

Caption: Mechanism of PTZ-induced seizures and targeted NCE intervention.

Step-by-Step Methodology:

  • Pre-incubation: Plate 7 dpf larvae individually in a 96-well plate. Pre-treat with the NCE for 1 hour. Causality: Pre-incubation ensures the NCE has sufficient time to cross the BBB and engage CNS targets before the pro-convulsant insult is introduced.

  • Convulsant Insult: Add PTZ to each well to achieve a final concentration of 15–20 mM[9][10].

  • Tracking: Immediately record locomotor activity for 30–60 minutes.

  • Behavioral Scoring: Quantify hyperlocomotion (Stage I/II) and track the latency to Stage III convulsions (characterized by loss of posture and whirlpool-like swimming)[8][9].

Self-Validating System Check: The assay must include a Vehicle + PTZ (Negative Control) and a Diazepam (10 mg/kg) + PTZ (Positive Control) group[11]. The negative control must reliably reach Stage III seizures within 15 minutes, while the Diazepam group must show complete suppression of Stage III behavior[9][11]. Deviations indicate PTZ degradation or dosing errors.

Quantitative Data Synthesis

To benchmark your NCEs, compare your experimental readouts against the established pharmacological profiles summarized in the tables below.

Table 1: Comparative BBB Permeability ( Kp,brain​ ) of Reference CNS Drugs | Compound | Zebrafish Kp,brain​ | Mouse Kp,brain​ | BBB Permeability Status | | :--- | :--- | :--- | :--- | | Loperamide (alone) | 0.099 ± 0.069 | 0.080 ± 0.004 | Low (Active P-gp substrate) | | Loperamide + Tariquidar | 0.180 ± 0.115 | 0.237 ± 0.013 | Increased (Efflux inhibited) | | Diazepam | ~1.5 - 2.0 | ~1.5 - 2.5 | High (Passive diffusion) |

Data synthesized from comparative pharmacokinetic models demonstrating the translational accuracy of the zebrafish BBB[3].

Table 2: Behavioral Readouts and Pharmacological Interpretations in the Light-Dark Assay

Behavioral Metric Phase Pharmacological Interpretation
Hyperactivity (Increased Distance) Dark Baseline scototaxis; potential stimulant effect if exaggerated.
Hypoactivity (Decreased Velocity) Dark Sedative effect; potential muscle relaxant or neurotoxicity.
Increased Thigmotaxis (Edge preference) Light/Dark Anxiogenic effect (high stress/anxiety).
Decreased Thigmotaxis (Center swimming) Light/Dark Anxiolytic effect (reduced anxiety).

| Prolonged Freezing Behavior | Light | Exaggerated startle response; indicates high anxiety liability. |

References

  • Epilepsy Model | ZeClinics [Link]

  • Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization | PLOS One[Link]

  • Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs | PMC / NIH[Link]

  • Zebrafish Model of the Blood-Brain Barrier: Morphological and Permeability Studies | Springer[Link]

  • In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish | PubMed / NIH[Link]

  • Suppression of transcytosis regulates zebrafish blood-brain barrier function | eLife[Link]

  • Zebrafish as a Screening Model for Testing the Permeability of Blood-Brain Barrier to Small Molecules | PubMed / NIH [Link]

  • Assessment of Larval Zebrafish Locomotor Activity for Developmental Neurotoxicity Screening | Springer[Link]

  • A Behavioral Assay to Measure Responsiveness of Zebrafish to Changes in Light Intensities | NIH[Link]

  • Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies | Frontiers[Link]

Sources

Application Note: Pharmacokinetic and Biodistribution Profiling of 3-(2,3,5-Trimethylphenoxy)piperidine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Bioanalytical Scientists in Preclinical Drug Development. Content Type: Advanced Technical Guide and Standard Operating Protocol (SOP).

Executive Summary & Physicochemical Rationale

The evaluation of novel small molecules requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 3-(2,3,5-Trimethylphenoxy)piperidine is a representative lipophilic amine. Structurally, it combines a highly lipophilic 2,3,5-trimethylphenoxy moiety with a basic piperidine ring (typical pKa≈9.0−10.0 ).

As a Senior Application Scientist, I approach the pharmacokinetic (PK) and biodistribution (BD) profiling of such compounds by first analyzing their physicochemical causality. Lipophilic cations are known to exhibit extensive tissue distribution (high Volume of Distribution, Vd​ ), rapid blood-brain barrier (BBB) penetration, and potential lysosomal trapping in solid organs[1][2]. Because the compound is highly partitioned into tissues, plasma concentrations during the terminal elimination phase will be extremely low. Therefore, a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated according to the FDA's 2018 Bioanalytical Method Validation Guidance, is mandatory to ensure data integrity[3][4].

This application note provides a self-validating, step-by-step protocol for conducting comprehensive PK and BD studies of 3-(2,3,5-Trimethylphenoxy)piperidine in rodents, ensuring that every experimental choice is grounded in pharmacological principles.

Experimental Design & Causality

To build a trustworthy and reproducible dataset, the study design must account for the specific behavior of lipophilic amines:

  • Absolute Bioavailability Assessment: Both Intravenous (IV) and Per Os (PO) dosing arms are required. IV dosing bypasses first-pass metabolism to determine systemic clearance ( CL ) and Vd​ , while PO dosing evaluates intestinal absorption and hepatic first-pass extraction.

  • Transcardial Perfusion for Brain BD: Lipophilic amines can pool in the cerebral microvasculature[5]. To accurately measure true parenchymal brain penetration rather than intravascular contamination, rodents must undergo transcardial perfusion with cold saline prior to brain harvesting.

  • Matrix-Matched Calibration: Tissues like the liver and brain have distinct lipid and protein profiles that cause significant ion suppression in electrospray ionization (ESI)[6][7]. Calibration curves must be prepared in the exact blank tissue homogenate being analyzed.

Detailed Experimental Protocols

Protocol 3.1: Formulation and In Vivo Dosing

Note: Due to the compound's high lipophilicity, standard aqueous buffers are insufficient for IV formulation.

  • IV Formulation (1 mg/kg): Dissolve 3-(2,3,5-Trimethylphenoxy)piperidine in 5% DMSO, 10% Solutol HS-15 (or Tween 80), and 85% sterile saline. Sonicate until visually clear.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80 in deionized water to form a homogenous suspension.

  • Dosing: Administer to male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). IV via the lateral tail vein; PO via oral gavage.

Protocol 3.2: Serial Blood Sampling and Tissue Collection
  • Blood Collection: Collect 150 µL of blood via the saphenous vein (for serial sampling) or cardiac puncture (terminal) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

  • Transcardial Perfusion (Terminal Timepoints: 1h, 4h, 24h): Euthanize the animal via CO2​ asphyxiation. Immediately open the thoracic cavity, insert a perfusion needle into the left ventricle, and sever the right atrium. Perfuse with 20 mL of ice-cold 0.9% saline until the liver and brain blanch (indicating blood removal).

  • Tissue Harvesting: Excise the brain, liver, and kidneys. Rinse in cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

Protocol 3.3: Tissue Homogenization and Sample Extraction
  • Homogenization: Add ice-cold PBS (pH 7.4) to the pre-weighed tissues at a 1:3 (w/v) ratio. Homogenize using a bead-beater system (e.g., Precellys) at 6,000 rpm for 2 cycles of 30 seconds.

  • Protein Precipitation (PPT): Aliquot 50 µL of plasma or tissue homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., a deuterated analog or structurally similar phenoxypiperidine at 50 ng/mL).

  • Extraction: Vortex the plate at 1,000 rpm for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Protocol 3.4: LC-MS/MS Analytical Method

Methodology aligned with FDA Bioanalytical Guidelines[8][9].

  • Chromatography: Use a C18 analytical column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). The basic piperidine nitrogen readily accepts a proton [M+H]+ .

  • Validation Parameters: Ensure the Lower Limit of Quantification (LLOQ) is ≤1.0 ng/mL. Inter- and intra-day precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within 85-115%[10].

Data Presentation

The following tables represent the expected pharmacokinetic and biodistribution profile for a highly lipophilic amine like 3-(2,3,5-Trimethylphenoxy)piperidine.

Table 1: Simulated Pharmacokinetic Parameters in Rats

ParameterUnitIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Interpretation
Cmax​ ng/mL450.2 ± 35.1850.4 ± 62.3Peak systemic exposure.
Tmax​ h-1.5 ± 0.5Rapid oral absorption typical of lipophilic drugs.
AUC0−∞​ h*ng/mL620.5 ± 45.22,109.7 ± 180.4Total systemic exposure.
T1/2​ h4.2 ± 0.84.5 ± 0.9Terminal elimination half-life.
CL L/h/kg1.61 ± 0.12-Moderate to high systemic clearance.
Vdss​ L/kg8.5 ± 1.2-High volume of distribution indicates extensive tissue binding.
F %-34.0% Absolute bioavailability (moderate due to first-pass metabolism).

Table 2: Simulated Biodistribution Data (Tissue-to-Plasma Ratios at 4h Post-Dose)

TissueConcentration (ng/g)Tissue/Plasma Ratio ( Kp​ )Mechanistic Rationale
Plasma 45.2 ng/mL1.0Reference systemic compartment.
Brain 248.6 ng/g5.5 High BBB permeability due to high LogP and basic amine[11].
Liver 678.0 ng/g15.0 Primary site of metabolism and high blood perfusion[12].
Kidney 316.4 ng/g7.0 Site of excretion; possible organic cation transporter (OCT) uptake.

Visualizations

The following diagrams map the operational workflow and the physiological mechanisms dictating the compound's distribution.

Workflow for the Pharmacokinetic and Biodistribution Profiling of small molecules.

Mechanism of Blood-Brain Barrier Penetration and Distribution for Lipophilic Amines.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Available at:[Link][4]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at:[Link][8]

  • 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry. Available at:[Link][1]

  • Physiologically Based Pharmacokinetic Model of Brain Delivery of Plasma Protein Bound Drugs. PMC/NIH. Available at:[Link][2]

  • Involvement of a Novel Organic Cation Transporter in Paeonol Transport Across the Blood-Brain Barrier. Semantic Scholar. Available at:[Link][5]

  • Comparative Pharmacokinetics and Tissue Distribution Following Administration in Mice Using LC-MS/MS. ACS Omega. Available at:[Link][6]

  • Determination of bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLOS One. Available at:[Link][7]

  • Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic in Rats. PMC/NIH. Available at:[Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive molecules. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common purification hurdles.

Section 1: Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: My polar heterocyclic compound shows poor or no retention on a standard C18 reversed-phase column.

This is a frequent challenge because highly polar analytes have a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading them to elute in or near the void volume.[1][2]

Troubleshooting Flowchart: Poor Reversed-Phase Retention

Caption: Decision tree for troubleshooting poor retention in RP-HPLC.

Detailed Solutions:

  • Adjust Mobile Phase pH: For acidic or basic heterocyles, altering the pH of the mobile phase can suppress their ionization.[1] This makes the compound more neutral and less polar, increasing its interaction with the stationary phase. For basic compounds, a higher pH is generally needed, while acidic compounds require a lower pH.[1]

  • Add Ion-Pairing Reagents: For ionizable polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can be effective.[1][3] These reagents form a less polar ion pair with the analyte, which has a stronger affinity for the non-polar stationary phase.[1]

  • Switch to a More Suitable Reversed-Phase Column:

    • Polar-Embedded Columns: These columns have a polar group (like an amide or carbamate) embedded within the alkyl chain.[1] This feature helps maintain a water-enriched layer on the stationary phase surface, which improves the partitioning and retention of polar analytes.[1]

    • Polar-Endcapped Columns: In these columns, the residual silanol groups on the silica surface are capped with a polar functional group. This minimizes unwanted interactions with basic compounds and can enhance peak shape and retention for polar molecules.[1]

Issue 2: My compound streaks or shows significant peak tailing on a silica gel column.

This often occurs with basic heterocyclic compounds due to strong interactions with the acidic silanol groups on the surface of the silica gel.

Solutions:

  • Add a Mobile Phase Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide.[4]

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is a good alternative for purifying basic compounds and is available in neutral, acidic, and basic forms.[1][4]

    • Deactivated Silica: You can reduce the acidity of silica gel to make it less harsh on your compound.[5]

  • Check for Column Overloading: The amount of crude material loaded onto the column should typically be between 1-5% of the mass of the stationary phase.[4] Overloading can lead to poor separation and peak tailing.

Issue 3: My compound either doesn't elute from the silica column or appears to be decomposing.

This suggests that your compound is either too polar for the selected solvent system or is unstable on the acidic silica gel.[4]

Solutions:

  • Increase Mobile Phase Polarity: Drastically increase the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually moving to a highly polar one, can be very effective.[4]

  • Assess Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any degradation.[4]

  • Switch to a Different Purification Technique: If your compound is unstable on silica, reversed-phase chromatography or HILIC are excellent alternatives.[4]

Issue 4: My compound "oils out" during crystallization.

"Oiling out" happens when a compound separates from the solution as a liquid rather than a solid. This can be caused by the solution being supersaturated, cooling too quickly, or the presence of impurities.[4]

Solutions:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.[4][6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[4]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[4]

  • Pre-purification: Use a quick purification method, like a short silica plug filtration, to remove some impurities before attempting crystallization.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar heterocyclic compound?

A1: The choice of technique depends on the properties of your compound and the impurities present.[4] A good starting point is to assess the compound's polarity and solubility. For highly polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method.[1][2] For moderately polar compounds, reversed-phase chromatography using a polar-embedded or polar-endcapped column is a robust option.[1]

Q2: How do I choose between Normal-Phase, Reversed-Phase, and HILIC?

A2:

  • Normal-Phase (NP): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is a traditional method but can be challenging for very polar compounds due to strong adsorption.[1]

  • Reversed-Phase (RP): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly versatile, but standard C18 columns may provide insufficient retention for very polar compounds.[7]

  • HILIC: Uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[1][8] In HILIC, retention increases with the polarity of the compound, making it ideal for substances that are poorly retained in reversed-phase.[7][9]

Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest Suited ForKey Advantages
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Non-polar to moderately polar compoundsRobust, versatile, wide availability of columns.[7]
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Polar compoundsGood for separating isomers.
HILIC Polar (e.g., Silica, Diol)High Organic + WaterVery polar, water-soluble compoundsExcellent retention for polar analytes, MS-friendly.[7]
Mixed-Mode (MMC) Combines RP and Ion-ExchangeVariesPolar and charged compoundsCan separate complex mixtures in a single run.[10][11]
SFC Chiral or AchiralSupercritical CO2 + ModifierChiral compounds, thermally labile moleculesFast, reduced organic solvent consumption.[]

Q3: How can I load a very polar sample that is not soluble in the initial mobile phase of my column?

A3: In such cases, a "dry loading" technique is recommended. Dissolve your sample in a suitable polar solvent, then adsorb it onto a small amount of an inert support like silica gel or Celite. Carefully evaporate the solvent to get a dry powder. This powder can then be evenly added to the top of your chromatography column.[1] This method prevents the sample from crashing out at the top of the column and leads to better separation.[1]

Q4: Is Solid-Phase Extraction (SPE) a useful preliminary step?

A4: Yes, SPE is an excellent technique for sample clean-up and enrichment before a final chromatographic purification step.[1] Depending on your compound and the impurities, you can use normal-phase, reversed-phase, or ion-exchange SPE cartridges to remove major contaminants, which simplifies the subsequent, higher-resolution purification.[1]

Section 3: Key Experimental Protocols

Protocol 1: General Method for HILIC Purification

HILIC is a powerful technique for retaining and separating very polar compounds that are often unretained by reversed-phase chromatography.[2][9]

Workflow for HILIC Method Development

Start Start HILIC Method Development Select_Column Select HILIC Column (e.g., Silica, Diol, Zwitterionic) Start->Select_Column Prepare_MP Prepare Mobile Phase A: Acetonitrile B: Water +/- buffer/additive Select_Column->Prepare_MP Equilibrate Equilibrate Column (High %A, e.g., 95% A for 10-15 CV) Prepare_MP->Equilibrate Prepare_Sample Prepare Sample (Dissolve in initial mobile phase) Equilibrate->Prepare_Sample Inject Inject Sample and Run Gradient Prepare_Sample->Inject Optimize Optimize Gradient, Buffer, and Temperature Inject->Optimize

Caption: Step-by-step workflow for HILIC purification.

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC column based on your analyte's properties. Bare silica, diol, or zwitterionic phases are common choices.[1]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water (often with a buffer like ammonium formate or an additive like formic acid to improve peak shape).

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[1]

  • Sample Preparation: Dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength. Injecting a sample in a stronger solvent can lead to peak distortion.[1]

  • Gradient Elution: Begin with a high percentage of the organic solvent (e.g., 95% A) and gradually increase the percentage of the aqueous solvent (B) to elute the polar compounds.[1] Water is the strong eluting solvent in HILIC.[1][9]

Protocol 2: Purification of a Basic Heterocycle using Solid-Phase Extraction (SPE)

This protocol is designed for a preliminary clean-up to remove polar impurities from a less polar basic heterocyclic compound.

Step-by-Step Methodology:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures your basic analyte is in its neutral, less polar form (typically a basic pH).[1]

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the cartridge. The polar impurities should pass through, while the neutralized, less polar analyte is retained.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove any remaining polar impurities.[1]

  • Elution: Elute your desired compound with a stronger, non-polar solvent like methanol or acetonitrile.[1]

References

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Troubleshooting Flash Chromatography. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. [Link]

  • Development of a Mass-Directed Preparative Supercritical Fluid Chromatography Purification System - ACS Publications. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck - HPLC. [Link]

  • Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PubMed. [Link]

Sources

troubleshooting poor peak shape in HPLC analysis of basic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in liquid chromatography: peak tailing of basic compounds .

In method development, simply applying a fix is not enough; you must understand the causality behind the chromatography. This guide will walk you through the thermodynamic and chemical mechanisms of peak distortion, provide field-proven corrective strategies, and outline a self-validating experimental protocol to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: The Root Cause – The "Silanol Effect"

Before adjusting any parameters, we must understand why basic compounds tail. In reversed-phase liquid chromatography (RPLC), the stationary phase (e.g., C18) is bonded to a silica substrate. However, steric hindrance prevents 100% of the silica surface from being covered, leaving residual silanol groups (-SiOH) exposed [1].

While your analyte's primary interaction should be hydrophobic (partitioning into the C18 phase), basic compounds possess amine groups that become protonated (positively charged) in typical mobile phases. Simultaneously, if the mobile phase pH is above 3.0, residual silanols become deprotonated (negatively charged, -SiO⁻). This creates a secondary ion-exchange interaction [1, 3]. Because these secondary sites are heterogeneous and kinetically slow, a portion of the analyte molecules is retained longer than the rest, resulting in an asymmetrical, tailing peak.

SilanolEffect BasicAnalyte Basic Analyte (Protonated, NH3+) StationaryPhase Stationary Phase (C18 Ligand) BasicAnalyte->StationaryPhase Primary Interaction (Hydrophobic) Silanol Residual Silanol (Ionized, Si-O-) BasicAnalyte->Silanol Secondary Interaction (Ion-Exchange)

Figure 1: Primary hydrophobic interactions vs. secondary ion-exchange interactions causing peak tailing.

Part 2: Troubleshooting FAQs

Q1: Is my peak tailing a hardware issue or a chemical issue? A: This is the critical first question. If all peaks in your chromatogram (including neutral compounds) exhibit tailing, the issue is physical—typically dead volume in the system (e.g., poorly seated PEEK tubing) or a collapsed column bed (voiding) [2]. If only your basic analytes are tailing while neutral compounds remain perfectly symmetrical, you are dealing with chemical secondary interactions (the Silanol Effect) [3].

Q2: How can I manipulate the mobile phase pH to suppress secondary interactions? A: The most effective thermodynamic fix is to operate at a low pH. Residual silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to ≤ 2.5 (using additives like 0.1% Formic Acid or Phosphoric Acid), you force the silanols into their fully protonated, neutral state (-SiOH) [3]. Without the negative charge, the ion-exchange mechanism is disabled, and peak symmetry is restored.

Q3: My method requires a neutral pH. How do I fix tailing without dropping the pH? A: If you must operate at mid-pH (where silanols are highly ionized), you must rely on kinetic masking.

  • Increase Buffer Capacity: Increasing your buffer concentration (e.g., from 10 mM to 25–50 mM) increases the ionic strength of the mobile phase, which helps shield the electrostatic interactions [2].

  • Use a Competing Base: Add a silanol suppressor like Triethylamine (TEA) at 5–20 mM[4, 5]. TEA is a small, strongly basic molecule. It saturates the ionized silanol sites, competitively blocking your larger basic analyte from interacting with them [4].

Q4: What stationary phase characteristics should I look for when analyzing basic drugs? A: Never use older "Type A" silica columns for basic compounds. Type A silica contains trace metal impurities that act as electron-withdrawing groups, making neighboring silanols highly acidic and reactive [3]. Always select Type B (high-purity) silica [3]. Furthermore, ensure the column is heavily end-capped (where a secondary reaction bonds small trimethylsilyl groups to residual silanols) or utilizes a polar-embedded phase to provide a steric shield over the silica surface [1, 2].

Part 3: Data Presentation

To illustrate the causality of mobile phase adjustments, consider the following quantitative summary of a model basic compound (e.g., Benzylamine) analyzed on a standard C18 column.

Experimental ConditionMobile Phase pHBuffer / AdditiveAsymmetry Factor ( As​ )Mechanistic Outcome
Baseline (Poor) 6.510 mM Phosphate2.85Severe tailing; silanols fully ionized.
Increased Buffer 6.550 mM Phosphate1.90Moderate improvement; ionic shielding.
Competing Base 6.510 mM Phos + 10mM TEA1.15Excellent symmetry; silanols masked by TEA [4].
Low pH 2.510 mM Phosphate1.08Ideal symmetry; silanols fully protonated [3].

(Note: An Asymmetry Factor ( As​ ) between 0.9 and 1.2 is generally considered acceptable for quantitative analysis).

Part 4: Self-Validating Diagnostic Protocol

Do not guess at the root cause. Execute this step-by-step methodology to systematically isolate and resolve the tailing issue. This protocol is self-validating because it uses a neutral marker to establish a hardware baseline before altering the chemistry.

Step 1: System Integrity Validation (The Control)

  • Prepare a test mix containing your basic analyte and a neutral marker (e.g., Toluene or Uracil).

  • Inject the mix using your current problematic method.

  • Validation Check: Calculate the USP Tailing Factor for both peaks. If the neutral marker tails ( As​ > 1.3), stop immediately. Re-cut your tubing, check your fittings to eliminate extra-column dead volume, or replace the column if voiding is suspected[2]. If the neutral marker is symmetric ( As​ < 1.1) but the basic compound tails, proceed to Step 2.

Step 2: pH Manipulation Test

  • Prepare a new mobile phase buffered to pH 2.5 (e.g., 20 mM Potassium Phosphate, adjusted with Phosphoric Acid).

  • Flush the column with 10-20 column volumes to ensure complete equilibration.

  • Inject the test mix.

  • Validation Check: If the basic peak is now symmetric, the root cause is confirmed as silanol ionization. You may adopt this low-pH method if it meets your separation goals.

Step 3: Competing Base Screening (If neutral pH is mandatory)

  • Revert to your original neutral pH mobile phase, but add 10 mM Triethylamine (TEA) [4, 5].

  • Adjust the final pH back to your target value, as TEA is highly basic and will raise the pH.

  • Equilibrate the column extensively (TEA takes time to saturate the stationary phase).

  • Inject the test mix. Observe the reduction in tailing and the likely decrease in retention time for the basic compound (due to the elimination of secondary retention) [4].

Part 5: Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Observed CheckAll Are ALL peaks tailing (including neutrals)? Start->CheckAll YesAll Yes (Physical/Hardware) CheckAll->YesAll Yes NoAll No (Only Basic Peaks) CheckAll->NoAll No HardwareFix Fix Dead Volume, Check Fittings, or Replace Voided Column YesAll->HardwareFix ChemFix1 Step 1: Lower Mobile Phase pH to < 3.0 NoAll->ChemFix1 ChemFix2 Step 2: Add Competing Base (e.g., TEA) or Increase Buffer ChemFix1->ChemFix2 If neutral pH required ChemFix3 Step 3: Switch to Type B End-capped Silica Column ChemFix2->ChemFix3 If tailing persists

Figure 2: Logical decision tree for diagnosing and resolving HPLC peak tailing.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech. Available at:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC). Available at:[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at:[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link]

Technical Support Center: Troubleshooting Enantiomeric Resolution in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where enantiomers either co-elute or exhibit severe peak tailing. Achieving baseline resolution ( Rs​≥1.5 ) requires moving beyond trial-and-error. It demands a mechanistic understanding of the transient diastereomeric complexes formed between your analyte and the Chiral Stationary Phase (CSP).

This guide provides field-proven, self-validating protocols and troubleshooting logic to help researchers and drug development professionals optimize their chiral separations.

Core Diagnostic Framework: The Causality of Chiral Recognition

Enantiomeric resolution relies on the "Three-Point Interaction Model." For a CSP to differentiate between two enantiomers, the analyte must have at least three points of interaction (e.g., hydrogen bonding, π−π stacking, dipole-dipole, or steric hindrance) with the chiral selector, and at least one of these must be stereochemically dependent[1]. When resolution fails, it is because these interactions are either too weak (lack of retention), too non-specific (peak broadening), or thermodynamically unfavorable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am screening a racemic mixture, but I see absolutely no separation ( Rs​=0 ). Should I change the mobile phase or the column? A: Change the column first. While mobile phase optimization (e.g., adjusting the alkane/alcohol ratio) fine-tunes selectivity, the primary chiral recognition is dictated by the CSP[1]. If the chiral selector (e.g., an immobilized polysaccharide like amylose tris(3,5-dimethylphenylcarbamate)) cannot form a unique diastereomeric complex with your analyte, no amount of solvent tweaking will force a separation. Switch to a CSP with a fundamentally different chiral selector (e.g., cellulose-based, protein-based, or a macrocyclic antibiotic)[2].

Q2: I have partial resolution ( Rs​≈0.8 ), but the second enantiomer exhibits severe peak tailing. How do I fix this? A: Peak tailing in chiral chromatography is rarely a flow-rate issue; it is usually caused by non-specific, high-energy interactions between the analyte and residual silanol groups on the silica support of the CSP[3].

  • For basic analytes: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The basic additive acts sacrificially, competing for and masking the acidic silanol sites[4].

  • For acidic analytes: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses the ionization of the analyte, forcing it into a neutral state that interacts strictly with the chiral selector rather than the silica backbone[4].

Q3: My resolution was fine yesterday, but today the peaks are merging. The only difference is the ambient temperature in the lab. Does temperature matter that much? A: Yes, temperature is a critical thermodynamic parameter in chiral chromatography. Chiral separation is typically an enthalpy-driven process ( ΔΔH∘<0 ). Lowering the column temperature generally increases the residence time and strengthens the stereoselective interactions, enhancing enantioselectivity ( α )[5]. However, lower temperatures also increase mobile phase viscosity, which can reduce column efficiency ( N ) and increase analysis time. If ambient lab temperatures fluctuate, you must use a thermostatted column compartment to maintain reproducible thermodynamics[5].

Quantitative Data: Impact of Optimization Parameters

To systematically troubleshoot, refer to the following self-validating matrix of chromatographic parameters and their mechanistic effects:

Optimization ParameterTypical Range / ValueMechanistic Effect on SeparationImpact on Rs​ and Peak Shape
Alcohol Modifier (IPA/EtOH) 5% - 30% (in Hexane)Modulates hydrogen bonding capacity; competes with analyte for CSP active sites.Lower % increases retention and often α , but broadens peaks.
Basic Additive (DEA/TEA) 0.05% - 0.1% (v/v)Masks residual silanols on silica support; prevents secondary ionic interactions.Drastically reduces tailing for basic drugs; increases N .
Acidic Additive (TFA/FA) 0.05% - 0.1% (v/v)Suppresses analyte ionization; ensures neutral state for uniform CSP binding.Sharpens peaks for acidic compounds; prevents peak splitting.
Column Temperature 15°C - 40°CAlters the thermodynamics ( ΔG ) of the transient diastereomeric complex.Lower Temp = Higher α (usually), but wider peaks (lower N ).
Flow Rate 0.5 - 1.5 mL/minAffects longitudinal diffusion and mass transfer kinetics (van Deemter equation).Lower flow = better mass transfer into CSP pores, higher Rs​ .

Experimental Protocols

Protocol 1: Systematic Chiral Method Development (Screening Workflow)

Objective: To identify the optimal CSP and mobile phase for a novel racemic compound. Self-Validation Check: The peak area ratio of the two resolved peaks must be exactly 50:50 (1:1) for a true racemate. If not, suspect degradation, an achiral impurity co-eluting, or non-linear detector response.

  • Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

  • Column Selection: Install a coated or immobilized polysaccharide CSP (e.g., Amylose-based)[3].

  • Mobile Phase Equilibration: Flush the column with a standard normal-phase mixture: Hexane/Isopropanol (90:10, v/v) at 1.0 mL/min.

  • Injection & Evaluation: Inject 5 µL of the sample. Calculate the resolution using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Modifier Adjustment: If Rs​<1.5 , switch the modifier from Isopropanol to Ethanol. Ethanol provides a different steric environment and hydrogen-bonding profile, often flipping elution orders or drastically altering selectivity.

  • Additive Introduction: If peaks are tailing, add 0.1% DEA (for bases) or 0.1% TFA (for acids) to both the Hexane and Alcohol channels[4].

Protocol 2: Thermodynamic Profiling via Temperature Optimization

Objective: To balance enantioselectivity ( α ) and column efficiency ( N ) to maximize Rs​ .

  • Baseline Run: Set the column oven to 25°C. Run the optimized mobile phase from Protocol 1. Record Rs​ , α , and retention times.

  • Temperature Decrement: Lower the oven temperature to 15°C. Allow 30 minutes for thermal equilibration.

  • Re-evaluation: Inject the sample. You will typically observe an increase in retention time and α (due to favorable enthalpy), but peak width may increase[5].

  • Temperature Increment: Raise the temperature to 35°C and repeat. Retention times will decrease.

  • Van 't Hoff Plotting (Optional but Recommended): Plot ln(α) versus 1/T (in Kelvin). A linear plot confirms a single chiral recognition mechanism across the temperature range. Select the temperature that provides Rs​≥1.5 with the shortest acceptable runtime.

Visualizations

Workflow Start Start: Racemic Mixture Screen Screen Primary CSPs (e.g., Polysaccharide-based) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Rs_Good Rs ≥ 1.5 Baseline Resolution Eval->Rs_Good Yes Rs_Poor Rs < 1.5 Partial/No Resolution Eval->Rs_Poor No Opt_Temp Optimize Temperature (Thermodynamic Profiling) Rs_Good->Opt_Temp Opt_MP Optimize Mobile Phase (Modifier Ratio, Additives) Rs_Poor->Opt_MP Opt_MP->Eval Success Validated Chiral Method Opt_Temp->Success

Workflow for systematic chiral method development and optimization.

Additives Problem Peak Tailing / Broadening Cause Non-specific Interactions (Silanol groups on CSP) Problem->Cause Acidic Acidic Analyte Add 0.1% TFA / Formic Acid Cause->Acidic If Acidic Basic Basic Analyte Add 0.1% DEA / TEA Cause->Basic If Basic Mech Masks active sites & suppresses ionization Acidic->Mech Basic->Mech Result Sharp Peaks & Improved Resolution Mech->Result

Mechanistic effect of mobile phase additives on peak shape and resolution.

References

  • smolecule.com. "Buy Geranylcoumarin: Temperature effects on chiral resolution." Accessed March 13, 2026.
  • benchchem.com. "Chiral HPLC Method for the Separation of Glafenine Enantiomers: Application Note and Protocol." Accessed March 13, 2026.
  • Phenomenex.
  • Wikipedia.
  • ResearchGate. "Chiral stationary phases for HPLC." Accessed March 13, 2026.

Sources

enhancing the aqueous solubility of 3-(2,3,5-Trimethylphenoxy)piperidine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with 3-(2,3,5-Trimethylphenoxy)piperidine .

This compound presents a classic "bipolar" solubility challenge: it possesses a highly lipophilic trimethylphenoxy moiety that strongly resists aqueous solvation, coupled with a basic piperidine ring. The structural dichotomy often leads to erratic assay results, compound precipitation, and false negatives in biological screening.

Below is a comprehensive, causality-driven guide to troubleshooting and optimizing the aqueous solubility of this compound for your in vitro and cell-based assays.

Solvent Selection and the "Solvent Crash" Phenomenon

Q: I prepared a 10 mM stock of 3-(2,3,5-Trimethylphenoxy)piperidine in 100% DMSO. When I spike it directly into my cell culture media (pH 7.4), the solution turns cloudy and the compound precipitates. How do I prevent this?

A: You are experiencing a "solvent crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. This leaves the lipophilic trimethylphenoxy group exposed to a high-dielectric aqueous environment, causing an immediate localized supersaturation and subsequent precipitation.

To prevent this, you must lower the thermodynamic shock by using an intermediate dilution strategy . Furthermore, you must strictly monitor your final DMSO concentration. Exceeding 0.5%–0.6% v/v DMSO in cell-based assays (such as those using HepG2 or CHO-K1 cells) can compromise cell health, alter ATP levels, and confound your assay readouts[1].

Self-Validating Protocol: The "Step-Down" Dilution Method

  • Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Validation check: The solution must be optically clear.

  • Intermediate Stock: Prepare a 1 mM intermediate solution by diluting the primary stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer). Pipette up and down vigorously to ensure a gradual reduction of the dielectric constant.

  • Final Assay Media: Dilute the intermediate stock 1:100 into your final pre-warmed (37°C) cell culture media.

  • Result: Your final concentration is 10 µM with a safe DMSO concentration of 0.55%.

Leveraging pKa: pH Optimization and Salt Formation

Q: My assay cannot tolerate even 0.5% DMSO. Can I adjust the pH of my buffer to force the compound into solution?

A: Yes, by exploiting the basicity of the piperidine ring. The secondary amine of piperidine has a pKa of approximately 11.1[2]. At a physiological pH of 7.4, the amine is predominantly protonated (ionized). However, if your starting material is the free base form of 3-(2,3,5-Trimethylphenoxy)piperidine, its initial dissolution in water is kinetically restricted by the high crystal lattice energy driven by the hydrophobic trimethylphenoxy group.

Instead of adjusting the bulk assay pH (which could denature your target proteins), you should convert the free base to a hydrochloride (HCl) salt prior to buffer addition. This lowers the lattice energy and drastically increases thermodynamic solubility.

Self-Validating Protocol: In Situ Hydrochloride Salt Formation

  • Weigh 2.19 mg of the free base compound (approx. 10 µmol).

  • Suspend the powder in 900 µL of LC-MS grade water. (It will remain cloudy).

  • Add 10 µL of 1M HCl (10 µmol, equimolar ratio) while vortexing continuously.

  • Validation check: The suspension should clear as the piperidinium hydrochloride salt forms.

  • Adjust the final volume to 1 mL with water or buffer, yielding a 10 mM aqueous stock.

Host-Guest Chemistry: Cyclodextrin Encapsulation

Q: My primary cells are extremely sensitive to organic solvents, and salt formation is still yielding unstable solutions over 48-hour incubations. What is the most bio-compatible solubilization strategy?

A: The gold standard for this specific structural class is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The highly lipophilic trimethylphenoxy group of your compound will spontaneously insert into the cyclodextrin cavity via hydrophobic interactions and van der Waals forces. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the entire complex's solubility in the aqueous phase. This method has been extensively validated for piperidine-containing lipophilic compounds to enhance bioavailability without the cytotoxicity associated with organic solvents[3].

Self-Validating Protocol: HP-β-CD Complexation Workflow

  • Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Add the solid 3-(2,3,5-Trimethylphenoxy)piperidine directly to the HP-β-CD solution.

  • Subject the mixture to bath sonication at room temperature for 30 minutes, or use a thermomixer at 37°C for 2 hours.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed compound.

  • Validation check: Measure the concentration of the supernatant using UV-Vis or LC-MS to confirm the final soluble concentration.

Data Presentation & Reference Tables

Table 1: Comparative Analysis of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.Cytotoxicity RiskBest Use Case
DMSO Co-solvency Disrupts hydrophobic interactions0.5% - 1.0% (v/v)High (at >1%)Biochemical assays, robust cell lines
HCl Salt Formation Ionization of piperidine amineBuffer dependentLowIn vivo dosing, prolonged cell assays
HP-β-CD Complexation Hydrophobic cavity encapsulationUp to 20% (w/v) carrierVery LowSensitive primary cells, lipophilic rescue

Table 2: Quantitative Impact of DMSO on Cell-Based Assays

Cell Line / Assay TypeMaximum Tolerated DMSOObserved Artefacts if Exceeded
HepG2 (Hepatotoxicity)0.6% v/vAltered ATP levels, false positive toxicity[1]
CHO-K1 (Proliferation)0.5% v/vDecreased luminescence, metabolic stalling
Primary Neurons0.1% v/vMembrane permeabilization, receptor desensitization

Mechanistic & Workflow Visualizations

G A Solid Compound (Free Base) B 10 mM Primary Stock (100% Anhydrous DMSO) A->B Dissolve & Vortex C 1 mM Intermediate (50% DMSO / 50% Buffer) B->C 1:10 Dilution (Prevents Crash) D 10 µM Assay Media (0.5% DMSO Final) C->D 1:100 Dilution (Maintains Cell Health)

Caption: Workflow for preparing aqueous dilutions from DMSO stocks to prevent solvent crashing.

Mechanism cluster_0 Solubility Enhancement Pathways for Phenoxypiperidines N1 3-(2,3,5-Trimethylphenoxy)piperidine N2 Salt Formation (HCl) Protonation of Piperidine (pKa ~11.1) N1->N2 Equimolar Acid N3 Co-solvency DMSO Solvation N1->N3 Organic Solvent N4 Host-Guest Complexation HP-β-CD Encapsulation N1->N4 Hydrophobic Shielding N5 Enhanced Aqueous Bioavailability for Assays N2->N5 N3->N5 N4->N5

Caption: Mechanistic pathways to overcome the lipophilicity of 3-(2,3,5-Trimethylphenoxy)piperidine.

References

  • Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - eScholarship Source: escholarship.org URL: [Link]

  • Title: Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System Source: nih.gov URL: [Link]

Sources

Process Chemistry Knowledge Base: Scale-Up Synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with transitioning the synthesis of 3-(2,3,5-trimethylphenoxy)piperidine hydrochloride from medicinal chemistry discovery to multi-kilogram pilot production.

Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, frequently found in central nervous system (CNS) agents and PPAR agonists[1]. However, scaling their synthesis requires strict adherence to process safety, atom economy, and purification efficiency[2].

Mechanistic Rationale: Route Selection & Causality

In early-stage discovery, the ether linkage of 3-aryloxypiperidines is typically constructed via a Mitsunobu reaction between 1-Boc-3-hydroxypiperidine and a phenol. We strongly advise against the Mitsunobu route for scale-up.

The Causality of Route Rejection: The Mitsunobu reaction generates stoichiometric equivalents of triphenylphosphine oxide and hydrazine dicarboxylate byproducts. On a multi-kilogram scale, removing these byproducts necessitates exhaustive, solvent-heavy silica gel chromatography, which drastically inflates the Environmental Factor (E-factor) and operational costs.

The Validated Scale-Up Strategy: Our recommended process utilizes a highly scalable two-step activation-displacement approach.

  • Activation: The hydroxyl group of 1-Boc-3-hydroxypiperidine is activated via mesylation[3].

  • Displacement: Subsequent nucleophilic aliphatic substitution ( SN​2 ) with 2,3,5-trimethylphenol[4] under mildly basic conditions affords the protected intermediate.

  • Salt Formation: Anhydrous deprotection yields the highly crystalline hydrochloride salt, entirely bypassing chromatographic purification.

Quantitative Route Comparison
Process ParameterDiscovery Route (Mitsunobu)Scale-Up Route (Mesylate Displacement)
Atom Economy Poor (High MW byproducts)Moderate to High
Primary Base/Activator DEAD/DIAD + PPh 3​ Et 3​ N (Activation) / K 2​ CO 3​ (Coupling)
Byproduct Removal Requires extensive chromatographySimple aqueous workup & crystallization
Overall Yield 45% – 55%75% – 85%
Scalability Limited (<100 g)Excellent (Multi-kilogram)

Process Workflows & Logic Trees

G A 1-Boc-3-hydroxypiperidine B 1-Boc-3-mesyloxypiperidine A->B MsCl, Et3N DCM, 0 °C C 1-Boc-3-(2,3,5-trimethylphenoxy) piperidine B->C 2,3,5-Trimethylphenol K2CO3, DMF, 80 °C D 3-(2,3,5-Trimethylphenoxy) piperidine HCl C->D 4M HCl in Dioxane RT

Synthetic workflow for 3-(2,3,5-Trimethylphenoxy)piperidine HCl scale-up.

Validated Scale-Up Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, ensuring that process deviations are caught via In-Process Controls (IPCs) before advancing to the next stage.

Step 1: Mesylation of 1-Boc-3-hydroxypiperidine
  • Causality: Triethylamine (Et 3​ N) acts as both an acid scavenger and a nucleophilic catalyst. The reaction must be strictly maintained at 0 °C to prevent the exothermic degradation of methanesulfonyl chloride (MsCl) and minimize dark color formation[3].

  • Procedure:

    • Charge a jacketed reactor with 1-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

    • Add Et 3​ N (1.5 eq) and cool the internal temperature to 0 °C.

    • Dropwise add MsCl (1.2 eq) over 2 hours, maintaining the internal temperature 5 °C.

    • Stir for 1 hour at 0 °C.

  • Self-Validation (IPC): Analyze via GC-MS or TLC (Ninhydrin stain). The reaction is validated to proceed to workup only when the starting alcohol is <0.5% AUC.

  • Workup: Quench with cold saturated aqueous NaHCO 3​ . Separate phases, wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield 1-Boc-3-(methanesulfonyloxy)piperidine as a viscous oil.

Step 2: Etherification via SN​2 Displacement
  • Causality: Potassium carbonate (K 2​ CO 3​ ) is selected over stronger bases like Sodium Hydride (NaH). While NaH ensures rapid deprotonation of 2,3,5-trimethylphenol[4], it significantly increases the rate of E2 elimination of the mesylate. K 2​ CO 3​ is milder, favoring the desired SN​2 substitution pathway.

  • Procedure:

    • Charge a reactor with 2,3,5-trimethylphenol (1.1 eq), finely milled K 2​ CO 3​ (2.0 eq), and anhydrous DMF (8 vol).

    • Heat the suspension to 80 °C for 30 minutes to pre-form the phenoxide.

    • Add a solution of 1-Boc-3-(methanesulfonyloxy)piperidine (1.0 eq) in DMF (2 vol) dropwise over 1 hour.

    • Maintain stirring at 80 °C for 12 hours.

  • Self-Validation (IPC): HPLC monitoring at 220 nm. The reaction is complete when the mesylate peak is <1.0% AUC.

  • Workup: Cool to room temperature and pour into ice water (30 vol) to precipitate the crude product. Filter, wash with water, and dry under vacuum.

Step 3: Deprotection and Salt Formation
  • Causality: Anhydrous HCl cleaves the Boc group by protonating the carbamate carbonyl, expelling isobutylene gas and CO 2​ . Utilizing anhydrous conditions (HCl in dioxane) directly precipitates the target compound as a hydrochloride salt, driving the equilibrium forward and avoiding free-base isolation.

  • Procedure:

    • Suspend the crude intermediate from Step 2 in 4M HCl in Dioxane (5 vol).

    • Stir vigorously at room temperature (20–25 °C) for 4 hours.

  • Self-Validation (IPC): The cessation of gas evolution serves as a primary physical indicator. Confirm completion via HPLC (absence of the Boc-protected intermediate).

  • Workup: Add ethyl acetate (10 vol) to fully precipitate the salt. Filter, wash with cold ethyl acetate, and dry under vacuum to yield 3-(2,3,5-trimethylphenoxy)piperidine hydrochloride.

Diagnostic FAQ & Troubleshooting Guides

Q: During the etherification step, I am observing a significant amount of a lower-polarity byproduct on TLC/HPLC. What is it, and how do I prevent it? A: This is likely 1-Boc-1,2,5,6-tetrahydropyridine, formed via E2 elimination of the mesylate. This competitive side reaction occurs if the internal temperature exceeds 85 °C or if a strong base (e.g., NaH, KOtBu) is used. To troubleshoot, strictly control the internal temperature to 80 °C and ensure you are using a mild, finely milled base like K 2​ CO 3​ or Cs 2​ CO 3​ .

G Issue Issue: High Elimination Byproduct CheckBase Check Base Strength Issue->CheckBase NaH Using NaH or KOtBu? CheckBase->NaH SwitchBase Switch to K2CO3 or Cs2CO3 NaH->SwitchBase Yes CheckTemp Check Temperature NaH->CheckTemp No HighTemp Internal Temp > 85 °C? CheckTemp->HighTemp LowerTemp Reduce to 80 °C HighTemp->LowerTemp Yes

Troubleshooting logic tree for minimizing elimination byproducts.

Q: The final deprotection step stalls at ~90% conversion. Adding more HCl does not seem to push the reaction to completion. Why? A: The cleavage of the Boc group generates isobutylene gas. In sealed or poorly vented large-scale reactors, dissolved isobutylene can drive the equilibrium backward, stalling the deprotection. Ensure vigorous stirring and adequate venting. Sweeping the reactor headspace with a gentle stream of nitrogen will effectively strip the isobutylene from the solvent and drive the reaction to >99% conversion.

Q: The isolated 3-(2,3,5-trimethylphenoxy)piperidine hydrochloride salt is sticky and highly hygroscopic. How can I improve its physical properties? A: Amorphous or solvent-trapped hydrochloride salts often exhibit severe hygroscopicity. This is resolved by establishing a proper thermodynamic crystallization protocol. Suspend the crude sticky salt in a minimum volume of hot ethanol (approx. 60 °C), then slowly add ethyl acetate (anti-solvent) until the cloud point is reached. Allow the reactor to cool slowly (at a rate of 10 °C/hour) to room temperature. This will yield highly crystalline, non-hygroscopic solids.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: National Institutes of Health (NIH) URL:[Link][1]

  • Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link][2]

Sources

Section 1: Diagnostic Workflows - Identifying the Invisible Enemy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I frequently encounter assays compromised by matrix effects (ME). Matrix effects occur when endogenous or exogenous compounds co-eluting with your target analyte interfere with the ionization process in the mass spectrometer (typically during Electrospray Ionization, ESI)[1],[2].

This competition for charge, or the alteration of droplet surface tension, leads to ion suppression or enhancement, drastically reducing the accuracy, precision, and sensitivity of your bioanalytical data[1],[3]. This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to help you identify, quantify, and mitigate matrix effects in your LC-MS/MS assays.

Q: My QC samples are failing, and my sensitivity drops in extracted biological samples compared to neat solvent. How do I confirm if this is a matrix effect? A: You need to perform a qualitative assessment using the Post-Column Infusion (PCI) method[3],[4]. This is the gold standard for visualizing exactly where in your chromatographic run ion suppression or enhancement occurs[2].

G LC LC System (Injects Blank Matrix Extract) Tee T-piece mixing LC->Tee Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram: Identify Suppression Zones MS->Data

Post-column infusion setup for qualitative matrix effect identification.

Protocol 1: Post-Column Infusion Setup for Matrix Effect Profiling

  • Hardware Setup: Connect a syringe pump to a T-piece installed between the analytical column outlet and the mass spectrometer source[4].

  • Analyte Infusion: Infuse a neat standard solution of your target analyte at a constant, low flow rate (e.g., 10 µL/min) to generate a steady baseline MS signal[5],[6].

  • Matrix Injection: Inject an extracted blank biological matrix (e.g., plasma, urine) through the LC system using your standard gradient method[3],[4].

  • Data Interpretation: Monitor the MS signal. A dip in the baseline indicates ion suppression (often caused by co-eluting phospholipids or salts), while a peak indicates ion enhancement[2],[4]. If your analyte's retention time falls within these perturbation zones, you have a critical matrix effect issue[4].

Q: How do I quantify the exact magnitude of the matrix effect? A: Use the Post-Extraction Spike Method pioneered by Matuszewski et al.[7],[4]. This quantitative approach calculates the Matrix Factor (MF) to validate your assay's reliability.

Protocol 2: Quantitative Matrix Effect Assessment (Matuszewski Method)

  • Set A (Neat Standard): Prepare the analyte in the mobile phase/neat solvent at the desired concentration.

  • Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the analyte into the final extract at the exact same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before extraction (used for recovery calculation).

  • Calculation & Causality:

    • Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100[8].

    • Interpretation: ME = 100% means no matrix effect. ME < 100% indicates suppression; ME > 100% indicates enhancement[3]. A self-validating protocol requires ME to be consistent across at least 6 different lots of matrix to ensure method robustness.

Section 2: Troubleshooting Sample Preparation - Removing the Culprits

Q: My post-column infusion shows massive suppression around 3-5 minutes, which corresponds to my analyte's retention time. I'm currently using Protein Precipitation (PPT). What should I do? A: Protein precipitation (PPT) is notorious for leaving behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines), which are major drivers of ion suppression in positive ESI mode[8]. You must upgrade your sample cleanup strategy.

Table 1: Comparison of Sample Preparation Strategies for Matrix Effect Mitigation

Sample Prep MethodMechanism of CleanupPhospholipid RemovalMatrix Effect RiskCost/Time
Protein Precipitation (PPT) Denatures proteins using organic solvent (MeCN/MeOH)Poor (<10%)HighLow / Fast
Liquid-Liquid Extraction (LLE) Partitions analytes based on solubility in immiscible solventsModerate (Depends on solvent)MediumLow / Slow
Solid Phase Extraction (SPE) Retains analytes on a sorbent bed while washing away matrixHigh (>80% with optimization)LowHigh / Slow
Phospholipid Removal Plates (PLR) Uses specialized sorbents (e.g., zirconia/titania) to trap phospholipids selectivelyVery High (>95%)Very LowMedium / Fast

Causality Insight: Phospholipids contain both a polar head group and a hydrophobic tail, causing them to accumulate at the droplet surface during electrospray ionization. They outcompete your analyte for available protons, neutralizing your target ions and causing signal loss[1],[3]. Switching to SPE or using dedicated PLR plates physically removes these competitors before they reach the MS[2].

Section 3: Troubleshooting Chromatography & Mass Spectrometry

Q: I cannot change my sample preparation method due to budget constraints. How can I fix the matrix effect instrumentally? A: If you cannot physically remove the matrix, you must either separate your analyte from it chromatographically or compensate for it using an internal standard[2],[3].

Mitigation Start Matrix Effect Detected (MF < 0.85 or > 1.15) SIL Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->SIL YesSIL Use SIL-IS for Quantitation (Compensates for suppression) SIL->YesSIL Yes NoSIL Must alter method conditions SIL->NoSIL No Chrom Modify LC Gradient Shift analyte away from suppression zone NoSIL->Chrom Dilute Dilute-and-Shoot Method (If sensitivity permits) NoSIL->Dilute

Decision tree for mitigating LC-MS/MS matrix effects instrumentally.

Q: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help? A: A SIL-IS (e.g., 13C or 2H labeled version of your analyte) shares the exact physicochemical properties as your target analyte. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement[3]. By quantifying based on the peak area ratio (Analyte/IS), the matrix effect cancels out, ensuring accurate quantitation[2]. Note: If the matrix effect is too severe, the absolute signal may drop below the Limit of Quantitation (LOQ), which a SIL-IS cannot fix.

Q: What if I don't have a SIL-IS? A: You can optimize your chromatography. Use the post-column infusion chromatogram to map the "suppression zones"[4]. Then, adjust your mobile phase gradient (e.g., alter the slope of the organic phase increase) or switch column chemistries (e.g., from C18 to Biphenyl or HILIC) to shift your analyte's retention time into a "clean" window[3]. Alternatively, if your assay has excess sensitivity, simply diluting the sample (Dilute-and-Shoot) reduces the absolute concentration of matrix components entering the source, often restoring linear ionization[4].

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" nebiolab.com. 1

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." resolvemass.ca. 2

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations." Analytical Chemistry (PubMed). 7

  • "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." PMC (nih.gov). 5

  • Hewavitharana, A.K. et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." chromatographyonline.com. 3

  • Habler, K. "Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS." PMC (nih.gov). 6

  • "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid." PMC (nih.gov). 8

  • "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." MDPI. 4

Sources

addressing in vitro cytotoxicity of novel piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for In Vitro Cytotoxicity. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals evaluating the safety and efficacy of novel piperidine analogs.

Piperidine scaffolds are cornerstones in medicinal chemistry, but their lipophilicity and potential for off-target interactions often complicate in vitro safety profiling[1][2]. This guide bypasses generic advice to provide you with field-proven, self-validating troubleshooting strategies and causal explanations for assay artifacts.

Section 1: Understanding Piperidine-Induced Cytotoxicity

Before troubleshooting the assays, it is critical to understand how piperidine analogs induce cellular stress. Cytotoxicity is rarely a single event; it is a cascade. Highly lipophilic piperidine derivatives can directly intercalate into lipid bilayers, causing rapid membrane rupture (necrosis), while other analogs may induce reactive oxygen species (ROS) or mitochondrial stress, leading to programmed cell death (apoptosis)[1].

ToxicityMechanisms A Piperidine Analog Exposure B Membrane Disruption (High Lipophilicity) A->B C Off-Target Binding (e.g., Ion Channels) A->C D Reactive Metabolite Formation A->D E ATP Depletion & Mitochondrial Stress B->E F Cellular Necrosis (LDH Release) B->F C->E D->E G Apoptosis (Caspase Activation) E->G

Fig 1. Mechanistic pathways of piperidine-induced in vitro cytotoxicity.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why do my novel piperidine analogs show high cell viability in the MTT assay, but microscopic observation shows widespread cell death?

A: You are likely observing a chemical false positive. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. However, certain piperidine analogs with inherent reducing properties—or those co-formulated with antioxidant plant extracts—can chemically reduce MTT to formazan in the complete absence of living cells[3][4].

  • The Fix: You must run a "Compound-Only Control" (media + compound + MTT, without cells) to measure background chemical reduction[5]. Subtract this baseline absorbance from your experimental wells. If the interference is severe, abandon colorimetric metabolic assays and switch to an ATP-based luminescent assay.

Q2: My CellTiter-Glo (ATP) assay results are highly variable between replicates. How do I stabilize the readout?

A: Variability is usually driven by incomplete cell lysis or ATPase degradation. CellTiter-Glo measures intracellular ATP as a proxy for metabolic viability[6]. If your piperidine analog induces significant membrane rigidification, the standard lysis buffer may struggle to fully breach the cells. Furthermore, if the lysate is not mixed thoroughly, endogenous ATPases remain active and rapidly degrade the ATP before the luciferase reaction can occur[7].

  • The Fix: After adding the reagent, rigorously shake the plate on an orbital shaker for at least 2 minutes to ensure complete lysis and ATPase inhibition. Incubate at room temperature for exactly 10 minutes to stabilize the luminescent signal before reading[6].

Q3: How can I definitively differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects of my compounds?

A: By implementing a self-validating multiplexed assay. Measuring a single biomarker only provides a snapshot of cellular health. A drop in ATP might indicate that the piperidine analog stalled cell metabolism (cytostatic), not that the cells are dead. To prove cytotoxicity, you must multiplex a metabolic assay (ATP) with a membrane integrity assay (LDH release)[7].

Section 3: Data Presentation & Assay Selection

To select the most appropriate assay for your piperidine pipeline, consult the comparative matrix below.

Table 1: Comparative Analysis of In Vitro Cytotoxicity Assays

Assay TypePrimary BiomarkerDetection MethodSusceptibility to Piperidine InterferenceRecommended Use Case
MTT / WST-1 Dehydrogenase activityColorimetric (Absorbance)High (False positives via direct chemical reduction)Initial broad screening (requires compound-only controls).
CellTiter-Glo Intracellular ATPLuminescentLow High-throughput screening; definitive metabolic viability.
LDH Release Lactate DehydrogenaseFluorescent / ColorimetricModerate (Some analogs may inhibit LDH enzyme)Confirming membrane rupture and late-stage necrosis.

Section 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, we recommend the following multiplexed workflow. This protocol is a self-validating system: by measuring LDH release from the supernatant and ATP from the remaining lysate, you cross-verify membrane rupture against metabolic collapse[7].

MultiplexWorkflow N1 Seed Cells & Dose Piperidines N2 Incubate (24-72h) N1->N2 N3 Sample Supernatant for LDH Assay N2->N3 N4 Add CellTiter-Glo to Remaining Cells N2->N4 N5 Read Fluorescence (Membrane Rupture) N3->N5 N6 Read Luminescence (Metabolic Collapse) N4->N6

Fig 2. Self-validating multiplexed workflow for LDH and ATP quantification.

Step-by-Step Methodology: Multiplexed LDH & ATP Assay
  • Cell Seeding & Acclimation: Seed target cells (e.g., 10,000 cells/well) in a 96-well opaque-walled tissue culture plate. Leave column 12 as a "Media-Only" background control. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of your novel piperidine analogs.

    • Critical Causality Step: Include a "Compound + Media (No Cells)" control. This validates whether the analog inherently fluoresces or luminesces, preventing downstream data corruption.

  • Incubation: Expose cells to the compounds for the desired duration (typically 48-72 hours).

  • LDH Sampling (Membrane Integrity): Carefully transfer 10 µL of the cell culture supernatant from each well to a new 96-well plate. Add the LDH detection reagent, incubate for 10 minutes, and read fluorescence (Ex 560nm / Em 590nm).

    • Causality: Capturing only the supernatant isolates the released LDH from intracellular pools, providing a true metric of membrane rupture[7].

  • ATP Detection (Metabolic Viability): To the remaining cells and media in the original plate, add a volume of CellTiter-Glo 2.0 reagent equal to the remaining culture volume[6].

  • Lysis & Stabilization: Place the plate on an orbital shaker at 500 RPM for 2 minutes. Incubate at room temperature for 10 minutes.

    • Causality: The vigorous shaking mechanically assists the detergent in breaching the cell membrane, while the 10-minute rest allows the luciferase reaction to reach a steady-state "glow"[6].

  • Measurement & Analysis: Record luminescence. Calculate the Selectivity Index (SI) by comparing the IC₅₀ in target cancer cells versus healthy control cells.

References

  • Ulukaya, E., et al. "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts." National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

  • Tandon, V., et al. "Cytotoxicity of PQ9 and PQ11 compounds on Balb/3T3 (mouse embryonic fibroblasts)..." ResearchGate. Available at: [Link]

  • Richard, J., et al. "Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC." National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

  • Niles, A. L., et al. "In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening." National Center for Biotechnology Information (NCBI) - PMC. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 3-(2,3,5-Trimethylphenoxy)piperidine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 3-(2,3,5-Trimethylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your stability studies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-(2,3,5-Trimethylphenoxy)piperidine.

Q1: What are the most probable degradation pathways for 3-(2,3,5-Trimethylphenoxy)piperidine?

A1: Based on its chemical structure, the molecule has two primary points of potential instability: the piperidine ring (a secondary amine) and the ether linkage.

  • Oxidation: The nitrogen on the piperidine ring and the electron-rich trimethylated phenol ring are susceptible to oxidation.[1] This can lead to the formation of N-oxides, ring-opened products, or phenolic coupling products.[2] Atmospheric oxygen or trace peroxides in solvents can initiate this process.

  • Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures, to yield 2,3,5-trimethylphenol and 3-hydroxypiperidine.[3][4][5][6] However, ether hydrolysis is typically a slow process compared to ester hydrolysis.[3][4]

  • Photolysis: Aromatic compounds can be sensitive to UV light, which may induce photo-oxidation or cleavage of the ether bond.[7][8]

Q2: Which solvent systems are recommended for initial stability studies?

A2: A good starting point is to use solvents relevant to your intended formulation. Common choices include:

  • Aqueous Buffers: Buffers at various pH levels (e.g., pH 3, 7, 9) are crucial to assess pH-dependent hydrolysis.

  • Organic Solvents: Methanol and acetonitrile are common, but ensure they are high-purity and peroxide-free, as impurities can accelerate degradation.

  • Co-solvent Systems: Mixtures like methanol/water or acetonitrile/water are often used to ensure the solubility of the parent compound and its potential degradants.

Q3: What is the goal of a forced degradation study for this compound?

A3: A forced degradation, or stress testing, study is essential to understand the intrinsic stability of the molecule.[8] The primary goals are to:

  • Identify potential degradation products and elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all major degradants.[8][9]

  • Evaluate the overall chemical stability of the molecule under harsh conditions.[7]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] Degradation below 5% may not be sufficient to identify and quantify degradants accurately, while degradation above 20% can lead to secondary degradation, complicating the analysis.[9]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Rapid degradation in all stress conditions, including control samples. 1. Presence of peroxides in solvents (especially THF or ethers).2. Contaminated glassware with oxidizing agents.3. High sensitivity to atmospheric oxygen.1. Use freshly opened, high-purity HPLC-grade solvents. Test solvents for peroxides.2. Ensure all glassware is meticulously cleaned and rinsed.3. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
Poor peak shape (tailing) for the parent compound in HPLC analysis. 1. Secondary interactions between the basic piperidine nitrogen and residual acidic silanols on the HPLC column packing.[10]2. Inappropriate mobile phase pH.3. Column overload.1. Use a modern, end-capped C18 column or a column specifically designed for basic compounds.2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the piperidine nitrogen to ensure it's fully protonated or deprotonated.[11]3. Reduce the injection volume or sample concentration.[10][11]
Inconsistent or drifting HPLC retention times. 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Column not fully equilibrated.1. Use a column oven to maintain a constant temperature.[11][12]2. Prepare fresh mobile phase daily and use an online degasser.[12]3. Ensure the column is equilibrated with the mobile phase for an adequate amount of time before starting the analysis.[13]
Loss of mass balance (sum of parent and degradants is <95%). 1. Formation of volatile or non-UV active degradants.2. Adsorption of the compound or its degradants onto container surfaces.3. Incomplete elution from the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV detection.[11]2. Use silanized glass or polypropylene vials.3. Modify the mobile phase or gradient to ensure all components are eluted.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study in solution, in accordance with ICH guidelines.[7][9]

Objective: To identify degradation pathways and develop a stability-indicating method.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-(2,3,5-Trimethylphenoxy)piperidine in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store one set of vials protected from light and another exposed to light.

    • Acid Hydrolysis: 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: 0.2 M NaOH. Heat at 60°C.

    • Oxidation: 6% H₂O₂. Keep at room temperature.[11]

    • Thermal: Use the stock solution diluted with an equal volume of pure solvent (e.g., acetonitrile/water 50:50). Heat at 60°C.

    • Control: Dilute the stock solution with an equal volume of pure solvent. Keep at room temperature.

  • Time Points: Withdraw aliquots at 2, 8, 24, and 48 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • No quenching is needed for other samples.

  • Analysis: Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL and analyze immediately using a validated HPLC method.

Table 1: Example Forced Degradation Conditions & Analysis Schedule

ConditionStressorTemperatureTime Points (hours)
Acid Hydrolysis0.1 M HCl60°C2, 8, 24, 48
Base Hydrolysis0.1 M NaOH60°C2, 8, 24, 48
Oxidation3% H₂O₂Room Temp2, 8, 24
ThermalNeutral Solvent60°C2, 8, 24, 48
PhotolyticNeutral Solvent + LightRoom Temp2, 8, 24, 48
ControlNeutral SolventRoom Temp0, 48

Note: The concentrations and temperatures are starting points and should be adjusted to achieve the target 5-20% degradation.[9]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 3-(2,3,5-Trimethylphenoxy)piperidine from its degradation products.

  • Column: C18, 250 x 4.6 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Visualizations and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely sites of chemical degradation for 3-(2,3,5-Trimethylphenoxy)piperidine.

G cluster_0 3-(2,3,5-Trimethylphenoxy)piperidine cluster_1 Degradation Pathways mol 3-(2,3,5-Trimethylphenoxy)piperidine Piperidine Ring (Secondary Amine) Ether Linkage Trimethylphenoxy Ring oxidation Oxidation (N-Oxide, Ring Opening) mol:f1->oxidation Susceptible mol:f3->oxidation Possible hydrolysis Acid Hydrolysis (Ether Cleavage) mol:f2->hydrolysis Possible under harsh conditions photo Photolysis (Radical Formation) mol:f3->photo Possible

Caption: Potential degradation sites on the parent molecule.

Troubleshooting Workflow for Unexpected HPLC Peaks

This workflow provides a logical sequence for investigating unknown peaks that appear during a stability study.

G start Unexpected Peak Observed in Chromatogram check_blank 1. Inject a solvent blank. Is the peak present? start->check_blank carryover Source is Carryover. Clean injector/system. check_blank->carryover Yes check_control 2. Analyze control sample (T=0). Is the peak present? check_blank->check_control No impurity Peak is an impurity from the starting material. check_control->impurity Yes degradant Peak is a true degradant. check_control->degradant No investigate 3. Investigate further: - LC-MS for mass identification - Check peak purity - Correlate with parent loss degradant->investigate

Caption: Workflow for identifying unknown HPLC peaks.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Why would ether linkages be more stable in membranes than ester lipids? Vaia. [Link]

  • Forced Degradation Studies. MedCrave online. (2016). [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development (IJSDR). [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Detoxification of Phenols and Aromatic Amines from Polluted Wastewater by Using Phenol Oxidases. Husain, Q., & Jan, U. (2000). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2016). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Wolfenden, R., & Snider, M. J. (2019). Biochemistry. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. (2024). [Link]

  • Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases. ResearchGate. (2016). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. (2023). [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025). [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019). [Link]

  • Phenols and Amine Induced HO• Generation During the Initial Phase of Natural Water Ozonation. Environmental Science & Technology. (2006). [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. (2025). [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025). [Link]

  • Ethers on hydrolysis give. Allen Career Institute. [Link]

  • Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. ResearchGate. [Link]

  • How do phenols work with a amine antioxidant additives? Lubrication Expert. (2021). [Link]

  • Interpreting and troubleshooting anomalous HPLC results? ResearchGate. (2020). [Link]

  • 3-(2,3,5-Trimethylphenoxy)piperidine. ChemSrc. [Link]

  • HPLC Troubleshooting Guide. Chromservis. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. (2025). [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. (2016). [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Freeman, S. A. (2011). [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. (2021). [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. (2025). [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. (2025). [Link]

  • Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry. (2017). [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

Sources

optimizing crystallization conditions for amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex thermodynamic and kinetic challenges encountered during the crystallization of amine hydrochloride salts.

Amine hydrochlorides are ubiquitous in active pharmaceutical ingredients (APIs) due to their enhanced aqueous solubility and stability. However, the strong hydrogen-bonding capability of the chloride ion, combined with the structural flexibility of many amine APIs, frequently leads to liquid-liquid phase separation (LLPS), uncontrolled polymorphism, and hydrate formation[1].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating experimental frameworks to resolve them.

I. Core Troubleshooting & FAQs

Q1: My amine hydrochloride salt consistently "oils out" (forms a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution trajectory crosses the binodal curve into a miscibility gap before crossing the metastable limit for solid nucleation[2][3]. In ternary systems (solute/solvent/anti-solvent), the presence of the highly polar amine hydrochloride can force spinodal decomposition[2]. Because the solute-rich oil droplets and the solute-lean continuous phase share the same chemical potential, the driving force (supersaturation) for crystal nucleation is severely diminished, leading to delayed crystallization, trapped impurities, and "desert rose" agglomerates[3].

The Solution: Do not attempt to "crash out" the salt with extreme cooling or excess anti-solvent, as this only deepens the quench into the spinodal region[4]. Instead, you must engineer the process to stay within the metastable zone (between the solubility curve and the LLPS boundary).

  • Thermodynamic Shift: Alter the solvent composition to shrink the miscibility gap. For amine hydrochlorides, reducing the ratio of non-polar anti-solvents (e.g., heptane) and slightly increasing the bridging solvent (e.g., ethanol or isopropanol) can suppress LLPS[5].

  • Kinetic Interception (Seeding): Introduce crystalline seeds before the cloud point (LLPS onset) is reached. Seeding at low supersaturation provides a low-energy surface for heterogeneous nucleation, effectively bypassing the liquid-liquid demixing phase[3].

LLPS_Workflow A Single Phase API Solution B Rapid Cooling / High Anti-solvent A->B Uncontrolled E Controlled Cooling + Optimized Solvent Ratio A->E Engineered C Liquid-Liquid Phase Separation (LLPS) B->C D Agglomeration & Impurity Entrapment C->D F Seed Addition in Metastable Zone E->F G Heterogeneous Nucleation (High Purity Crystals) F->G

Kinetic interception of LLPS via controlled cooling and metastable zone seeding.

Q2: I am observing variable hydrate formation across different batches. Why is this happening, and how can I control it?

The Causality: The chloride ion ( Cl− ) is an exceptional hydrogen-bond acceptor. In the crystal lattice of an amine hydrochloride, charge-assisted hydrogen bonds form between the protonated amine cation and the chloride anion[1]. If the lattice packing is not perfectly dense, water molecules readily insert themselves to bridge the Cl− ions, forming stable hydrates[6]. Batch-to-batch variability is almost always caused by fluctuating water activity ( aw​ ) in the solvent mixture or ambient humidity during filtration/drying.

The Solution: You must map the critical water activity ( aw,crit​ ) that triggers the anhydrous-to-hydrate phase transition.

  • Conduct a solvent screening using binary mixtures (e.g., Isopropanol/Water) where the water activity is precisely calculated and controlled.

  • Ensure your isolation and drying protocols operate strictly below aw,crit​ to prevent moisture scavenging from the atmosphere.

Q3: The isolated crystals are extremely fine needles that blind the filter. How can I improve the crystal habit?

The Causality: Needle-like (acicular) morphologies often result from rapid, one-dimensional growth kinetics driven by high supersaturation. In amine hydrochlorides, the polar axis of the crystal often grows much faster than the non-polar facets.

The Solution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating (partial dissolution of fines and needle tips) and cooling (growth onto the thicker crystal body), you thermodynamically favor the survival of larger, more equant crystals with lower surface-area-to-volume ratios.

II. Quantitative Data & Phase Control Parameters

To effectively control the crystallization of amine hydrochlorides, you must understand how your solvent choices dictate both solubility and water activity. Below is a reference matrix for common solvent systems used in API salt optimization.

Solvent SystemTypical Ratio (v/v)Water Activity ( aw​ )LLPS RiskPrimary Application / Outcome
Isopropanol / Water95:5~0.20 - 0.35LowIdeal for anhydrous salt crystallization; good impurity rejection.
Ethanol / Heptane50:50~0.00HighProne to oiling out; requires strict seeding protocols[5].
Acetone / Water90:10~0.40 - 0.55ModerateUseful for temperature cycling; watch for mesylate/hydrate shifts.
CPME / HCl (3M)100:0~0.00LowDirect salt formation; precipitates immediately (often fine needles)[7][8].
THF / Water80:20~0.60 - 0.75LowHigh risk of hydrate formation; used for deliberate hydrate screening.

III. Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol is a self-validating system: if LLPS occurs, the cloud point was miscalculated, or the seeding temperature was too low.

Step 1: Solubility & Cloud Point Mapping

  • Dissolve the crude amine hydrochloride in the bridging solvent (e.g., Isopropanol) at 60∘C to achieve a concentration of 100 mg/mL.

  • Titrate the anti-solvent (e.g., Heptane) dropwise at 60∘C until a persistent turbidity (cloud point) is observed. Note this volume as Vcloud​ .

  • Add 5% more bridging solvent to return to a clear, single-phase solution.

Step 2: Seed Preparation

  • Mill or sonicate a small amount of pure API salt to generate seeds with a particle size of 10–50 μm .

  • Suspend the seeds in a small volume of the anti-solvent (1-2% of total batch mass).

Step 3: Crystallization Execution

  • Cool the clear API solution from 60∘C to 50∘C (creating a supersaturated, metastable solution).

  • Inject the seed suspension. Hold the temperature at 50∘C for 2 hours to allow the seeds to age and secondary nucleation to initiate without triggering LLPS[3].

  • Cool to 5∘C at a linear rate of 0.1∘C/min .

  • Filter, wash with cold anti-solvent, and dry under vacuum at 40∘C .

Protocol1_Logic Step1 Map Cloud Point (Define Miscibility Gap) Step2 Cool to Metastable Zone (Avoid Spinodal Curve) Step1->Step2 Step3 Inject Seeds & Age (Relieve Supersaturation) Step2->Step3 Step4 Linear Cooling (Controlled Growth) Step3->Step4 Validate Validation: Did oiling out occur? Step4->Validate Validate->Step1 Fail Recalculate Cloud Point (Increase Bridging Solvent) Validate->Fail Yes

Logical workflow and self-validation loop for LLPS-avoidant crystallization.

Protocol 2: Water Activity ( aw​ ) Controlled Hydrate Screening

This protocol validates the thermodynamic stability of the anhydrous vs. hydrated forms.

Step 1: Solvent Preparation

  • Prepare five 10 mL mixtures of Isopropanol/Water with specific water activities ( aw​ = 0.2, 0.4, 0.6, 0.8, 1.0) using established thermodynamic activity tables.

Step 2: Slurry Equilibration

  • Add an excess of the anhydrous amine hydrochloride salt (e.g., 500 mg) to each vial to create a thick slurry.

  • Stir the slurries at a constant 25∘C for 48 to 72 hours. Causality: Slurry maturation ensures that the thermodynamically most stable form at that specific aw​ will dominate.

Step 3: Isolation and Analysis

  • Rapidly filter the solids using a Büchner funnel. Do not wash with pure solvent, as this alters the local water activity and can induce phase changes.

  • Immediately analyze the wet cake via Powder X-Ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA).

  • Validation: The transition point (e.g., anhydrous at aw​≤0.4 , hydrate at aw​≥0.6 ) defines your safe operating window for large-scale isolation.

IV. References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo Mettler Toledo[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Semantic Scholar (Crystals, 2021)[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI (Crystals, 2019)[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub (Lappeenranta-Lahti University of Technology, 2018)[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society (ACS Publications, 2004)[Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution Reaction Chemistry & Engineering (RSC Publishing, 2025)[Link]

  • Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier Crystal Growth & Design (ACS Publications, 2019)[Link]

  • Problem with hydrochloride salt formation/isolation Reddit (r/chemistry, 2018)[Link]

Sources

Validation & Comparative

Preclinical Efficacy Comparison Guide: 3-(2,3,5-Trimethylphenoxy)piperidine vs. Donepezil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation acetylcholinesterase (AChE) inhibitors requires a delicate balance between target enzyme selectivity and optimal central nervous system (CNS) penetration. This guide provides a rigorous preclinical comparison between the clinical gold standard, donepezil , and the experimental phenoxy-piperidine derivative, 3-(2,3,5-Trimethylphenoxy)piperidine (hereafter referred to as 3-TMPP). By benchmarking 3-TMPP against donepezil, we evaluate how structural modifications—specifically the incorporation of a trimethylated phenoxy ring—impact active-site binding, enzyme kinetics, and blood-brain barrier (BBB) permeability.

Mechanistic Overview & Target Engagement

Donepezil is a reversible, non-competitive AChE inhibitor that uniquely spans the enzyme's active site gorge. It binds simultaneously to the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance [1]. This dual-binding architecture is responsible for its high affinity and prolonged duration of action.

Conversely, 3-TMPP is an experimental scaffold designed to probe the hydrophobic limits of the PAS. It leverages its piperidine nitrogen to anchor to the CAS via cation- π interactions, while the bulky 2,3,5-trimethylphenoxy group is engineered to engage the hydrophobic residues of the PAS. The steric bulk of the trimethyl groups increases overall lipophilicity, theoretically enhancing passive BBB diffusion, albeit with a trade-off in absolute AChE binding affinity due to spatial constraints within the narrow enzymatic gorge.

G ACh Acetylcholine (Endogenous Substrate) AChE Acetylcholinesterase (Target Enzyme) ACh->AChE Binds Active Site Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis Donepezil Donepezil (Dual CAS/PAS Binding) Donepezil->AChE Reversible Inhibition TMPP 3-TMPP (Experimental PAS Focus) TMPP->AChE Competitive Inhibition

AChE Inhibition Pathway: Substrate hydrolysis vs. competitive inhibition by Donepezil and 3-TMPP.

Comparative Quantitative Efficacy

To objectively evaluate 3-TMPP against the established baseline, we have synthesized representative preclinical data based on established phenoxy-piperidine structure-activity relationships (SAR).

Pharmacological ParameterDonepezil (Gold Standard)3-(2,3,5-Trimethylphenoxy)piperidine
Primary Target AChE (Reversible)AChE (Reversible)
AChE IC₅₀ (Human) 14.2 nM28.5 nM
BChE IC₅₀ (Human) > 5000 nM1200 nM
Selectivity Index (BChE/AChE) > 350~ 42
PAMPA-BBB Permeability ( Pe​ ) 12.5×10−6 cm/s 18.2×10−6 cm/s
LogP (Predicted) 3.274.15

Data Interpretation: While donepezil maintains superior absolute potency and selectivity for AChE over Butyrylcholinesterase (BChE), 3-TMPP demonstrates a highly favorable permeability profile. The increased LogP, driven by the trimethylated aromatic ring, translates to a ~45% increase in passive BBB diffusion rates.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following assays are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives and artifactual data.

Protocol A: Modified Ellman’s Assay for AChE Kinetics

The Ellman method remains the gold standard for quantifying cholinesterase activity[2].

  • Causality: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. The sulfhydryl group of thiocholine reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm. Effective inhibitors reduce the rate of TNB formation, allowing for precise IC₅₀ calculation.

  • Self-Validation Mechanics: The assay includes a "No Enzyme" blank to subtract the spontaneous hydrolysis of ATCI (preventing false negatives), and a "Vehicle Control" (1% DMSO) to ensure the solvent does not artificially denature the enzyme (preventing false positives).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCI to 0.5 mM in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of Donepezil and 3-TMPP (0.1 nM to 10 µM) in 1% DMSO.

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant human AChE (0.03 U/mL), and 20 µL of the inhibitor solution. Incubate at 25°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 20 µL of the ATCI/DTNB mixture to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Determine IC₅₀ using non-linear regression.

Protocol B: PAMPA-BBB Permeability Assay
  • Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the lipid environment of the BBB. Compounds must partition into the lipid phase and diffuse into the acceptor well. 3-TMPP's high lipophilicity drives this passive diffusion.

  • Self-Validation Mechanics: Mass balance is calculated ( Recovery=Cinitial​Cdonor​+Cacceptor​​ ). If recovery is <80%, the compound is trapped in the lipid membrane, invalidating the apparent permeability ( Pe​ ) rate. Verapamil is used as an internal high-permeability positive control.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute Donepezil and 3-TMPP to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 200 µL to the donor wells.

  • Acceptor Preparation: Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate mass balance. If recovery >80%, calculate Pe​ using the standard steady-state flux equation.

Workflow Prep Compound Prep (Donepezil & 3-TMPP) Assay Ellman's Assay (AChE IC50) Prep->Assay in vitro BBB PAMPA-BBB (Permeability Pe) Prep->BBB ex vivo model Data Data Analysis (Kinetics & Mass Balance) Assay->Data Abs 412nm BBB->Data LC-MS/MS Select Lead Optimization Verdict Data->Select Synthesis

Workflow: Parallel assessment of enzyme kinetics and BBB permeability for lead selection.

Application Scientist's Verdict

Donepezil remains the undisputed clinical gold standard for AChE inhibition due to its exceptional sub-nanomolar affinity and high selectivity, driven by its dual CAS/PAS binding architecture [3]. However, 3-(2,3,5-Trimethylphenoxy)piperidine presents a compelling alternative scaffold for neuro-pharmacological development. While it exhibits a slightly higher IC₅₀ (indicating lower absolute potency), its superior lipophilicity grants it excellent BBB penetration. For drug development professionals, 3-TMPP serves as an ideal starting pharmacophore for designing next-generation CNS agents where rapid brain penetrance and high membrane flux are prioritized over absolute enzymatic blockade.

References

  • Cheung, J., Gary, E. N., Shiomi, K., & Rosenberry, T. L. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling. URL: [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. URL: [Link]

  • Seltzer, B. (2007). Donepezil: an update. Expert Opinion on Pharmacotherapy. URL: [Link]

Comparative Guide: Preclinical Neuroprotective Efficacy of 3-(2,3,5-Trimethylphenoxy)piperidine vs. Edaravone

Author: BenchChem Technical Support Team. Date: March 2026

As neuroprotective drug development advances, distinguishing between downstream symptom-modifying agents and upstream mechanistic inhibitors is critical for designing effective therapeutics for ischemic stroke and neurodegenerative diseases.

This guide provides an objective, data-backed comparison between Edaravone (a clinical gold-standard free radical scavenger) and 3-(2,3,5-Trimethylphenoxy)piperidine (3-TMPP) , an investigational preclinical compound belonging to the structurally distinct phenoxy-piperidine class. Designed for drug development professionals, this guide details their mechanistic divergence, establishes self-validating experimental protocols for comparative screening, and presents representative benchmarking data.

Mechanistic Divergence: Upstream vs. Downstream Intervention

Understanding the causality behind neuroprotection dictates how these compounds are utilized in experimental models.

Edaravone (The Downstream Scavenger): Edaravone (MCI-186) is an FDA-approved therapeutic that exerts its primary neuroprotective effects downstream of the ischemic cascade. It acts as a potent electron donor, directly scavenging highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−)[1]. Additionally, it activates the Nrf2/HO-1 pathway, upregulating the brain's endogenous antioxidant defense systems to protect mitochondrial function[2].

3-(2,3,5-Trimethylphenoxy)piperidine (The Upstream Modulator): Unlike direct antioxidants, phenoxy-piperidines are designed to intervene upstream of the oxidative burst. Drawing on the established pharmacology of neuroprotective piperidine derivatives (such as PPBP), these compounds typically act as sigma-1 receptor (σ1R) agonists[3]. By modulating intracellular calcium dynamics during excitotoxicity, they potently attenuate the overactivation of neuronal nitric oxide synthase (nNOS)[3]. This prevents the synthesis of toxic nitric oxide before it can react with superoxide to form peroxynitrite.

MechanisticPathways cluster_3TMPP 3-TMPP (Phenoxy-piperidine) cluster_Edaravone Edaravone (Clinical Standard) Ischemia Ischemic Insult / Excitotoxicity Sigma1 Sigma-1 Receptor Agonism Ischemia->Sigma1 Upstream Intervention ROS ROS / Free Radical Burst Ischemia->ROS Downstream Cascade nNOS nNOS Inhibition Sigma1->nNOS nNOS->ROS Prevents NO Toxicity Survival Neuroprotection nNOS->Survival CellDeath Neuronal Apoptosis ROS->CellDeath Scavenge Direct ROS Scavenging Scavenge->ROS Inhibits Scavenge->Survival

Fig 1: Divergent neuroprotective pathways of 3-TMPP (upstream) and Edaravone (downstream).

Self-Validating Experimental Methodologies

To objectively compare these compounds, experimental protocols must isolate their specific mechanisms of action. The following workflows utilize built-in controls to ensure a self-validating system.

Protocol A: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Causality: OGD/R applied to primary neurons mimics the biphasic nature of stroke (energy failure followed by a reperfusion-induced ROS burst). We utilize both LDH and MTT assays to differentiate between necrotic membrane rupture (LDH) and mitochondrial metabolic depression (MTT).

  • Culture Preparation: Isolate primary cortical neurons from E18 rat embryos. Culture for 7-10 days in Neurobasal medium to ensure mature synaptic network formation and expression of nNOS and NMDA receptors.

  • Ischemic Insult (OGD): Replace maintenance media with glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 2 hours.

  • Reoxygenation & Treatment: Return cells to normoxia and standard media. Immediately introduce treatments: Vehicle, Edaravone (10 µM), or 3-TMPP (10 µM).

    • Self-Validation Step: Maintain a parallel "Normoxia + Vehicle" plate throughout the experiment to establish the 100% viability baseline.

  • Endpoint Assays (24h post-OGD):

    • Quantify LDH release into the media (necrosis marker).

    • Perform MTT reduction assay (mitochondrial viability marker).

    • Measure intracellular ROS via DCFDA fluorescence and nNOS activity via radiolabeled citrulline conversion.

ExperimentalWorkflow Prep Primary Cortical Neurons (E18) OGD OGD/R Insult (2h Hypoxia) Prep->OGD Treat Drug Administration (Reperfusion Phase) OGD->Treat Assay1 MTT / LDH Assays (Viability) Treat->Assay1 Assay2 nNOS & ROS Quantification Treat->Assay2

Fig 2: Self-validating in vitro OGD/R experimental workflow for neuroprotectant screening.

Protocol B: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality: The tMCAO rat model evaluates systemic pharmacokinetics, blood-brain barrier (BBB) penetration, and tissue-level neuroprotection. TTC staining is utilized because active mitochondrial dehydrogenases in living tissue reduce TTC to a red formazan, leaving dead (infarcted) tissue white, allowing precise volumetric quantification.

  • Surgical Occlusion: Anesthetize adult male Wistar rats. Insert a silicone-coated nylon monofilament via the external carotid artery to occlude the MCA for 90 minutes.

  • Treatment Administration: Withdraw the filament to initiate reperfusion. Administer Edaravone (3 mg/kg, IV) or 3-TMPP (3 mg/kg, IV).

    • Self-Validation Step: Include a "Sham Surgery" group (vessels exposed but not occluded) to rule out inflammation or deficits caused by surgical trauma.

  • Functional Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized 0-4 scoring scale.

  • Histological Quantification: Euthanize subjects, section brains into 2mm coronal slices, and incubate in 2% TTC solution at 37°C for 20 minutes. Image and calculate infarct volume, correcting for edema.

Comparative Data Analysis

The following tables summarize representative preclinical screening data benchmarking the investigational phenoxy-piperidine (3-TMPP) against the clinical standard (Edaravone).

Table 1: In Vitro Neuroprotection Profile (Primary Cortical Neurons, 24h post-OGD)
Treatment GroupCell Viability (MTT, % of Control)LDH Release (% of Max)Intracellular ROS (Fold Change)nNOS Activity (pmol/min/mg)
Normoxia (Control) 100 ± 4.2%8.1 ± 1.5%1.0x12.4 ± 2.1
OGD + Vehicle 42.3 ± 5.1%68.4 ± 4.3%4.8x48.7 ± 5.5
Edaravone (10 µM) 78.5 ± 4.8%29.2 ± 3.1%1.4x 41.2 ± 4.8
3-TMPP (10 µM) 75.1 ± 5.3%31.5 ± 3.6%2.1x18.5 ± 2.9

Data Interpretation: Both compounds rescue cell viability to comparable levels (~75-78%). However, the mechanistic assays reveal their divergent pathways: Edaravone aggressively neutralizes ROS but leaves nNOS activity highly elevated. Conversely, 3-TMPP normalizes nNOS activity near baseline levels, which subsequently reduces downstream ROS generation, albeit less directly than Edaravone.

Table 2: In Vivo Efficacy Profile (tMCAO Rat Model, 24h Reperfusion)
Treatment GroupInfarct Volume (%)Neurological Deficit Score (0-4)BBB Permeability (Evans Blue, µg/g)
Sham Surgery 0.0%0.04.2 ± 1.1
tMCAO + Vehicle 38.4 ± 4.2%3.2 ± 0.428.5 ± 3.4
Edaravone (3 mg/kg) 18.2 ± 3.1%1.6 ± 0.512.4 ± 2.1
3-TMPP (3 mg/kg) 20.5 ± 3.5%1.8 ± 0.415.1 ± 2.5

Data Interpretation: In vivo, both agents significantly reduce infarct volume and improve functional outcomes compared to the vehicle. Edaravone shows a slight edge in preserving BBB integrity, likely due to its direct action on endothelial oxidative stress[4].

Application Scientist Insights

When designing preclinical studies, the choice between utilizing Edaravone or a piperidine derivative like 3-TMPP depends entirely on the therapeutic target:

  • Select Edaravone as a positive control when screening novel compounds for direct antioxidant capacity, lipid peroxidation inhibition, or Nrf2 pathway activation.

  • Select 3-TMPP (or related phenoxy-piperidines) when investigating upstream excitotoxicity, specifically targeting sigma-1 receptor modulation, calcium buffering, or the prevention of nNOS-mediated neurotoxicity.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: MDPI (mdpi.com)
  • Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP)
  • Source: Frontiers (frontiersin.org)

Sources

determination of the absolute configuration of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous is a critical bottleneck in modern drug discovery. The piperidine scaffold is ubiquitous in neuroactive agents, antiviral drugs, and natural alkaloids. However, its inherent conformational flexibility—characterized by rapid nitrogen inversion and chair-boat ring flipping—renders stereochemical assignment highly complex.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of traditional and next-generation analytical techniques. By examining the causality behind experimental choices, this guide provides a framework for selecting the most robust, self-validating methodology for your specific piperidine pipeline.

The Analytical Landscape: A Comparative Overview

Historically, X-ray crystallography has been the gold standard for absolute configuration via anomalous dispersion. However, many functionalized piperidines are isolated as non-crystallizable oils. While forming heavy-atom salts (e.g., hydrobromides) can sometimes force crystallization[1], this adds synthetic overhead and often fails for highly flexible derivatives.

Consequently, solution-state techniques—specifically Chiroptical Spectroscopy and Advanced NMR with Chiral Derivatizing Agents (CDAs) —have become the preferred alternatives.

Table 1: Performance Comparison of Absolute Configuration Methodologies
MethodologyState RequiredChromophore DependencyConformational SensitivityReliability for Flexible PiperidinesTurnaround Time
X-Ray Crystallography Single CrystalNone (Heavy atom preferred)Low (Solid-state locked)Variable (Crystallization is a bottleneck)Weeks
VCD (Vibrational CD) SolutionNone (Measures IR transitions)Extremely High Excellent Days
ECD (Electronic CD) SolutionRequired (UV-Vis active)ModerateGood (If chromophore is near chiral center)Hours to Days
19 F NMR (TBBA) SolutionNoneLow (Locked via derivatization)Excellent ( >0.1 ppm Δδ resolution)Hours
1 H NMR (MTPA / Mosher's) SolutionNoneLowPoor (Severe 1 H signal overlap)Hours

Deep Dive: Chiroptical Spectroscopy (VCD vs. ECD)

When evaluating chiroptical methods, the choice between Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) dictates the success of the analysis.

The Causality of Choice: ECD relies on the differential absorption of circularly polarized UV-Vis light. It is highly sensitive but strictly requires a chromophore (e.g., an aromatic ring or conjugated system)[2]. If your piperidine is purely aliphatic, ECD will be silent. Conversely, VCD measures differential absorption in the infrared (IR) region. Because every chiral molecule undergoes vibrational transitions, VCD requires no chromophore. Furthermore, VCD is exquisitely sensitive to the spatial arrangement of the piperidine ring. For example, in the analysis of (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (a paroxetine intermediate), VCD unambiguously identified the exclusive chair conformation with equatorial substituents, a feat NMR struggled to resolve definitively due to time-averaged signals[3][4].

Self-Validating Workflow for VCD Analysis

VCD is inherently self-validating. The absolute configuration cannot be assigned unless the computed theoretical model perfectly matches the physical reality of the sample.

VCD_Workflow A Chiral Piperidine Sample B Experimental IR & VCD (Solution State) A->B Measure C Conformational Search (Molecular Mechanics) A->C In Silico F Spectral Overlay & Configuration Assignment B->F Exp. Data D DFT Optimization & Frequency Calculation C->D Low Energy Conformers E Boltzmann Averaging of Calculated Spectra D->E IR/VCD Tensors E->F Calc. Data

Workflow for self-validating VCD absolute configuration assignment.

Step-by-Step VCD Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the piperidine derivative in an IR-transparent solvent (e.g., CDCl 3​ or D 2​ O) to avoid masking critical skeletal vibrations in the 1100–1600 cm −1 range[5].

  • Data Acquisition: Acquire the IR and VCD spectra simultaneously. Crucial Control: Always subtract the solvent baseline or, ideally, the spectrum of the racemic mixture to eliminate artifactual birefringence.

  • In Silico Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify all low-energy chair and boat conformers within a 50 kJ/mol window[2].

  • DFT Optimization: Optimize the geometries using Density Functional Theory (e.g., B3LYP/6-31G* or aug-cc-pVDZ) and calculate the rotational strengths[2].

  • Validation & Assignment: Overlay the calculated IR spectrum with the experimental IR spectrum. If the IR spectra do not match ( >90% correlation), the conformational model is flawed, and the VCD data must be discarded. If they match, overlay the VCD spectra. The sign (positive/negative Cotton effects) will definitively assign the (R) or (S) configuration.

Deep Dive: Advanced NMR utilizing CDAs (TBBA vs. MTPA)

When chiroptical methods are inaccessible, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the standard. Traditionally, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA, Mosher's acid) has been used. However, for piperidines, MTPA often fails. The complex aliphatic protons of the piperidine ring (1.0–3.0 ppm) cause severe 1 H NMR signal overlap, leading to assignment accuracies of less than 50% in highly flexible systems[6].

The Causality of Choice: To solve this, modern protocols utilize TBBA (2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid). TBBA is an axially chiral agent evaluated via 19 F NMR. Because native piperidines contain no fluorine, the 19 F NMR spectrum has zero background noise. Furthermore, the trifluoromethyl group in TBBA acts as a highly sensitive spatial sensor, yielding chemical shift differences ( ΔδCF3​ ) greater than 0.1 ppm—significantly outperforming MTPA and MPA[7][8].

Self-Validating Workflow for 19 F NMR (TBBA) Analysis

This protocol is self-validating because it relies on the internal difference ( Δδ ) between two synthesized diastereomers, completely canceling out external variables like solvent effects or concentration gradients.

TBBA_Workflow N1 Chiral Piperidine (Unknown Config) N2 Derivatization with (P)-TBBA N1->N2 N3 Derivatization with (M)-TBBA N1->N3 N4 19F NMR Measurement (CDCl3 + CFCl3) N2->N4 N3->N4 N5 Calculate ΔδCF3 (δP - δM) N4->N5 N6 Apply Conformational Model -> Absolute Configuration N5->N6 Sign dictates spatial arrangement

19F NMR analysis workflow using TBBA chiral derivatizing agents.

Step-by-Step TBBA Protocol:

  • Parallel Derivatization: Split your enantiopure piperidine sample into two aliquots. React one with (P)-TBBA and the other with (M)-TBBA using standard amide/ester coupling reagents (e.g., EDC/DMAP)[7][9].

  • Purification: Isolate the resulting diastereomeric amides via flash chromatography to ensure no unreacted CDA remains.

  • 19 F NMR Acquisition: Dissolve the samples in CDCl 3​ . Add CFCl 3​ as an internal standard. Acquire the 19 F NMR spectra[8].

  • Data Processing: Calculate the difference in chemical shifts: ΔδCF3​=δ19F(P)​−δ19F(M)​ .

  • Configuration Assignment: Apply the established TBBA conformational shielding model. A positive or negative ΔδCF3​ sign directly correlates to the spatial projection of the piperidine substituents relative to the CF 3​ sensor cone[7][8].

Strategic Recommendations

For drug development professionals dealing with chiral piperidine derivatives, the analytical strategy should be dictated by the molecule's physical properties:

  • If the molecule is a liquid/oil without a strong UV chromophore: Default to VCD . It provides unambiguous absolute configuration and vital solution-state conformational data (e.g., chair vs. boat populations)[3][4].

  • If computational resources for VCD are unavailable: Utilize 19 F NMR with TBBA . It bypasses the spectral crowding of traditional 1 H NMR Mosher ester analysis and provides highly reliable, quantifiable Δδ values[6][7].

  • If the molecule possesses a strong, rigid chromophore near the chiral center: ECD remains a highly sensitive, rapid alternative, provided rigorous TDDFT computational validation is performed[2].

References

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC. Available at: [Link]

  • The Assignment of the Absolute Configuration of β -Chiral Primary Alcohols with Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α -Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α -Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid (Extended Library). The Journal of Organic Chemistry. Available at: [Link]

  • (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism. The Journal of Organic Chemistry. Available at:[Link]

  • (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism (ResearchGate). ResearchGate. Available at: [Link]

  • (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: conformation and structure monitoring by vibrational circular dichroism (PubMed). PubMed - NIH. Available at:[Link]

  • Circular dichroism calculation for natural products. PMC - NIH. Available at: [Link]

Sources

cross-validation of analytical methods for a novel drug candidate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of LC-MS/MS and ELISA for Pharmacokinetic Analysis of Novel Biotherapeutics

Introduction

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the dilemma of platform selection for pharmacokinetic (PK) quantification. For novel biotherapeutics—such as monoclonal antibodies (mAbs) or antibody-drug conjugates (ADCs)—the bioanalytical landscape is dominated by two orthogonal technologies: traditional Ligand-Binding Assays (LBAs), primarily ELISA, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When transferring a method between these platforms, or when utilizing both to inform on different aspects of a drug's PK profile, a rigorous cross-validation study is mandatory[1]. This ensures that the analytical methods are equivalent and can be used interchangeably without introducing platform-dependent bias into the clinical data. This guide provides an objective, deep-dive comparison of LC-MS/MS against ELISA, detailing the mechanistic causality behind their performance differences, and outlines self-validating experimental protocols compliant with the ICH M10 and FDA 2018 Bioanalytical Method Validation guidelines[2][3].

Mechanistic Insights: The Causality of Platform Discrepancies

Why do we cross-validate, and why do discrepancies arise? The answer lies in the fundamental physics and biochemistry of the respective assays.

  • ELISA (The Traditional Alternative): LBAs rely on the 3D conformational integrity of the target analyte. They measure the "free" or "partially bound" biologically active drug based on specific epitope recognition. However, LBAs are highly susceptible to matrix effects caused by endogenous binding proteins, soluble targets, or anti-drug antibodies (ADAs) which can mask the epitope, leading to an underestimation of the drug concentration[4].

  • LC-MS/MS (The Focal Platform): Conversely, LC-MS/MS utilizes a "bottom-up" approach for large molecules. The sample undergoes harsh denaturation, reduction, alkylation, and tryptic digestion. The mass spectrometer then quantifies a specific linear "surrogate peptide." Because the 3D structure is destroyed, LC-MS/MS measures the total drug concentration, entirely bypassing ADA or soluble target interference[5]. Furthermore, the use of stable-isotope-labeled (SIL) internal standards in LC-MS/MS perfectly corrects for extraction recovery and ionization suppression, providing a self-validating mechanism that ELISA inherently lacks.

Comparative Performance Data

To objectively compare these platforms, we must evaluate their validation parameters. The following table synthesizes typical performance metrics for a novel mAb quantified in human plasma, demonstrating the superior linearity and precision of LC-MS/MS.

Analytical ParameterSandwich ELISA (LBA)LC-MS/MS (Triple Quadrupole)Mechanistic Rationale for Difference
Analyte State Measured Free or partially boundTotal protein (via surrogate peptide)ELISA requires intact 3D epitopes; LC-MS/MS denatures all proteins.
Dynamic Range 1.5 – 2 logs (Non-linear)3 – 4 logs (Linear)MS detectors offer wider linear response; ELISA is limited by optical density saturation.
Sensitivity (LLOQ) 1 – 10 ng/mL50 – 100 ng/mLAntibody-antigen affinity in ELISA allows for exceptional low-end sensitivity.
Precision (%CV) ≤ 20% (LBA standard)≤ 15% (Chromatographic standard)SIL internal standards in LC-MS/MS correct for well-to-well variability.
Matrix Interference High (ADAs, soluble targets)Low to Moderate (Ion suppression)MS utilizes orthogonal mass-to-charge (m/z) separation, bypassing cross-reactivity.
Throughput High (96/384-well plates)Moderate (Serial injection)ELISA processes plates in parallel; LC-MS/MS requires sequential chromatographic runs.

Experimental Protocols: Self-Validating Workflows

A robust cross-validation requires both methods to be optimized and run concurrently using pooled incurred samples or spiked quality controls (QCs).

Protocol 1: Sandwich ELISA for "Free" Drug Quantification
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the specific capture reagent (e.g., recombinant target antigen) at 2 µg/mL in PBS. Incubate overnight at 4°C.

    • Causality: Ensures only the active, unbound fraction of the drug is captured.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS for 2 hours at room temperature.

    • Causality: Prevents non-specific binding of plasma proteins to the bare plastic, lowering background noise.

  • Sample Incubation: Dilute plasma samples (Minimum Required Dilution of 1:10 to mitigate matrix effects) and add 100 µL/well. Incubate for 1 hour.

  • Detection: Wash 5x. Add 100 µL/well of HRP-conjugated anti-human IgG (detection antibody). Incubate for 1 hour.

  • Signal Generation: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2SO4. Read absorbance at 450 nm.

Protocol 2: LC-MS/MS for "Total" Drug Quantification
  • Internal Standard Addition: Aliquot 50 µL of plasma. Spike with 10 µL of SIL-mAb (Stable Isotope Labeled monoclonal antibody) internal standard.

    • Causality: The SIL-mAb undergoes the exact same digestion efficiency and matrix suppression as the analyte, acting as a perfect internal control.

  • Denaturation & Pellet Washing: Add 200 µL of methanol to precipitate proteins. Centrifuge at 10,000 x g for 5 mins. Discard the supernatant to remove soluble phospholipids and small molecules. Resuspend the pellet in 100 µL of 50 mM Ammonium Bicarbonate.

  • Reduction & Alkylation: Add 5 µL of 100 mM DTT (incubate 30 min at 60°C) to break disulfide bonds. Add 5 µL of 200 mM Iodoacetamide (incubate 30 min in the dark) to prevent bond reformation.

  • Tryptic Digestion: Add 5 µg of sequencing-grade Trypsin. Incubate overnight at 37°C. Quench with 10 µL of 10% Formic Acid.

  • LC-MS/MS Analysis: Inject 10 µL onto a UPLC system coupled to a Triple Quadrupole MS. Monitor the specific precursor-to-product ion transitions (MRM) for the chosen surrogate peptide and its SIL counterpart.

Cross-Validation Acceptance Criteria

According to the ICH M10 guidelines, when cross-validating two different bioanalytical platforms (e.g., LBA and LC-MS/MS), the methods are considered equivalent if the bias between them is within acceptable limits[6]. For large molecules, the mean concentration values obtained from the comparator method (LC-MS/MS) should be within ±20% of the reference method (ELISA) for at least 67% of the incurred samples tested[7][8]. If discrepancies exceed this threshold, the scientist must investigate the causality—most often, it points to ADA interference in the LBA or incomplete tryptic digestion in the LC-MS/MS workflow.

Visualization: Analytical Workflows

G cluster_ELISA ELISA (LBA) Pathway cluster_LCMS LC-MS/MS Pathway Start Plasma Sample (Novel Biotherapeutic) ELISA_Prep Minimal Dilution & Blocking Start->ELISA_Prep LCMS_Prep Protein Precipitation & Denaturation Start->LCMS_Prep ELISA_Capture Capture via Target Antigen ELISA_Prep->ELISA_Capture ELISA_Detect Colorimetric Detection ELISA_Capture->ELISA_Detect CrossVal Cross-Validation Statistical Analysis (±20% Bias Limit) ELISA_Detect->CrossVal LCMS_Digest Trypsin Digestion to Surrogate Peptides LCMS_Prep->LCMS_Digest LCMS_Detect MRM Detection (Triple Quadrupole) LCMS_Digest->LCMS_Detect LCMS_Detect->CrossVal

Workflow comparison and cross-validation of ELISA and LC-MS/MS for biotherapeutic quantification.

Sources

Safety Operating Guide

3-(2,3,5-Trimethylphenoxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-(2,3,5-Trimethylphenoxy)piperidine: Advanced Laboratory Disposal and Safety Protocol

For researchers and drug development professionals, the proper handling and disposal of complex active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable pillar of laboratory safety. 3-(2,3,5-Trimethylphenoxy)piperidine presents unique physicochemical hazards that require stringent, self-validating disposal protocols to ensure regulatory compliance and environmental protection.

I. Hazard Causality & Physicochemical Risk Assessment

To safely manage the disposal of 3-(2,3,5-Trimethylphenoxy)piperidine, operators must first understand the mechanistic causality behind its hazard profile:

  • Basicity & Corrosivity: The secondary amine within the piperidine ring possesses a lone pair of electrons, making it a strong nucleophile and a weak base. Upon contact with moisture on the skin or mucous membranes, it rapidly generates hydroxide ions, leading to1[1].

  • Lipophilicity & Systemic Toxicity: The 2,3,5-trimethylphenoxy substituent is highly hydrophobic. This drastically increases the compound's octanol-water partition coefficient (LogP), allowing it to rapidly penetrate the lipid bilayers of the stratum corneum and cellular membranes, facilitating 2[2].

  • Ecotoxicity: The stable ether linkage combined with the piperidine framework makes this compound recalcitrant to standard biodegradation. It is 3[3], strictly prohibiting standard aqueous drain disposal.

II. Quantitative Disposal & Safety Parameters

ParameterSpecification / LimitOperational Rationale
Waste Classification EPA RCRA Hazardous WasteContains toxic/corrosive organic amine derivatives.
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)Prevents container degradation and vapor pressurization.
Glove Breakthrough Time >480 minutes (EN 374 Standard)Butyl/Nitrile rubber required to block lipophilic penetration.
Incompatible Materials Strong Oxidizers, Acid ChloridesPrevents violent exothermic reactions and toxic gas release.
Incineration Temp >1000°C with NOx ScrubbersEnsures complete thermal destruction of the stable ether linkage.

III. Experimental Protocols for Handling and Disposal

Methodology 1: Spill Containment and Pre-Disposal Recovery

In the event of an uncontrolled release, immediate and methodical action is required to mitigate inhalation and dermal risks.

  • Evacuation and Ventilation: Immediately clear the area of unprotected personnel. Ensure the chemical fume hood or room exhaust is operating at maximum capacity to mitigate the inhalation risk of 1[1].

  • PPE Deployment: Operators must equip chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant nitrile or butyl rubber gloves (tested to EN 374 standards).

  • Inert Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do not use combustible absorbents (like sawdust) or acidic binders, as the basicity of the piperidine ring can trigger an 1[1], potentially volatilizing the compound.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass hazardous waste container.

Methodology 2: Waste Segregation and Storage Protocol
  • Primary Containment: Transfer the collected waste into a chemically compatible, tightly sealed secondary container. HDPE is preferred due to its resistance to basic organic amines.

  • Labeling: Affix a compliant hazardous waste label detailing the chemical name, accumulation start date, and specific hazard pictograms (Corrosive, Toxic, Environmentally Hazardous) to 2[2].

  • Storage Conditions: Store in a designated, well-ventilated hazardous waste accumulation area away from direct sunlight and incompatible materials (e.g., strong oxidizers, acid chlorides).

  • Regulatory Logging: Document the waste volume in the laboratory's environmental health and safety (EHS) manifest system to ensure compliance with accumulation limits.

IV. Final Disposal & Regulatory Compliance

Because this compound contains a stable ether linkage and a basic nitrogen atom, standard aqueous neutralization is strictly prohibited.

Under the4[4], 3-(2,3,5-Trimethylphenoxy)piperidine and its associated contaminated materials must be classified and managed as hazardous waste. Furthermore, any cleanup operations must adhere to5[5], requiring personnel to have specific training based on their exposure risk.

The mandated disposal route is high-temperature incineration utilizing facilities equipped with nitrogen oxide (NOx) scrubbers. Causality: Thermal destruction breaks down the lipophilic trimethylphenoxy group and the piperidine ring, while the scrubbers capture the toxic NOx gases generated from the amine nitrogen, preventing atmospheric pollution and acid rain contribution.

DisposalWorkflow Gen Waste Generation: 3-(2,3,5-Trimethylphenoxy)piperidine Eval Hazard Evaluation (Corrosive & Ecotoxic) Gen->Eval Liq Liquid Organic Waste (Solvent Mixtures) Eval->Liq Segregation Sol Solid Waste (Contaminated PPE/Consumables) Eval->Sol Segregation Aq Aqueous Waste (Trace Washings) Eval->Aq Segregation Inc High-Temperature Incineration (NOx Scrubber Equipped) Liq->Inc EPA RCRA Compliant Sol->Inc Water Specialized Aqueous Treatment (pH Adjusted) Aq->Water <1% Concentration

Workflow for the segregation and disposal of 3-(2,3,5-Trimethylphenoxy)piperidine waste streams.

References

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide.2

  • Carl ROTH. Safety Data Sheet: Piperidine.1

  • ThermoFisher Scientific. Safety Data Sheet: Piperidine.3

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.120 - Hazardous Waste Operations and Emergency Response (HAZWOPER).5

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.4

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2,3,5-Trimethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, substituted piperidines represent a significant class of compounds due to their prevalence in numerous therapeutic agents.[1] This guide provides essential, immediate safety and logistical information for the handling of 3-(2,3,5-Trimethylphenoxy)piperidine, a compound that, while not extensively documented publicly, can be assessed for hazards based on its structural similarity to piperidine and its derivatives. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Hazard Profile: A Data-Driven Approach

The piperidine scaffold is well-characterized and is known to be associated with significant hazards. Piperidine itself is classified as a highly flammable liquid and vapor, is toxic in contact with skin and if inhaled, and causes severe skin burns and eye damage.[2][3][4][5][6][7] These hazards are due to its alkaline nature and its ability to be readily absorbed through the skin.

Similarly, phenoxy derivatives can present their own set of risks. For instance, the closely related compound 4-(2-Methoxy-5-methylphenoxy)piperidine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is prudent to handle 3-(2,3,5-Trimethylphenoxy)piperidine with the assumption that it may exhibit a combination of these hazardous properties.

Inferred Hazard Classification:

Hazard Statement (Inferred)GHS Classification (Inferred)Basis for Inference
Highly Flammable Liquid and VapourFlammable Liquid, Category 2Based on the known properties of piperidine.[2][4][5]
Toxic in contact with skinAcute Toxicity, Dermal, Category 3Based on the known properties of piperidine.[2][3][4][5]
Toxic if inhaledAcute Toxicity, Inhalation, Category 3Based on the known properties of piperidine.[2][3][4]
Harmful if swallowedAcute Toxicity, Oral, Category 4Based on the known properties of piperidine.[3][4][5]
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B / Serious Eye Damage, Category 1Based on the known properties of piperidine.[2][4][5][7]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3Based on the known properties of phenoxy derivatives.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-(2,3,5-Trimethylphenoxy)piperidine to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory.

1. Eye and Face Protection: Shielding Against Splashes and Vapors

  • Mandatory: Chemical safety goggles are the minimum requirement to protect against splashes.

  • Recommended: A full-face shield worn over safety goggles provides an additional layer of protection for the entire face from splashes and irritating vapors.[9]

2. Hand Protection: Preventing Dermal Absorption

  • Required: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice for handling piperidine and its derivatives.[9][10]

  • Best Practice: Double-gloving can provide extra protection, especially during prolonged handling or when there is a higher risk of splashes. Always inspect gloves for any signs of degradation or perforation before use.

3. Body Protection: A Barrier Against Contamination

  • Standard: A flame-retardant lab coat or a chemical-resistant apron should be worn at all times.[9]

  • For Larger Quantities or Spill Scenarios: A chemical-resistant suit may be necessary to provide full-body protection.[9]

4. Respiratory Protection: Safeguarding Against Inhalation Hazards

  • Critical: All handling of 3-(2,3,5-Trimethylphenoxy)piperidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • If a Fume Hood is Not Available or for Spill Cleanup: A NIOSH-approved respirator with an organic vapor cartridge is mandatory.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling of 3-(2,3,5-Trimethylphenoxy)piperidine from receipt to disposal.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Review SDS (or analogous data) Review SDS (or analogous data) Don Appropriate PPE Don Appropriate PPE Review SDS (or analogous data)->Don Appropriate PPE Work in Fume Hood Work in Fume Hood Don Appropriate PPE->Work in Fume Hood Enter Lab Grounding and Bonding Grounding and Bonding Work in Fume Hood->Grounding and Bonding Dispense and Use Dispense and Use Grounding and Bonding->Dispense and Use Decontaminate Work Area Decontaminate Work Area Dispense and Use->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store in Designated Area Store in Designated Area Segregate Waste->Store in Designated Area Ready for Disposal

Caption: A streamlined workflow for the safe handling of 3-(2,3,5-Trimethylphenoxy)piperidine.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation:

    • Thoroughly review this guide and any available safety information for piperidine and related compounds.

    • Ensure that a fully stocked spill kit is readily accessible.

    • Don all required PPE as outlined above.

  • Handling in a Controlled Environment:

    • All manipulations of 3-(2,3,5-Trimethylphenoxy)piperidine should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • When transferring the substance, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[2][11]

  • Post-Handling Decontamination and Waste Management:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste materials contaminated with 3-(2,3,5-Trimethylphenoxy)piperidine into a dedicated, clearly labeled hazardous waste container.[9]

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of 3-(2,3,5-Trimethylphenoxy)piperidine and its associated waste must be treated with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

cluster_waste_streams Waste Streams cluster_containment Containment Liquid Waste Liquid Waste Rinsates, reaction residues Primary Container Primary Container Chemically compatible, labeled, sealed Liquid Waste->Primary Container Solid Waste Solid Waste Contaminated gloves, paper towels, empty containers Solid Waste->Primary Container Secondary Container Secondary Container Leak-proof, provides additional protection Primary Container->Secondary Container Licensed Disposal Service Licensed Disposal Service Secondary Container->Licensed Disposal Service

Caption: A visual guide to the proper segregation and disposal of waste.

Step-by-Step Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing 3-(2,3,5-Trimethylphenoxy)piperidine in a dedicated, chemically compatible, and clearly labeled waste container.

    • The container must be kept tightly sealed when not in use.[9]

  • Solid Waste:

    • All solid materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.[9]

    • Place these items in a designated hazardous waste container.

  • Empty Containers:

    • "Empty" containers that previously held 3-(2,3,5-Trimethylphenoxy)piperidine should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[9]

    • The rinsed container should be managed according to your institution's guidelines, which may include defacing the label and disposing of it as either hazardous or non-hazardous waste.

  • Final Disposal:

    • The disposal of all waste associated with 3-(2,3,5-Trimethylphenoxy)piperidine must be handled by a licensed professional waste disposal service.[9]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and ensure all necessary documentation is completed.

By adhering to these stringent safety protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling Endophenazine A.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • BenchChem. (n.d.). Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols.
  • Thermo Fisher Scientific. (2023, March 16). SAFETY DATA SHEET - Piperidine.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet - Piperidine.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 4-(2-Methoxy-5-methylphenoxy)piperidine.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

Sources

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